Lysine hydrochloride, D-
Description
Properties
IUPAC Name |
(2R)-2,6-diaminohexanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHLGVCQOALMSV-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884365 | |
| Record name | D-Lysine, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | D-Lysine monohydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13969 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7274-88-6 | |
| Record name | D-Lysine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7274-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lysine hydrochloride, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007274886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Lysine, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Lysine, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-lysine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.901 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LYSINE HYDROCHLORIDE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK611JDE1N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Two Faces of a Single Molecule: A Technical Guide to D-Lysine and L-Lysine for Researchers and Drug Development Professionals
Abstract
Lysine, an essential α-amino acid, is a fundamental component of biological systems. However, its seemingly simple structure belies a critical stereochemical difference that dictates its function, metabolism, and therapeutic potential. This in-depth guide dissects the nuanced yet profound distinctions between the two enantiomers of lysine: D-Lysine and L-Lysine. While L-Lysine is the ubiquitous, proteinogenic form integral to life as we know it, D-Lysine presents a unique set of properties that are increasingly being harnessed in biomedical and pharmaceutical research. This document provides a comprehensive exploration of their stereochemistry, biological significance, metabolic pathways, and diverse applications, offering researchers and drug development professionals a foundational understanding for leveraging these molecules in their work.
The Decisive Factor: Chirality and Stereochemistry
At the heart of the difference between D- and L-Lysine lies the concept of chirality, a fundamental property of stereoisomerism. The α-carbon of lysine is a chiral center, as it is bonded to four different groups: a hydrogen atom, a carboxyl group (-COOH), an amino group (-NH2), and a lysyl side chain (-(CH2)4NH2).[1] This arrangement allows for two distinct, non-superimposable mirror-image forms, known as enantiomers.[1]
-
L-Lysine : The "left-handed" enantiomer, where the α-amino group is on the left side in a Fischer projection. This is the biologically active and proteinogenic isomer found in virtually all life forms.[][3]
-
D-Lysine : The "right-handed" enantiomer, with the α-amino group on the right side in a Fischer projection. It is not incorporated into proteins during ribosomal translation and is far less common in nature.[3][4]
These two isomers possess identical physical properties, such as melting point and solubility, but differ in their interaction with plane-polarized light, rotating it in opposite directions.[1] More importantly, this stereochemical distinction governs their interactions with the chiral environment of biological systems, such as enzymes and receptors.
Caption: Fischer projections of L-Lysine and D-Lysine, illustrating their mirror-image relationship.
L-Lysine: The Architect of Life
L-Lysine is an essential amino acid for humans, meaning it cannot be synthesized by the body and must be obtained through diet.[5][6] Its roles are vast and critical for maintaining health and normal physiological function.
Core Biological Functions of L-Lysine
-
Protein Synthesis: As one of the 20 standard amino acids, L-lysine is a fundamental building block of proteins, essential for muscle growth, tissue repair, and the synthesis of enzymes, hormones, and antibodies.[][7]
-
Collagen Formation: L-lysine is crucial for the cross-linking of collagen polypeptides, providing strength and elasticity to connective tissues like skin, bones, tendons, and blood vessels.[][8]
-
Carnitine Production: It serves as a precursor for the synthesis of carnitine, a vital molecule for transporting fatty acids into the mitochondria for energy production.[][9]
-
Calcium Absorption: L-lysine aids in the absorption of calcium from the intestine and may reduce its excretion, playing a role in maintaining bone health.[8][10]
-
Immune Response: It is involved in the production of antibodies and modulates immune responses.[5][7]
L-Lysine in Research and Development
The unique chemical properties of L-lysine, particularly its reactive ε-amino group, make it a valuable tool in biotechnology and drug development.[5][]
-
Protein Modification: The ε-amino group is a primary target for chemical modifications such as PEGylation, biotinylation, and conjugation with fluorescent dyes or drugs, which can enhance the stability, solubility, and therapeutic efficacy of proteins.[][][13]
-
Cell Culture: Poly-L-lysine is widely used as a coating for cell culture plates to enhance cell adhesion due to its positive charge, which interacts with the negatively charged cell membranes.[5]
-
Nutraceuticals and Animal Feed: L-lysine is a common supplement in animal feed, particularly for swine and poultry, to ensure optimal growth.[5][14] It is also used in dietary supplements for humans.[7]
D-Lysine: The Unconventional Isomer with Emerging Potential
In stark contrast to its L-isoform, D-Lysine is not utilized in protein synthesis and is largely considered biologically inactive in mammals.[14] However, the presence of D-amino acids in nature is not unheard of, with some being found in bacterial cell walls and certain peptide antibiotics.[4][15] The unique properties of D-Lysine have garnered interest in various research and therapeutic areas.
Biological Fate and Metabolism of D-Lysine
While not incorporated into proteins, D-Lysine can be metabolized in mammals, primarily in the liver and kidneys.[16][17] The key enzyme in its degradation is the peroxisomal flavoenzyme D-amino acid oxidase (DAAO).[18] DAAO catalyzes the oxidative deamination of D-Lysine to produce α-keto-ε-aminocaproate, which then enters further metabolic pathways.[18]
References
- 1. differencebetween.com [differencebetween.com]
- 3. L- and D- Amino Acids Overview - Creative Peptides [creative-peptides.com]
- 4. Amino acid - Wikipedia [en.wikipedia.org]
- 5. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]
- 6. Lysine - Wikipedia [en.wikipedia.org]
- 7. royal-chem.com [royal-chem.com]
- 8. Lysine: importance, effect and use in nutrition [vita-world24.de]
- 9. Comprehensive Review of L-Lysine: Chemistry, Occurrence, and Physiological Roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hsfbiotech.com [hsfbiotech.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to D-Lysine Hydrochloride for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of D-Lysine hydrochloride, a crucial reagent in various scientific and pharmaceutical applications. From its fundamental characteristics to its role in advanced research, this document serves as an essential resource for scientists and professionals in drug development.
Introduction: The Significance of Chirality in Lysine Applications
Lysine, an essential amino acid, is a fundamental building block of proteins. It exists as two stereoisomers, or enantiomers: L-lysine and D-lysine. While L-lysine is the naturally occurring form found in proteins, its synthetic counterpart, D-lysine, offers unique advantages in specific applications, primarily due to its resistance to enzymatic degradation. This guide focuses on the hydrochloride salt of D-lysine, a stable and readily soluble form that is widely used in research and development.
The incorporation of D-amino acids, such as D-lysine, into peptides can significantly enhance their pharmacological properties. Peptides containing D-amino acids often exhibit increased resistance to proteolysis, leading to longer in-vivo half-lives and improved bioavailability.[1] This makes D-Lysine hydrochloride a valuable component in the design of more robust and effective peptide-based therapeutics.
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of D-Lysine hydrochloride is essential for its effective use in the laboratory.
Identification and Structure
-
Chemical Name: (2R)-2,6-diaminohexanoic acid hydrochloride[2]
Physicochemical Data
The following table summarizes the key physicochemical properties of D-Lysine hydrochloride.
| Property | Value | References |
| Appearance | White to off-white crystalline powder | [3][4] |
| Melting Point | 266-267 °C (decomposes) | [3][4] |
| Solubility | Soluble in water. The solubility of L-lysine hydrochloride in water is 65 g/100 mL at 20°C. | [5] |
| Optical Rotation | [α]D²⁰ = -20.5° to -21.5° (c=8 in 6N HCl) | |
| pKa | pKa1 (α-carboxyl) ~2.2, pKa2 (α-amino) ~9.0, pKa3 (ε-amino) ~10.5 |
Spectroscopic and Analytical Data
Characterization of D-Lysine hydrochloride is routinely performed using various spectroscopic and chromatographic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of D-Lysine hydrochloride exhibits characteristic peaks corresponding to its functional groups. Key absorptions include:
-
O-H stretch (carboxylic acid): Broad peak around 3000-2500 cm⁻¹
-
N-H stretch (amine hydrochloride): Strong, broad absorption in the 3200-2800 cm⁻¹ region
-
C=O stretch (carboxylic acid): Strong peak around 1730-1700 cm⁻¹
-
N-H bend (amine): Peak around 1600-1500 cm⁻¹
A representative IR spectrum can be found in the PubChem database.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of D-Lysine hydrochloride. The proton NMR spectrum will show distinct signals for the protons at the α, β, γ, δ, and ε carbons. A representative ¹H NMR spectrum is available for review.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight of D-Lysine hydrochloride. In electrospray ionization (ESI) mass spectrometry, the molecule is typically observed as the protonated molecular ion [M+H]⁺ at m/z 147.11, corresponding to the free base form. The mass spectrum of DL-Lysine monohydrochloride shows the molecular ion at m/z 146.[6]
Purity Analysis
Ensuring the purity of D-Lysine hydrochloride is crucial for its application in research and drug development. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose.
This protocol outlines a general method for the purity analysis of D-Lysine hydrochloride using a reversed-phase HPLC system with UV detection.
-
Mobile Phase Preparation: A typical mobile phase consists of a buffered aqueous solution with an organic modifier and an ion-pairing reagent. For example, a phosphate buffer at a pH of 2.5 with 1-heptane sulfonic acid sodium salt as the ion-pairing reagent and acetonitrile as the organic modifier can be used.[7]
-
Standard Solution Preparation: Accurately weigh a known amount of D-Lysine hydrochloride reference standard and dissolve it in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample is calculated by comparing the peak area of the sample to that of the standard.
Stability and Reactivity
Storage and Stability
D-Lysine hydrochloride is a stable compound under normal laboratory conditions. It should be stored in a tightly sealed container in a cool, dry place. While generally stable, lysine in solution can undergo thermal degradation, with the main degradation product being lysine lactam.[9][10] The rate of this degradation is dependent on temperature and pH.[9][10]
Chemical Reactivity
The chemical reactivity of D-Lysine hydrochloride is primarily dictated by its three functional groups: the α-carboxylic acid, the α-amino group, and the ε-amino group.
-
Reactions of the Amino Groups: The amino groups are nucleophilic and can react with various electrophiles. Common reactions include acylation, alkylation, and reaction with aldehydes and ketones to form Schiff bases.[11] In peptide synthesis, the α-amino group is reversibly protected, while the ε-amino group is protected with a more robust group that is removed at the final cleavage step.
-
Reactions of the Carboxylic Acid Group: The carboxylic acid group can undergo esterification and amide bond formation. In solid-phase peptide synthesis, the carboxylic acid group of the first amino acid is anchored to the solid support.
-
Reactivity with Strong Oxidizing Agents: D-Lysine hydrochloride is incompatible with strong oxidizing agents.
Applications in Research and Drug Development
The unique properties of D-Lysine hydrochloride make it a valuable tool in several areas of research and development.
Cell Culture
Poly-D-lysine (PDL), a polymer synthesized from D-Lysine hydrochloride, is widely used to coat cell culture surfaces to promote cell adhesion.[12] The positively charged ε-amino groups of the lysine residues in PDL interact electrostatically with the negatively charged cell membrane, facilitating attachment. The use of PDL is particularly advantageous for the culture of primary neurons and other fastidious cell types. Because it is the D-enantiomer, it is not degraded by cellular proteases, providing a stable attachment surface for long-term cultures.
This protocol provides a general procedure for coating cell culture plates with poly-D-lysine.
-
Preparation of Poly-D-Lysine Solution: Prepare a working solution of 50 µg/mL poly-D-lysine in sterile, tissue culture-grade water.
-
Coating: Add a sufficient volume of the poly-D-lysine solution to completely cover the culture surface.
-
Incubation: Incubate the culture vessel at room temperature for 1 hour.
-
Aspiration and Rinsing: Aspirate the poly-D-lysine solution and rinse the surface thoroughly three times with sterile water.
-
Drying: Allow the coated surface to dry completely in a laminar flow hood for at least 2 hours before introducing cells and medium.
Solid-Phase Peptide Synthesis (SPPS)
D-Lysine hydrochloride is a key building block in SPPS for the synthesis of peptides with enhanced stability. The corresponding protected derivative, typically Fmoc-D-Lys(Boc)-OH, is used. The Fmoc (9-fluorenylmethyloxycarbonyl) group on the α-amino group is labile to mild base (e.g., piperidine) and is removed at each cycle of peptide elongation. The Boc (tert-butyloxycarbonyl) group on the ε-amino group is stable to the conditions used for Fmoc removal but is cleaved by strong acid (e.g., trifluoroacetic acid) during the final cleavage of the peptide from the resin.[1] This orthogonal protection scheme allows for the specific and controlled synthesis of the desired peptide sequence.[1]
Drug Development
The incorporation of D-lysine into peptide drugs can improve their therapeutic potential by increasing their resistance to enzymatic degradation, thereby extending their half-life in the body.[1] This strategy is being explored for the development of more effective treatments for a range of conditions.
Safety, Handling, and Disposal
Hazard Identification
D-Lysine hydrochloride is not classified as a hazardous substance according to GHS.[13] However, as with all laboratory chemicals, it should be handled with care. It may cause eye, skin, and respiratory tract irritation.[14]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side shields or goggles.
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.
First Aid Measures
-
After Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
After Skin Contact: Wash off with soap and plenty of water.
-
After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Spills and Disposal
-
Spills: Sweep up the material, place it in a suitable container for disposal, and avoid generating dust.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
D-Lysine hydrochloride is a versatile and valuable compound for researchers and professionals in drug development. Its unique properties, particularly its resistance to enzymatic degradation when incorporated into peptides, offer significant advantages in the design of more stable and effective therapeutic agents. A thorough understanding of its chemical and physical properties, as detailed in this guide, is essential for its successful application in the laboratory.
References
- 1. nbinno.com [nbinno.com]
- 2. Lysine hydrochloride, D- | C6H15ClN2O2 | CID 81691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chembk.com [chembk.com]
- 6. DL-Lysine monohydrochloride(70-53-1) 1H NMR spectrum [chemicalbook.com]
- 7. RP-HPLC-DAD method development and validation of L-lysine hydrochloride: application to bulk drug substance and multivitamin oral suspension | CoLab [colab.ws]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Degradation kinetic study of lysine in lysine hydrochloride solut...: Ingenta Connect [ingentaconnect.com]
- 11. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 12. D-Lysine hydrochloride | 7274-88-6 [chemicalbook.com]
- 13. carlroth.com [carlroth.com]
- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
An In-depth Technical Guide to the Synthesis and Preparation of D-Lysine Hydrochloride
Abstract
D-Lysine, a non-proteinogenic amino acid, serves as a critical chiral building block in the synthesis of various pharmaceuticals, including peptide-based drugs and antibiotics. Its incorporation can significantly enhance the metabolic stability and therapeutic efficacy of parent molecules by rendering them resistant to enzymatic degradation. This technical guide provides a comprehensive overview of the principal methodologies for the synthesis and preparation of D-Lysine hydrochloride, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings and practical execution of key synthetic strategies, including the resolution of racemic mixtures and emerging asymmetric synthesis routes. This document emphasizes the causality behind experimental choices, offering field-proven insights to ensure technical accuracy and reproducibility.
Introduction: The Significance of D-Lysine in Modern Drug Discovery
While L-amino acids form the fundamental constituents of proteins in nature, their D-enantiomers have garnered substantial interest in medicinal chemistry. The substitution of an L-amino acid with its D-counterpart in a peptide therapeutic can dramatically alter its pharmacological profile. Specifically, D-amino acid-containing peptides exhibit increased resistance to proteolysis, leading to longer plasma half-lives and improved bioavailability. D-Lysine, with its versatile amino side chain, is particularly valuable for introducing positive charges, modifying solubility, and serving as a conjugation point for other molecules. Consequently, robust and scalable methods for the production of high-purity D-Lysine hydrochloride are paramount for advancing pharmaceutical research and development.
Strategic Approaches to D-Lysine Synthesis
The synthesis of enantiomerically pure D-Lysine hydrochloride primarily revolves around two core strategies: the resolution of a racemic mixture of DL-Lysine and, to a lesser extent, direct asymmetric synthesis. The choice of strategy is often dictated by factors such as cost of starting materials, scalability, and desired enantiomeric purity.
Racemization of L-Lysine: The Gateway to Resolution
A common and economically viable starting point for D-Lysine production is the readily available and inexpensive L-Lysine. The initial step involves the racemization of L-Lysine to produce a 50:50 mixture of D- and L-enantiomers (DL-Lysine). This is typically achieved under forcing conditions that promote the epimerization of the α-carbon.
Protocol for Racemization of L-Lysine Hydrochloride:
A widely employed method involves heating L-Lysine hydrochloride in an aqueous solution under pressure.[1]
-
Step 1: L-Lysine hydrochloride is dissolved in deionized water to a concentration of 0.2-0.3 g/mL in a sealed pressure vessel.
-
Step 2: The solution is heated to 140-155°C, generating a pressure of 0.36-0.54 MPa.
-
Step 3: The reaction is maintained under these conditions for 16-20 hours, with the progress monitored by measuring the optical rotation of the solution. The reaction is complete when the specific rotation approaches zero.
-
Step 4: Upon completion, the reaction mixture is cooled, treated with activated carbon to remove colored impurities, and filtered. The resulting solution of DL-Lysine hydrochloride is then carried forward to the resolution step.
The mechanism of racemization under these conditions involves the reversible deprotonation and reprotonation of the α-carbon, facilitated by the high temperature and aqueous environment.
Resolution of DL-Lysine: Separating the Enantiomers
Once a racemic mixture of DL-Lysine is obtained, the critical step is the separation of the D- and L-enantiomers. This can be accomplished through chemical or enzymatic methods.
Chemical Resolution via Diastereomeric Salt Formation
This classical method relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[2] These diastereomers exhibit different physical properties, most importantly, different solubilities, which allows for their separation by fractional crystallization.[3]
Mechanism of Diastereomeric Salt Resolution:
The fundamental principle behind this technique is the conversion of a pair of enantiomers into a pair of diastereomers. As diastereomers have distinct physical properties, they can be separated. In the case of DL-Lysine, a chiral acid like L-(+)-tartaric acid is used as the resolving agent. The reaction forms two diastereomeric salts: D-Lysine-L-tartrate and L-Lysine-L-tartrate. The differing spatial arrangements of the constituent ions in the crystal lattice of these salts lead to different energies of crystal packing and, consequently, different solubilities in a given solvent system. This allows for the selective crystallization of the less soluble diastereomer.
Diagram: Workflow for Chemical Resolution of DL-Lysine
Caption: Workflow for D-Lysine HCl synthesis via chemical resolution.
Detailed Protocol for Chemical Resolution:
This protocol is adapted from a method utilizing L-tartaric acid as the resolving agent.[4]
-
Step 1: Racemate Preparation: Start with a solution of DL-Lysine (prepared from the racemization of L-Lysine hydrochloride and subsequent removal of HCl, for instance, using an ion-exchange resin).
-
Step 2: Diastereomeric Salt Formation: To the aqueous solution of DL-Lysine, add L-(+)-tartaric acid in a molar ratio of approximately 1:0.8 (DL-Lysine:L-tartaric acid).
-
Step 3: Crystallization: Heat the mixture to 60-70°C to ensure complete dissolution. Then, allow the solution to cool slowly to room temperature, followed by further cooling to 5-10°C to induce crystallization of the less soluble D-Lysine-L-tartrate salt.
-
Step 4: Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with cold ethanol.
-
Step 5: Liberation of D-Lysine: Resuspend the D-Lysine-L-tartrate crystals in water and add an inorganic base, such as calcium carbonate or calcium hydroxide, to precipitate calcium tartrate and liberate free D-Lysine in the solution.
-
Step 6: Conversion to Hydrochloride Salt: Filter off the calcium tartrate precipitate. Carefully acidify the filtrate containing free D-Lysine with hydrochloric acid to a pH of approximately 3.5.[5]
-
Step 7: Final Purification: Decolorize the solution with activated carbon, filter, and concentrate the filtrate under reduced pressure to induce crystallization.[5] Collect the crystals of D-Lysine hydrochloride by filtration and dry them in an oven.
Quantitative Data for Chemical Resolution:
| Parameter | Value | Reference |
| Molar Ratio (DL-Lysine:L-Tartaric Acid) | 1:0.8 | [4] |
| Crystallization Temperature | 60-70°C, then cool | [4] |
| Overall Yield of D-Lysine HCl | ~34% (from DL-Lysine) | [4] |
| Chemical Purity (post-purification) | >99% | [4] |
| Optical Purity (post-purification) | >99% | [4] |
Enzymatic Resolution
Enzymatic resolution offers a highly selective and milder alternative to chemical methods. These processes leverage the stereospecificity of enzymes to selectively act on one enantiomer in a racemic mixture.
A well-established method involves the use of aminoacylase, which selectively hydrolyzes the N-acyl derivative of L-amino acids.
Mechanism of Acylase-Catalyzed Resolution:
The process begins with the acylation of DL-Lysine (e.g., with acetic anhydride) to form N-acetyl-DL-Lysine. The racemic mixture of the acylated lysine is then treated with an aminoacylase enzyme. Due to its stereospecificity, the acylase only catalyzes the hydrolysis of the acyl group from N-acetyl-L-Lysine, yielding L-Lysine and acetate. The N-acetyl-D-Lysine remains unreacted. The resulting mixture of L-Lysine and N-acetyl-D-Lysine can be easily separated based on their different chemical properties (e.g., solubility or charge). Finally, the N-acetyl-D-Lysine is hydrolyzed chemically to afford D-Lysine.
Diagram: Enzymatic Resolution using Acylase
Caption: Workflow for D-Lysine synthesis via enzymatic resolution.
A more recent and efficient enzymatic approach utilizes a two-enzyme cascade to convert L-Lysine into D-Lysine.[6]
Mechanism of the Two-Enzyme Cascade:
This innovative method employs two enzymes in a sequential one-pot reaction:
-
Lysine Racemase: This enzyme converts L-Lysine into a racemic mixture of DL-Lysine.
-
L-Lysine Decarboxylase: This enzyme selectively degrades the L-Lysine present in the racemic mixture into cadaverine, leaving the D-Lysine untouched.
This process is highly efficient, achieving high enantiomeric excess of D-Lysine.[6]
Protocol Outline for the Two-Enzyme Cascade:
-
Step 1: Racemization: L-Lysine is incubated with engineered E. coli cells expressing lysine racemase. The reaction is typically carried out at 37°C in a phosphate buffer (pH 6.0). The conversion to DL-Lysine is rapid, often reaching equilibrium in under an hour.[6]
-
Step 2: Asymmetric Degradation: A crude enzyme extract containing L-lysine decarboxylase is added to the reaction mixture, along with its cofactor pyridoxal 5'-phosphate (PLP). The L-lysine is selectively converted to cadaverine.
-
Step 3: Isolation of D-Lysine: The reaction is stopped, and the D-Lysine can be separated from the cadaverine and other reaction components using standard chromatographic techniques. The isolated D-Lysine is then converted to its hydrochloride salt.
Quantitative Data for the Two-Enzyme Cascade Method:
| Parameter | Value | Reference |
| Racemization Time | ~1 hour | [6] |
| Asymmetric Degradation Time | ~0.5 hours | [6] |
| Final D-Lysine Yield | ~48.8% (from L-Lysine) | [6] |
| Enantiomeric Excess (ee) | ≥99% | [6] |
Asymmetric Synthesis of D-Lysine
While resolution methods are prevalent, direct asymmetric synthesis offers an elegant approach to enantiomerically pure compounds, avoiding the need to separate enantiomers and the inherent 50% yield limitation of classical resolution. The use of chiral auxiliaries is a powerful strategy in this domain.[7]
Principle of Chiral Auxiliary-Mediated Synthesis:
In this approach, a prochiral starting material is covalently attached to an enantiomerically pure chiral auxiliary.[8] The auxiliary then directs a subsequent stereocenter-forming reaction (e.g., alkylation or reduction) to occur with high diastereoselectivity by sterically shielding one face of the reactive intermediate. After the desired stereocenter is established, the auxiliary is cleaved and can often be recovered.
While a detailed, optimized protocol specifically for D-Lysine using a chiral auxiliary is less common in readily available literature compared to resolution methods, the principles can be applied. For instance, a strategy could involve the asymmetric alkylation of a glycine enolate equivalent attached to a chiral auxiliary, such as an Evans oxazolidinone, with a suitable 4-carbon electrophile containing a protected amino group.
Purification and Quality Control
Regardless of the synthetic route, the final product, D-Lysine hydrochloride, must be purified and rigorously analyzed to ensure it meets the high standards required for pharmaceutical applications.
Purification by Crystallization
Crystallization is the primary method for purifying the final product.
General Crystallization Protocol:
-
Step 1: The crude D-Lysine hydrochloride is dissolved in a minimal amount of hot water.
-
Step 2: The solution is treated with activated carbon to remove any residual colored impurities and then filtered while hot.
-
Step 3: The filtrate is cooled slowly to room temperature and then in an ice bath to induce crystallization.
-
Step 4: The resulting crystals are collected by filtration, washed with a small amount of cold ethanol or another suitable anti-solvent, and dried under vacuum.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity, purity, and enantiomeric integrity of the final product.
Table of Analytical Methods for D-Lysine Hydrochloride:
| Technique | Purpose | Key Parameters & Expected Results |
| Chiral HPLC | Determination of enantiomeric purity (ee%) | Column: Chiral stationary phase (e.g., teicoplanin-based like Astec CHIROBIOTIC T).[9] Mobile Phase: Typically a mixture of an organic solvent (e.g., methanol) and an aqueous buffer with an acidic modifier (e.g., formic acid).[9] Detection: UV or Mass Spectrometry. Result: Baseline separation of D- and L-lysine peaks, allowing for quantification of each enantiomer. |
| ¹H and ¹³C NMR | Structural confirmation and assessment of chemical purity | Solvent: D₂O. ¹H NMR: Characteristic peaks for the α-H, and the methylene protons of the side chain.[10] ¹³C NMR: Distinct signals for the carboxyl carbon, α-carbon, and the four methylene carbons of the side chain.[10] |
| Mass Spectrometry (MS) | Confirmation of molecular weight | Method: Electrospray Ionization (ESI-MS). Result: Observation of the molecular ion peak corresponding to the mass of D-Lysine. |
| Specific Rotation | Confirmation of enantiomeric identity | Conditions: Measured in a specific solvent (e.g., 6N HCl) at a defined concentration and temperature. Expected Value: A specific negative rotation value for D-Lysine hydrochloride. |
Conclusion
The synthesis of D-Lysine hydrochloride is a critical enabling technology in the development of next-generation therapeutics. This guide has outlined the predominant synthetic strategies, from the industrial workhorse of racemization and resolution to the elegance of asymmetric synthesis. The choice of method ultimately depends on a balance of economic and scientific considerations. For large-scale production, the racemization of L-lysine followed by chemical or enzymatic resolution remains a highly viable and cost-effective approach. The two-enzyme cascade system represents a significant advancement in biocatalysis, offering high efficiency and enantiopurity under mild conditions. As the demand for enantiomerically pure chiral building blocks continues to grow, further innovations in both enzymatic and asymmetric synthesis are anticipated to provide even more efficient and sustainable routes to D-Lysine and other valuable non-proteinogenic amino acids.
References
- 1. CN106187799B - A method of preparing DL-lysine hydrochloride - Google Patents [patents.google.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. CN102766060A - Preparation method of D-lysine hydrochloride - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
D-Lysine hydrochloride CAS number and molecular weight
An In-depth Technical Guide to D-Lysine Hydrochloride for Researchers and Drug Development Professionals
D-Lysine hydrochloride is the hydrochloride salt of D-lysine, the D-enantiomer of the essential amino acid lysine.[1] Its non-natural configuration makes it resistant to enzymatic degradation by common proteases that recognize L-amino acids, a key feature exploited in various biotechnological applications.[2]
Key Identifiers and Properties
A summary of the core quantitative data for D-Lysine hydrochloride is presented below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 7274-88-6 | [3][4][5][6][7] |
| Molecular Formula | C₆H₁₅ClN₂O₂ | [4][6][7] |
| Molecular Weight | 182.65 g/mol | [1][4][6][8] |
| Appearance | White to off-white crystalline powder | [1][4][5] |
| Melting Point | 266 °C (decomposes) | [3][4][5][6] |
| Solubility | Highly soluble in water | [4][5][6] |
| Optical Rotation | [α]D²⁰ = -20° to -21.5° (c=8 in 6N HCl) | [5] |
| IUPAC Name | (2R)-2,6-diaminohexanoic acid;hydrochloride | [1] |
The Significance of Chirality: Synthesis and Application Logic
The utility of D-Lysine hydrochloride is fundamentally linked to its stereochemistry. As the D-enantiomer, it provides a specific chiral configuration that is indispensable for creating enantiomerically pure drug molecules.[9] This is particularly critical in peptide synthesis and the development of chiral drugs where the precise molecular architecture dictates biological interactions and therapeutic efficacy.[9]
Synthesis Overview: A Logic of Separation
The industrial production of D-Lysine hydrochloride typically involves the resolution of a racemic mixture of DL-lysine. A common and efficient method is through diastereomeric salt formation.
Core Principle: The racemic mixture (DL-lysine) is reacted with a chiral resolving agent, such as L-(−)-camphorsulfonic acid or L-tartaric acid.[10][11] This reaction forms two diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization. The less soluble salt (e.g., L-(−)-camphorsulfonic acid-D-Lysine salt) precipitates and is isolated.[10][12] Subsequent treatment with a strong acid, like hydrochloric acid, liberates the desired D-Lysine hydrochloride.[10]
A patent describes a preparation method that starts with L-lysine hydrochloride, which undergoes racemization to produce DL-lysine.[10][12] This is then followed by the resolution step as described. This approach is advantageous as it utilizes the more abundant L-lysine as a starting material.
References
- 1. Lysine hydrochloride, D- | C6H15ClN2O2 | CID 81691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. D-Lysine hydrochloride | 7274-88-6 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chembk.com [chembk.com]
- 7. Thermo Scientific™ D-Lysine hydrochloride, 99+% | Fisher Scientific [fishersci.ca]
- 8. goldbio.com [goldbio.com]
- 9. nbinno.com [nbinno.com]
- 10. CN102766060B - Preparation method of D-lysine hydrochloride - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. CN102766060A - Preparation method of D-lysine hydrochloride - Google Patents [patents.google.com]
Natural occurrence of D-amino acids in biological systems
An In-Depth Technical Guide to the Natural Occurrence of D-Amino Acids in Biological Systems
Abstract
For decades, the central dogma of protein biochemistry held that life was built exclusively from L-amino acids. D-amino acids, their mirror-image counterparts, were largely dismissed as bacterial curiosities or artifacts of food processing. However, the advent of highly sensitive analytical technologies has shattered this paradigm, revealing a rich and dynamic world of "unnatural" amino acids with profound physiological roles in mammals, including humans.[1][2][3] This guide provides a comprehensive overview of the endogenous biosynthesis, metabolism, and multifaceted functions of D-amino acids in the nervous and endocrine systems. We will explore their emerging roles in human health and disease, their potential as novel therapeutic targets, and the critical analytical methodologies required for their accurate detection and quantification in complex biological matrices.
Challenging the Dogma: The Endogenous World of D-Amino Acids
The initial discovery of D-amino acids in higher organisms was met with skepticism, often attributed to dietary intake from microbial sources or non-enzymatic racemization during aging.[4][5] It is now unequivocally established that mammals possess specific enzymatic machinery to synthesize and metabolize certain D-amino acids, underscoring their functional significance.[1][3][4] The most extensively studied of these are D-serine and D-aspartate, which are found in considerable concentrations in the central nervous system (CNS) and endocrine tissues.[1][6][7] Their presence is not a biological accident but a feature of a sophisticated signaling system that modulates critical physiological processes, from neurotransmission to hormone regulation.[2][8][9]
Biosynthesis and Metabolism: A Tightly Regulated System
The physiological levels of D-amino acids are maintained by a delicate balance between their synthesis by racemase enzymes and their degradation by specific oxidases.
Biosynthesis
-
D-Serine: The primary route for D-serine synthesis in mammals is the conversion of L-serine, a reaction catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme, serine racemase (SR) .[3][6] Initially thought to be localized exclusively to astrocytes in the brain, SR has since been identified in neurons as well, suggesting complex cell-to-cell signaling roles.[10][11][12]
-
D-Aspartate: The biosynthetic pathway for D-aspartate in mammals is less clear. While an aspartate racemase has been identified in some invertebrates, the equivalent mammalian enzyme remains elusive.[4] Recent evidence suggests that serine racemase itself may be capable of synthesizing D-aspartate, albeit less efficiently than D-serine.[13]
-
Bacterial Sources: In addition to endogenous synthesis, D-amino acids are produced in vast quantities by the gut microbiota.[14][15] These can be absorbed into circulation and may contribute to the total body pool, influencing immunity and gut barrier function.[16][17]
Degradation
-
D-Amino Acid Oxidase (DAAO): This FAD-containing flavoenzyme is the principal enzyme responsible for the catabolism of neutral and basic D-amino acids, including D-serine and D-alanine.[13][18][19] DAAO catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide.[18][19] In the CNS, DAAO is primarily found in the cerebellum and is crucial for regulating D-serine levels, thereby modulating neurotransmission.[20]
-
D-Aspartate Oxidase (DDO): As its name implies, DDO is highly specific for acidic D-amino acids, primarily D-aspartate and D-glutamate.[13][21] It functions similarly to DAAO, converting D-aspartate into oxaloacetate, ammonia, and hydrogen peroxide.[21]
The interplay between these synthetic and degradative enzymes creates a dynamic system for controlling D-amino acid concentrations in specific tissues.
References
- 1. D-amino acids in the central nervous system in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis and Degradation of Free D-Amino Acids and Their Physiological Roles in the Periphery and Endocrine Glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis and Degradation of Free D-Amino Acids and Their Physiological Roles in the Periphery and Endocrine Glands [jstage.jst.go.jp]
- 4. Société des Neurosciences • Watching at the « D » side: D-amino acids and their significance in neurobiology [neurosciences.asso.fr]
- 5. d-amino Acids in Health and Disease: A Focus on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. D-Amino Acids in the Nervous and Endocrine Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. D-Amino acids in brain neurotransmission and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. D-Amino Acids in the Nervous and Endocrine Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. D-serine regulation of NMDA receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. D-Serine Regulation of NMDA Receptor Activity | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Distinctive Roles of D-Amino Acids in the Homochiral World: Chirality of Amino Acids Modulates Mammalian Physiology and Pathology [jstage.jst.go.jp]
- 15. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]
- 16. [PDF] d-amino Acids in Health and Disease: A Focus on Cancer | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 20. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Spatiotemporal Localization of d-Amino Acid Oxidase and d-Aspartate Oxidases during Development in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
The Criticality of Enantiomeric Purity in D-Lysine
An In-Depth Technical Guide to the Determination of Enantiomeric Purity of D-Lysine Hydrochloride
Executive Summary: This guide provides a comprehensive technical overview for the determination of the enantiomeric purity of D-Lysine hydrochloride, a critical parameter for its application in pharmaceutical synthesis and research. We delve into the core principles of chiral separation and present a detailed, field-proven methodology based on High-Performance Liquid Chromatography (HPLC) with pre-column derivatization. This document is intended for researchers, analytical scientists, and quality control professionals, offering not just a protocol, but the scientific rationale behind the experimental design, ensuring robust and reliable results. The guide includes a complete, self-validating workflow, system suitability criteria, data analysis procedures, and visual diagrams to elucidate the process.
D-Lysine, the non-proteinogenic stereoisomer of lysine, serves as a crucial chiral building block in the synthesis of specialized peptides, antibiotics, and other pharmaceutical compounds. Its utility is fundamentally tied to its stereochemical identity. The presence of its counterpart, L-Lysine, as an enantiomeric impurity can have significant consequences in drug development. It can lead to the formation of diastereomeric impurities in subsequent synthetic steps, which are often difficult to separate and can alter the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API). Therefore, rigorous control and accurate quantification of the enantiomeric purity of D-Lysine hydrochloride are not merely a quality metric but a prerequisite for ensuring the safety, efficacy, and consistency of the final product.
Fundamental Principles of Chiral Separation
Enantiomers are pairs of molecules that are non-superimposable mirror images of each other. They possess identical physical and chemical properties in an achiral environment, making their separation a significant analytical challenge. Chiral chromatography overcomes this by introducing a chiral environment, forcing the enantiomers to interact differently and thus elute at different times.
This is achieved by forming transient diastereomeric complexes between the analyte enantiomers and a chiral selector. The key principle is the "three-point interaction model," where one enantiomer can form a more stable, three-point interaction with the chiral selector than the other, leading to a difference in retention time. This chiral recognition can be achieved in two primary ways:
-
Direct Separation: Using a Chiral Stationary Phase (CSP) where the chiral selector is immobilized on the support material of the HPLC column.
-
Indirect Separation: Derivatizing the enantiomeric sample with a chiral derivatizing agent (CDA) before analysis. This reaction converts the pair of enantiomers into a pair of diastereomers. These diastereomers have different physical properties and can be readily separated on a standard, achiral stationary phase (e.g., C18).
For D-Lysine, the indirect method via pre-column derivatization is highly robust, sensitive, and widely adopted due to the formation of highly stable and chromophoric derivatives.
Primary Analytical Method: Chiral HPLC via Pre-Column Derivatization
The recommended method involves the derivatization of D-Lysine hydrochloride with o-Phthaldialdehyde (OPA) in the presence of a chiral thiol, such as N-Acetyl-L-Cysteine (NAC). The OPA reacts with the primary amines of lysine, while the chiral thiol introduces the stereocenter needed to form diastereomers. These derivatives are fluorescent and UV-active, allowing for sensitive detection.
Experimental Workflow Overview
The following diagram outlines the complete analytical workflow, from initial sample handling to the final purity report.
Caption: End-to-end workflow for enantiomeric purity analysis of D-Lysine HCl.
Detailed Experimental Protocol
3.2.1 Reagents and Materials
-
D-Lysine hydrochloride sample
-
L-Lysine hydrochloride reference standard
-
o-Phthaldialdehyde (OPA)
-
N-Acetyl-L-Cysteine (NAC)
-
Boric Acid
-
Sodium Hydroxide
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade, e.g., Milli-Q)
-
HPLC system with UV or Fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
3.2.2 Solution Preparation
-
Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in water, and adjust the pH to 10.2 with a sodium hydroxide solution.
-
OPA/NAC Derivatizing Reagent:
-
Dissolve OPA in methanol.
-
Dissolve NAC in the borate buffer.
-
Mix the two solutions. This reagent should be prepared fresh daily.
-
-
Mobile Phase A: Prepare a suitable buffer, such as a phosphate or acetate buffer, in water.
-
Mobile Phase B: Acetonitrile.
-
Sample Solution: Accurately weigh and dissolve the D-Lysine hydrochloride sample in water to a known concentration (e.g., 1 mg/mL).
-
System Suitability Solution (Racemic Mixture): Prepare a solution containing approximately equal amounts of D- and L-Lysine hydrochloride (e.g., 0.5 mg/mL of each).
3.2.3 Derivatization Procedure
-
To a vial, add a specific volume of the sample solution (or system suitability solution).
-
Add a larger volume of the OPA/NAC derivatizing reagent.
-
Mix thoroughly and allow the reaction to proceed at room temperature for a defined time (typically 2-5 minutes) before injection. The timing should be consistent across all samples and standards.
3.2.4 HPLC Instrumentation and Conditions The following table provides typical starting conditions. Method optimization may be required.
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent separation for the diastereomeric derivatives formed. |
| Mobile Phase | A: Aqueous BufferB: Acetonitrile | A gradient elution is typically used to ensure good resolution and reasonable run times. |
| Gradient Program | Start at a low %B, ramp up to elute derivatives, re-equilibrate. | Ensures separation of the diastereomers from reagent peaks and from each other. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing speed and resolution. |
| Column Temperature | 30 °C | Controlled temperature ensures retention time stability and reproducibility. |
| Detection | UV at 335 nm or Fluorescence (Ex: 340 nm, Em: 450 nm) | The OPA derivatives have a strong UV chromophore and are fluorescent, allowing for highly sensitive detection. |
| Injection Volume | 10 µL | A typical volume; may be adjusted based on concentration and detector sensitivity. |
System Suitability Testing (SST): A Self-Validating System
Before analyzing any samples, the system's performance must be verified by injecting the derivatized racemic mixture. This ensures the chromatographic system is capable of adequately separating the L- and D-enantiomers.
| SST Parameter | Acceptance Criteria | Purpose |
| Resolution (Rs) | Rs ≥ 1.5 | Confirms baseline or near-baseline separation between the L- and D-isomer peaks. |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures good peak shape, which is critical for accurate integration. |
| Precision (%RSD) | ≤ 2.0% (for n=5) | Demonstrates the reproducibility of the system based on replicate injections. |
Data Analysis and Purity Calculation
After system suitability is confirmed, the derivatized D-Lysine hydrochloride sample is injected. The resulting chromatogram will show a major peak for the D-Lysine derivative and a potential small peak for the L-Lysine derivative.
-
Identify Peaks: Identify the peaks corresponding to the L- and D-isomers based on their retention times, as established by the SST injection.
-
Integrate Peak Areas: Integrate the peak area for both the D-isomer (Area D) and the L-isomer (Area L).
-
Calculate the Percentage of L-Isomer:
-
Calculate Enantiomeric Excess (%ee):
A result of 99.8% ee, for example, indicates that the sample contains 99.9% D-Lysine and 0.1% L-Lysine.
Orthogonal and Confirmatory Methods
While chiral HPLC with pre-column derivatization is a primary and robust method, employing an orthogonal method can provide a higher degree of confidence in the results, especially for regulatory filings.
-
Chiral GC: Requires derivatization of the amino and carboxyl groups to make the lysine volatile (e.g., esterification followed by acylation). The derivatized sample is then analyzed on a column with a chiral stationary phase.
-
Capillary Electrophoresis (CE): Chiral selectors (e.g., cyclodextrins) are added to the background electrolyte. The differential interaction of the enantiomers with the selector as they move through the capillary results in different migration times.
Conclusion
The accurate determination of the enantiomeric purity of D-Lysine hydrochloride is paramount for its use in quality-critical applications. The indirect chiral HPLC method, involving pre-column derivatization with OPA/NAC, provides a reliable, sensitive, and robust analytical solution. By implementing a rigorous protocol that includes system suitability testing, analysts can ensure the generation of high-quality, trustworthy data. This guide provides the foundational knowledge and practical steps to establish such a self-validating system, empowering scientists to confidently assess the stereochemical integrity of their materials.
The Unseen Half of Life: A Technical Guide to the Discovery, History, and Application of D-Amino Acids in Research
Introduction
For much of modern biological science, the world of amino acids has been viewed through a lens of homochirality, with L-amino acids universally recognized as the fundamental building blocks of life. This "L-centric" paradigm relegated their mirror-image counterparts, D-amino acids, to the realm of the "unnatural" or, at best, as esoteric components of the bacterial world. However, a paradigm shift has been steadily gaining momentum over the past few decades. Once considered mere biological curiosities, D-amino acids are now understood to be crucial players in a vast array of physiological processes across all domains of life, from microorganisms to mammals. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, and evolving research landscape of D-amino acids. We will journey through the key historical milestones that shattered the dogma of L-amino acid exclusivity, delve into the diverse functional roles of these fascinating molecules, provide detailed protocols for their analysis, and explore their burgeoning applications in modern therapeutics.
A Journey Through Time: The Discovery and History of D-Amino Acids
The story of D-amino acids is one of serendipitous discoveries and the gradual dismantling of long-held scientific beliefs. The concept of molecular chirality, the property of non-superimposable mirror images, was first elucidated by the pioneering work of Louis Pasteur in 1848 with tartaric acid crystals. This laid the conceptual groundwork for understanding the stereoisomerism of amino acids.
Initially, the presence of D-amino acids in biological systems was largely confined to the cell walls of bacteria, where they play a critical role in the structure of peptidoglycan. For a significant period, their existence in higher organisms was either dismissed or attributed to bacterial contamination. A pivotal moment came in the 1950s when Auclair and Patton first reported the presence of D-amino acids in the blood of insects and mollusks[1]. This was one of the first indications that these "unnatural" amino acids might have a broader biological significance.
The discovery of free D-aspartate in the mammalian brain by Dunlop and colleagues in 1986 marked a significant turning point, challenging the established view of their absence in vertebrates[2]. This was followed by the groundbreaking discovery of D-serine in the rat brain by Hashimoto and his team in 1992, who noted its high concentration in the forebrain, mirroring the distribution of NMDA receptors[2][3]. These discoveries in the mammalian nervous system ignited a surge of research into the physiological roles of D-amino acids, transforming them from biological oddities into key molecules of interest in neuroscience and beyond.
| Year | Key Discovery/Milestone | Key Scientist(s)/Contributor(s) | Significance |
| 1848 | Discovery of molecular chirality. | Louis Pasteur | Established the fundamental concept of stereoisomerism. |
| 1935 | Discovery of D-amino acid oxidase (DAAO).[4] | Hans Adolf Krebs | Identified an enzyme in mammals capable of degrading D-amino acids, hinting at their endogenous presence.[4] |
| 1950s | First report of D-amino acids in insects and mollusks.[1] | Auclair and Patton | Provided early evidence of D-amino acids in higher organisms.[1] |
| 1960s | Elucidation of the role of D-amino acids in bacterial peptidoglycan. | Numerous researchers | Established a key structural role for D-amino acids in the bacterial cell wall. |
| 1986 | Discovery of free D-aspartate in the mammalian brain.[2] | Dunlop et al. | First definitive evidence of a free D-amino acid in the vertebrate central nervous system.[2] |
| 1992 | Discovery of high concentrations of D-serine in the rat brain.[2][3] | Hashimoto et al. | Linked D-serine to the NMDA receptor and opened up the field of D-amino acids in neurotransmission.[2][3] |
| 1999 | Discovery of serine racemase. | Wolosker et al. | Identified the enzyme responsible for synthesizing D-serine from L-serine in mammals. |
The Diverse Functional Landscape of D-Amino Acids
The initial perception of D-amino acids as mere structural components has given way to a more nuanced understanding of their dynamic and regulatory roles in a multitude of biological processes.
In Bacteria: More Than Just Bricks in the Wall
While D-alanine and D-glutamate are well-known essential components of the peptidoglycan layer that encases bacterial cells, providing structural integrity and resistance to proteases, the functions of D-amino acids in the microbial world are far more extensive.[5] Many bacterial species release a variety of D-amino acids into their environment, where they act as signaling molecules that regulate key community behaviors. For instance, certain D-amino acids can trigger the disassembly of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.[6] They are also involved in modulating cell wall remodeling during different growth phases and can even serve as a nutrient source for some bacteria.
In the Mammalian Nervous System: D-Serine, a Key Modulator of Brain Function
The discovery of high levels of D-serine in the mammalian brain revolutionized our understanding of synaptic transmission.[3] D-serine acts as a potent co-agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor, a crucial ion channel involved in learning, memory, and synaptic plasticity.[7][8] For the NMDA receptor to become fully active, it requires the binding of both glutamate and a co-agonist. Evidence strongly suggests that in many brain regions, D-serine, rather than glycine, is the primary endogenous co-agonist.[9]
D-serine is synthesized from L-serine by the enzyme serine racemase and is primarily localized in astrocytes, a type of glial cell that closely associates with synapses.[10] The release of D-serine from astrocytes is a regulated process, often triggered by neuronal activity, allowing for a dynamic modulation of NMDA receptor function.[11] Dysregulation of D-serine levels has been implicated in a range of neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and epilepsy, making the D-serine signaling pathway a promising target for therapeutic intervention.[5]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Distinctive Roles of D-Amino Acids in the Homochiral World: Chirality of Amino Acids Modulates Mammalian Physiology and Pathology [jstage.jst.go.jp]
- 3. Frontiers | D-serine as a gliotransmitter and its roles in brain development and disease [frontiersin.org]
- 4. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 5. D-Amino acid - Wikipedia [en.wikipedia.org]
- 6. Mechanism of D-cycloserine action: alanine racemase from Escherichia coli W - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. d-Serine, the Shape-Shifting NMDA Receptor Co-agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-Serine as a putative glial neurotransmitter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. D-Serine as a putative glial neurotransmitter | Neuron Glia Biology | Cambridge Core [cambridge.org]
Methodological & Application
Application Notes and Protocols for Coating Cell Culture Surfaces with Poly-D-Lysine
Introduction: The Critical Role of Surface Chemistry in Cell Culture
Successful in vitro cell culture is fundamentally dependent on providing an environment that recapitulates key aspects of the native physiological milieu. For adherent cell types, the surface upon which they are grown is a critical determinant of their attachment, viability, proliferation, and differentiation. While modern tissue culture plastics are treated to be hydrophilic and support the growth of many robust cell lines, more fastidious cells, such as primary neurons, glial cells, and transfected cell lines, often require a surface modification to promote robust adhesion and long-term health.[1][2][3] Poly-D-lysine (PDL) is a widely used synthetic extracellular matrix (ECM) that provides a simple and effective method for enhancing cell attachment to plastic and glass surfaces.[1][4]
This document provides a comprehensive guide to the principles and practice of coating cell culture vessels with poly-D-lysine, offering detailed protocols, expert insights into the underlying mechanisms, and troubleshooting guidance for common issues.
The Mechanism of Poly-D-Lysine-Mediated Cell Adhesion
Poly-D-lysine is a synthetic polymer of the D-isomer of the amino acid lysine.[3][4] Its efficacy as a cell culture substrate stems from its highly cationic nature. The polymer chain possesses a high density of primary amino groups, which are protonated at physiological pH, conferring a strong net positive charge.[3]
Cell membranes, conversely, are rich in negatively charged molecules such as sialic acids and heparan sulfate proteoglycans. This creates an electrostatic attraction between the positively charged PDL-coated surface and the negatively charged cell surface, promoting strong, non-specific cell adhesion.[1][2][5][6] Unlike natural ECM proteins like fibronectin or laminin, which interact with specific cell surface receptors (e.g., integrins) to activate distinct signaling pathways, PDL-mediated adhesion is primarily driven by these electrostatic forces.[1][3] This makes it a versatile coating for a wide variety of cell types.
Diagram: Mechanism of Poly-D-Lysine Mediated Cell Adhesion
References
Application Note: Enhancing Cell Adhesion with Poly-D-Lysine
A Senior Application Scientist's Guide to Theory, Protocols, and Optimization
Introduction: The Critical Role of a Reliable Substrate
Successful in vitro cell culture hinges on the ability of cells to adhere, spread, and proliferate on a culture surface. For many fastidious cell types, particularly primary neurons and transfected cell lines, standard tissue culture-treated plastic provides an inadequate substrate for robust attachment.[1] Poly-D-Lysine (PDL), a synthetic, positively charged polymer, serves as a highly effective and reliable coating material to promote cell adhesion.[2][3]
This guide provides a comprehensive overview of the mechanisms, protocols, and critical considerations for using Poly-D-Lysine hydrobromide or hydrochloride to create optimal culture surfaces. Unlike naturally derived extracellular matrix (ECM) proteins, PDL is a chemically synthesized, animal origin-free reagent, ensuring high purity and lot-to-lot consistency.[1][3]
A Note on Terminology: While the topic specifies D-Lysine hydrochloride, it is the polymerized form, Poly-D-Lysine (PDL), that is used as the coating agent. The monomeric D-lysine does not form the necessary polymeric chain to function as a substrate. PDL is typically supplied as a hydrobromide (HBr) or hydrochloride (HCl) salt, which enhances its solubility and stability.[4]
Mechanism of Action: Electrostatics and Stereochemistry
PDL facilitates cell adhesion through a straightforward yet powerful mechanism: electrostatic interaction.[5][6]
-
Charge Interaction : The polymer consists of a long chain of D-lysine amino acids. The primary amine group on the side chain of each lysine residue is protonated at physiological pH, conferring a strong net positive charge to the entire molecule.[3][4] Cell membranes are rich in negatively charged molecules like sialic acids and heparan sulfate proteoglycans, resulting in a net negative surface charge.[7] When a culture surface is coated with PDL, it becomes a highly cationic plane that electrostatically attracts and anchors the negatively charged cell membranes.[1][7]
-
The "D" Advantage : Lysine exists as two stereoisomers (enantiomers): the naturally occurring Poly-L-Lysine (PLL) and the synthetic Poly-D-Lysine (PDL). While both function equally well in promoting initial attachment, PDL offers a significant advantage for long-term cultures or for cells with high proteolytic activity (e.g., primary neurons, certain cancer cell lines).[8][9][10] Cells can secrete proteases that digest the L-isomer, leading to the degradation of the coating and subsequent cell detachment over time.[9][10] PDL is resistant to this enzymatic degradation, providing a more stable and durable surface for extended experiments.[10]
Caption: Electrostatic attraction between the positively charged PDL coating and the negatively charged cell membrane.
Reagent Preparation and Handling
Proper preparation and storage of PDL solutions are paramount to achieving consistent and effective coatings. PDL is typically supplied as a lyophilized powder or a sterile, ready-to-use solution.
Protocol 2.1: Reconstitution of Lyophilized PDL Powder
-
Objective : To prepare a sterile 1.0 mg/mL stock solution.
-
Materials :
-
Poly-D-Lysine hydrobromide/hydrochloride powder (e.g., MW 70,000-150,000 Da)
-
Sterile, tissue culture-grade water[11]
-
Sterile conical tube
-
0.22 µm syringe filter
-
-
Procedure :
-
Under aseptic conditions in a laminar flow hood, add the appropriate volume of sterile water to the vial of PDL powder to achieve a final concentration of 1.0 mg/mL. For example, add 10 mL of water to a 10 mg vial.
-
Cap the vial and vortex gently or invert until the powder is fully dissolved. Avoid vigorous shaking to prevent shearing the polymer.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.[11]
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.
-
-
Storage :
Standard Coating Protocols
The following protocols provide a general framework for coating common cultureware. Optimization is often necessary depending on the specific cell type and substrate.
Protocol 3.1: Coating Polystyrene Multi-Well Plates
-
Objective : To coat a standard 24-well plate.
-
Preparation :
-
Procedure :
-
Add a sufficient volume of the PDL working solution to each well to completely cover the bottom surface (see Table 1 for recommended volumes).
-
Ensure the entire surface is coated by gently tilting the plate.
-
Incubate at room temperature for at least 1 hour.[1][11] Some protocols suggest shorter times (5 minutes), but 1 hour is more robust.
-
Carefully aspirate the PDL solution from each well.
-
CRITICAL STEP : Wash the wells thoroughly 2-3 times with a generous volume of sterile water or DPBS.[1][15] This removes any unbound PDL, which can be cytotoxic.[15]
-
Aspirate the final wash completely.
-
Allow the plate to air dry completely in the laminar flow hood (typically 2 hours) before seeding cells.[1]
-
-
Storage : Coated plates can be used immediately or wrapped tightly with paraffin film and stored at 4°C for up to two weeks.[1]
Caption: Standard workflow for coating culture surfaces with Poly-D-Lysine.
Table 1: Recommended Volumes and Concentrations for Coating
| Cultureware Format | Surface Area (cm²) | Recommended Coating Volume | Typical Working Concentration (µg/mL) |
| 96-well Plate | 0.32 | 50-100 µL | 50 - 100 |
| 24-well Plate | 1.9 | 250-300 µL | 50 - 100 |
| 12-well Plate | 3.8 | 500-600 µL | 50 - 100 |
| 6-well Plate | 9.6 | 1.0 - 1.2 mL | 50 - 100 |
| 35 mm Dish | 9.6 | 1.0 - 1.2 mL | 50 - 100 |
| 60 mm Dish | 21 | 2.5 - 3.0 mL | 50 - 100 |
| 100 mm Dish | 56 | 6.0 - 7.0 mL | 50 - 100 |
| 18 mm Coverslip | 2.54 | 300-400 µL (in well) | 20 - 100[16][17] |
Note: These are starting recommendations. Optimal conditions must be determined empirically for each cell line and application.[5]
Optimization and Key Considerations
-
Molecular Weight (MW) : PDL is available in various molecular weight ranges.
-
Low MW (30,000-70,000 Da) : Less viscous and easier to handle, but offers fewer cell binding sites per molecule.[4][14]
-
Medium MW (70,000-150,000 Da) : A good compromise, providing ample binding sites while remaining easy to handle.[1][4][14] This range is ideal for most applications, including neuronal cultures.[1]
-
High MW (>150,000 Da) : More binding sites per molecule but solutions are highly viscous and difficult to work with.[14]
-
-
Substrate Cleanliness : For glass coverslips, ensuring the surface is impeccably clean is crucial for an even coating. If uneven coating or detachment occurs, pre-treating glass with an acid wash (e.g., HCl) or 1 mM magnesium acetate can improve results.[12][18][19]
-
Co-ating with other ECMs : For some highly sensitive cells, particularly primary neurons, PDL is often used as a primary attachment factor followed by a secondary coating of a biologically active molecule like Laminin or Fibronectin.[20] The PDL provides the initial electrostatic "grip," while the ECM protein provides specific integrin-binding sites for enhanced survival and differentiation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Patchy or No Cell Adhesion | 1. Incomplete surface coverage during coating. 2. Insufficient incubation time. 3. PDL solution expired or degraded. 4. Uneven coating on dirty glass.[18] | 1. Ensure the entire surface is covered with the PDL solution.[15] 2. Increase incubation time to 1-2 hours. 3. Use a fresh aliquot of PDL stock solution.[19] 4. Acid-wash glass coverslips before coating.[12] |
| Cells Attach Initially, Then Die | 1. Cytotoxicity from residual, unbound PDL.[15] 2. PDL concentration is too high for the specific cell type. | 1. Increase washing step to 3-4 times with sterile water. This is the most common cause.[15] 2. Perform a titration experiment to find the lowest effective coating concentration. |
| Coating Appears to Detach from Surface | 1. Poor quality or hydrophobic glass/plastic. 2. Using PBS to prepare the working solution can sometimes lead to salt crystal formation upon drying.[21] | 1. Try a different brand of cultureware or pre-treat glass with an acid wash.[18] 2. Prepare the PDL working solution in sterile, tissue culture-grade water instead of PBS.[21] |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. cellsystems.eu [cellsystems.eu]
- 3. biomat.it [biomat.it]
- 4. mpbio.com [mpbio.com]
- 5. Poly-lysine Types for Biomedical Applications [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. reprocell.com [reprocell.com]
- 9. What is the difference between PLL and PDL for surface coating? | AAT Bioquest [aatbio.com]
- 10. wpiinc.com [wpiinc.com]
- 11. neuvitro.com [neuvitro.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. laboratorynotes.com [laboratorynotes.com]
- 14. cellgs.com [cellgs.com]
- 15. Extracellular Matrices (ECM) Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Frontiers | A simple method for poly-D-lysine coating to enhance adhesion and maturation of primary cortical neuron cultures in vitro [frontiersin.org]
- 17. A simple method for poly-D-lysine coating to enhance adhesion and maturation of primary cortical neuron cultures in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. gladstone.org [gladstone.org]
- 21. researchgate.net [researchgate.net]
Applications of D-Lysine in Neuroscience Research: A Guide to In Vitro and In Vivo Methodologies
Preamble: The Significance of Chirality in Neurobiology
In the architecture of life, molecular handedness, or chirality, is a fundamental principle. Amino acids, the building blocks of proteins, exist predominantly in the L-enantiomeric form in biological systems.[1] This stereochemical preference is crucial for the precise three-dimensional structures of proteins and the specificity of enzyme-substrate interactions.[1] While L-amino acids are the canonical components of proteins and metabolic pathways, their D-enantiomers are not mere biological curiosities. The brain, in particular, contains specific D-amino acids, such as D-serine, which act as crucial neuromodulators.[2][3]
D-Lysine, the mirror image of the essential amino acid L-Lysine, occupies a unique position in neuroscience research. Its applications are bifurcated into two distinct domains: its polymeric form, Poly-D-Lysine, is an indispensable tool for anchoring neural cells in culture, while its monomeric form serves as a metabolic probe and an inert control in physiological studies. This guide provides detailed application notes and protocols for the use of D-Lysine in both contexts, offering researchers a comprehensive resource grounded in established methodologies.
Section 1: Poly-D-Lysine for Enhanced Neuronal Cell Culture
Introduction & Principle
Primary neurons and other fastidious neural cell types adhere poorly to standard, negatively charged tissue culture plastic or glass surfaces. To facilitate attachment, spreading, and long-term survival in vitro, these surfaces must be coated with an adhesion-promoting substrate.[4] Poly-D-Lysine (PDL) is a synthetic, positively charged polymer widely used for this purpose.[4][5]
The choice of the D-enantiomer over Poly-L-Lysine (PLL) is a critical experimental consideration. While both are effective for promoting adhesion, neurons can secrete proteases that degrade PLL over time, potentially causing cell detachment and death. PDL is resistant to this enzymatic degradation, making it a more stable substrate for long-term neuronal cultures.[4]
Mechanism of Action
The mechanism by which Poly-D-Lysine promotes cell adhesion is primarily based on electrostatic interaction. The polymer chain contains numerous primary amine groups, which are protonated at physiological pH, conferring a strong net positive charge. This cationic surface attracts the negatively charged glycoproteins and proteoglycans present on the outer leaflet of the neuronal cell membrane, leading to robust, non-specific cell adhesion.[4][6]
Caption: Poly-D-Lysine mediated cell adhesion via electrostatic interaction.
Detailed Protocol: Coating Cultureware with Poly-D-Lysine
This protocol provides a standardized method for coating various culture vessels. Optimal conditions can vary depending on the specific cell type and experimental goals.
Materials:
-
Poly-D-Lysine hydrobromide (MW 50,000-150,000 Da recommended for neuronal culture)[6]
-
Sterile, tissue culture-grade water or Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca²⁺/Mg²⁺[4][6]
-
Sterile tissue culture vessels (plates, flasks, or coverslips)
Procedure:
-
Stock Solution Preparation: Prepare a 0.1 mg/mL (or 1 mg/mL for a 10x stock) solution of Poly-D-Lysine in sterile water or DPBS.[4][7] Filter-sterilize through a 0.2 µm filter and store in aliquots at -20°C. Thawed aliquots can be stored at 4°C for up to 12 months.[6]
-
Working Solution Preparation: Dilute the stock solution to a final working concentration of 50 µg/mL in sterile DPBS or water.[4][8][9]
-
Coating the Surface: Add the 50 µg/mL working solution to the culture vessel, ensuring the entire growth surface is covered. Use sufficient volume as detailed in Table 1. Gently rock the vessel to ensure even distribution.[4][6]
-
Incubation: Incubate the vessel at room temperature for 1-2 hours in a laminar flow hood.[4][8] Some protocols suggest longer incubations (e.g., overnight at 4°C), but 1 hour is typically sufficient.[5][9]
-
Aspiration and Rinsing: Aspirate the Poly-D-Lysine solution. This step is critical: rinse the surface thoroughly 3-4 times with a large volume of sterile water or DPBS to remove any unbound polymer, which can be toxic to cells.[4][6][9]
-
Drying: Allow the coated surface to dry completely in the laminar flow hood for at least 2 hours.[4][8] This ensures the polymer is well-adhered to the surface.
-
Storage: Coated vessels can be used immediately or sealed with paraffin film and stored at 4°C for up to two weeks.[4][6]
Data Presentation & Optimization
Table 1: Recommended Coating Volumes for Standard Cultureware
| Culture Vessel | Growth Area (cm²) | Recommended Coating Volume |
|---|---|---|
| 96-well plate | 0.32 | 100 µL |
| 48-well plate | 0.95 | 150 µL |
| 24-well plate | 1.9 | 300 µL |
| 12-well plate | 3.8 | 600 µL |
| 6-well plate | 9.6 | 1.5 mL |
| 35 mm dish | 9.6 | 1.5 mL |
| 60 mm dish | 28.3 | 3.0 mL |
| 100 mm dish | 78.5 | 8.0 mL |
Data compiled from multiple sources.[4][6][9]
Troubleshooting Common Issues in PDL Coating
| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| Poor Cell Attachment | Incomplete coating; Insufficient rinsing (residual toxicity); Low PDL concentration; Old PDL solution. | Ensure the entire surface is covered during incubation. Rinse 3-4 times thoroughly. Use a working concentration of 50-100 µg/mL. Use fresh or properly stored PDL aliquots. |
| Cell Clumping/Aggregation | Surface dried out before plating; Uneven coating. | Do not let the coated surface dry out excessively before adding cell suspension and medium.[7] Ensure gentle rocking for even distribution during the coating step. |
| Cell Toxicity/Death | Incomplete removal of unbound PDL; Contamination of PDL solution. | Increase the number and volume of sterile water/DPBS rinses.[6] Always use a sterile-filtered PDL solution. |
Section 2: Monomeric D-Lysine in Mechanistic Neuroscience
While Poly-D-Lysine is a tool for cell culture, the monomer D-Lysine is used to probe the brain's unique enzymatic landscape, particularly concerning D-amino acid metabolism and its link to neurotransmission.
Metabolism in the Central Nervous System
Unlike D-serine and D-aspartate, D-lysine is considered relatively inert at major neurotransmitter receptors.[2] Its primary fate in the brain is metabolism by the peroxisomal flavoenzyme D-amino acid oxidase (DAAO) .[10][11] DAAO is a key regulator of D-amino acid levels in the brain, with its highest activity found in the cerebellum and brainstem.[3][10]
The metabolic cascade is as follows:
-
DAAO catalyzes the oxidative deamination of D-Lysine to produce α-keto-ε-aminocaproate.[10]
-
This intermediate spontaneously cyclizes to form Δ¹-piperideine-2-carboxylate (P2C).[10]
-
P2C is then reduced by a cytosolic reductase to L-pipecolate, which is the major metabolite.[10]
Caption: Metabolic pathway of D-Lysine in the mammalian brain.
Application: Investigating D-Amino Acid Oxidase (DAAO) Activity
DAAO is of significant interest in neuroscience because its primary substrate in the brain is the NMDA receptor co-agonist D-serine.[3][11] Dysregulation of DAAO activity and D-serine levels has been implicated in the pathophysiology of schizophrenia.[11]
Protocol Outline: DAAO Activity Assay using D-Lysine
This protocol outline describes a common colorimetric method to measure DAAO activity in brain tissue homogenates. D-Lysine serves as a robust and specific substrate for this purpose.
-
Tissue Homogenization: Homogenize brain tissue (e.g., cerebellum) in a suitable buffer (e.g., potassium pyrophosphate buffer, pH 8.3) on ice. Centrifuge to pellet debris and collect the supernatant.
-
Reaction Mixture: Prepare a reaction mixture containing the tissue supernatant, flavin adenine dinucleotide (FAD, the cofactor for DAAO), a peroxidase, and a chromogenic substrate (e.g., o-dianisidine).
-
Initiate Reaction: Start the reaction by adding D-Lysine as the substrate. The H₂O₂ produced by the DAAO reaction is used by the peroxidase to oxidize the chromogen, resulting in a color change.
-
Measurement: Measure the change in absorbance over time using a spectrophotometer at the appropriate wavelength for the chosen chromogen.
-
Data Analysis: Calculate the rate of reaction, which is proportional to the DAAO activity in the sample. Normalize to the total protein concentration of the homogenate.
Application: D-Lysine as an Inert Scientific Control
Given that L-lysine has been shown to have neuroprotective effects and can modulate glutamate-evoked neuronal activity[12][13], it is essential to have a proper negative control in experiments. D-Lysine is an excellent choice for this role. Because it is largely inactive at receptors but is processed by endogenous enzymes, it can help researchers differentiate between receptor-mediated effects of L-lysine and non-specific or metabolic effects.[2]
Experimental Design Example:
-
Objective: To test if L-lysine protects cultured cortical neurons from glutamate-induced excitotoxicity.
-
Groups:
-
Control (vehicle only) + Glutamate
-
L-Lysine + Glutamate
-
D-Lysine + Glutamate (Negative Control)
-
Emerging Research: D-Lysine Derivatives in Drug Development
The relative inertness of the D-lysine backbone is being leveraged in drug discovery. By attaching functional groups to D-lysine, novel therapeutic compounds can be created. A prominent example is oleoyl-D-lysine , which has been developed as a potent non-opioid analgesic.[2] This molecule acts as an inhibitor of the glycine transporter-2 (GlyT2) and the glycine receptor, demonstrating how a chemically modified, neurologically inactive D-amino acid can be transformed into a promising therapeutic agent for chronic pain.[2]
Conclusion
D-Lysine presents a fascinating duality in neuroscience research. As the polymer Poly-D-Lysine, it is a foundational tool that enables the in vitro study of the nervous system by providing a stable, adhesive substrate for neuronal cultures. As a monomer, its metabolic processing by D-amino acid oxidase makes it a valuable tool for studying enzyme activity and its implications for neuromodulation, particularly in the context of D-serine and NMDA receptor function. Its inherent biological inactivity at the receptor level also establishes it as an ideal negative control for its L-enantiomer, ensuring rigor in neuropharmacological studies. The continued exploration of D-lysine and its derivatives promises to yield further insights and novel therapeutic strategies for neurological disorders.
References
- 1. quora.com [quora.com]
- 2. Advances in D-Amino Acids in Neurological Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. A Simplified Method for Ultra-Low Density, Long-Term Primary Hippocampal Neuron Culture [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The neurobiology of D-amino acid oxidase (DAO) and its involvement in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Lysine and arginine reduce the effects of cerebral ischemic insults and inhibit glutamate-induced neuronal activity in rats [frontiersin.org]
- 13. l-lysine confers neuroprotection by suppressing inflammatory response via microRNA-575/PTEN signaling after mouse intracerebral hemorrhage injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of D-Lysine Hydrochloride
Introduction: The Analytical Imperative for D-Lysine Hydrochloride
D-Lysine, an unnatural isomer of the essential amino acid L-Lysine, serves critical roles in various scientific and pharmaceutical applications. It is used as a component in peptide synthesis, the creation of polymeric materials like poly-D-lysine for cell culture surface coating, and in the development of chiral drugs.[1] Given its specific functions, the ability to accurately quantify D-Lysine hydrochloride and, critically, to ensure its enantiomeric purity, is paramount. The presence of the L-enantiomer can have unintended biological consequences or compromise the structural integrity of synthesized polymers.
High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[2][3] This application note provides a detailed guide to two robust HPLC methodologies for the comprehensive analysis of D-Lysine hydrochloride, addressing both quantification and chiral purity. We will explore the rationale behind method selection, provide step-by-step protocols, and discuss method validation in accordance with industry standards.
Scientific Rationale for Method Selection
The analysis of D-Lysine hydrochloride presents two primary analytical challenges:
-
Quantification: Lysine lacks a significant UV chromophore, making direct detection by common UV-Vis detectors insensitive.[4][5]
-
Chiral Purity: D- and L-Lysine are enantiomers—molecules that are non-superimposable mirror images. They possess identical physical properties in an achiral environment, making their separation impossible on standard (achiral) HPLC columns.
To address these challenges, two distinct yet complementary HPLC methods are recommended. The choice of method is dictated by the analytical objective.
-
For Enantiomeric Purity (Isomer Separation): A direct chiral HPLC method is the most efficient approach. This technique utilizes a Chiral Stationary Phase (CSP) that selectively interacts with each enantiomer, leading to differential retention times and subsequent separation.[6][7] This avoids the complexities and potential artifacts of derivatization.
-
For Accurate Quantification (Assay): A pre-column derivatization method followed by Reversed-Phase (RP-HPLC) is the gold standard. A derivatizing agent is used to attach a chromophoric or fluorophoric tag to the primary amino groups of lysine.[5][8] This creates a derivative that is highly detectable by UV-Vis or Fluorescence detectors, enabling sensitive and accurate quantification.
Physicochemical Properties of D-Lysine Hydrochloride
Understanding the analyte's properties is foundational to method development.
| Property | Value | Source |
| Molecular Formula | C₆H₁₅ClN₂O₂ | [9] |
| Molar Mass | 182.65 g/mol | [9][10] |
| Appearance | White crystalline powder | [1][10] |
| Melting Point | 266 °C (decomposes) | [1][9] |
| Solubility | Soluble in water | [1][9] |
Method 1: Chiral Purity Analysis of D-Lysine Hydrochloride
This method is designed to separate and quantify the D- and L-enantiomers of lysine, which is crucial for determining the enantiomeric excess (%ee) of a D-Lysine hydrochloride sample.
Principle of Chiral Separation
This protocol employs a macrocyclic glycopeptide-based CSP, such as teicoplanin.[6] These CSPs possess multiple chiral centers and functional groups (ionic, polar, and hydrophobic) that create a stereochemically defined environment. Enantiomers fit into this environment with different binding energies, leading to different retention times. Direct analysis of underivatized amino acids is preferred as it eliminates the derivatization step, which can be time-consuming and a source of error.[6]
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | Astec® CHIROBIOTIC® T, 5 µm, 250 x 4.6 mm | A teicoplanin-based CSP proven effective for underivatized amino acid enantiomer separation.[6] |
| Mobile Phase | Ethanol:Water:Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v) | Organic modifiers like ethanol combined with an acidic additive are effective for resolving amino acid enantiomers on this type of CSP.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column providing good efficiency. |
| Column Temperature | 25 °C | Maintained for consistent retention times and selectivity. |
| Detection Wavelength | 210 nm | Detection at a low UV wavelength is necessary due to the lack of a strong chromophore in underivatized lysine.[5] |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of D-Lysine hydrochloride standard or sample.
-
Dissolve in 10 mL of the mobile phase to create a 1 mg/mL solution.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Workflow for Chiral Purity Analysis
Caption: Workflow for D-Lysine enantiomeric purity analysis.
Method 2: Quantification of D-Lysine Hydrochloride by RP-HPLC with Pre-column Derivatization
This method is optimized for the accurate determination of the total D-Lysine hydrochloride concentration in a sample.
Principle of Derivatization
To overcome the poor UV absorbance of lysine, a pre-column derivatization step is employed. This protocol uses 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), a reagent that reacts with both primary and secondary amines to yield highly stable and fluorescent derivatives.[8] The resulting derivatized lysine is more hydrophobic and can be readily separated on a standard C18 reversed-phase column and detected with high sensitivity.
Experimental Protocol
Instrumentation:
-
HPLC system with a binary pump
-
Autosampler with derivatization capability (or manual pre-vial derivatization)
-
Column thermostat
-
Fluorescence Detector (FLD) or UV-Vis Detector
Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase, 5 µm, 250 x 4.6 mm | Standard column for separating the relatively hydrophobic derivatized amino acids.[11] |
| Mobile Phase A | 20 mM Sodium Acetate buffer, pH 4.5 | Aqueous buffer for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile | Organic solvent to elute the derivatized analyte. |
| Gradient | 0-5 min: 5% B; 5-20 min: 5-40% B; 20-22 min: 40-5% B; 22-25 min: 5% B | A gradient elution is required to effectively separate the derivatized lysine from reagent by-products and other components. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temperature | 35 °C | Elevated temperature can improve peak shape and reduce run time. |
| Detection (FLD) | Excitation: 250 nm; Emission: 395 nm | Optimal wavelengths for AQC derivatives, providing high sensitivity and specificity. |
| Injection Volume | 10 µL | - |
Reagents and Sample Preparation:
-
Borate Buffer: Prepare a 0.2 M borate buffer and adjust the pH to 8.8.
-
AQC Reagent: Prepare the AQC derivatizing reagent according to the manufacturer's instructions (e.g., Waters AccQ•Tag™).
-
Standard/Sample Solution: Prepare a 1 mg/mL stock solution of D-Lysine hydrochloride in 0.1 M HCl. Create a working standard of 50 µg/mL by diluting the stock with water.
-
Derivatization Procedure: a. To 70 µL of borate buffer in an HPLC vial, add 10 µL of the standard or sample solution. b. Add 20 µL of the prepared AQC reagent. c. Vortex immediately for 10 seconds. d. Heat the vial at 55 °C for 10 minutes. e. Cool to room temperature before placing in the autosampler.
Workflow for Quantification with Derivatization
Caption: Workflow for D-Lysine quantification via derivatization.
Method Validation: Ensuring Trustworthy Results
Any analytical method intended for quality control or regulatory submission must be validated to prove its suitability. Validation is performed according to International Council for Harmonisation (ICH) guidelines.[12][13]
Key Validation Parameters
The following parameters are essential for validating the quantification method (Method 2).
| Parameter | Definition | Typical Acceptance Criteria (Assay) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity index > 0.995; no interference at the analyte's retention time from blank/placebo. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. | Typically 80-120% of the target concentration.[14] |
| Accuracy | The closeness of the test results to the true value. Assessed by recovery studies. | Mean recovery of 98.0% to 102.0%.[14] |
| Precision | The degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day/inter-analyst). | RSD ≤ 2.0%.[12] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | RSD of results should remain within acceptable limits (e.g., ≤ 2.0%). |
Example Protocol: Accuracy by Recovery Study
Accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).[12]
-
Prepare a sample matrix (placebo) without D-Lysine hydrochloride.
-
Spike the placebo with known amounts of D-Lysine hydrochloride standard to achieve concentrations at 80%, 100%, and 120% of the target assay concentration.
-
Prepare three independent samples at each concentration level.
-
Analyze these nine samples using the validated quantification method.
-
Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
-
The mean percentage recovery and the Relative Standard Deviation (RSD) for the nine samples should meet the pre-defined acceptance criteria.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No peaks or very small peaks | - Incorrect mobile phase composition.- Detector lamp off or failing.- No sample injected (autosampler error).- Incomplete derivatization (Method 2). | - Verify mobile phase preparation.- Check detector status and lamp hours.- Check vial and syringe in autosampler.- Re-prepare derivatization reagents; check reaction pH and temperature. |
| Poor peak shape (tailing/fronting) | - Column contamination or degradation.- Sample solvent incompatible with mobile phase.- pH of mobile phase is inappropriate for analyte. | - Flush or replace the column.- Dissolve sample in mobile phase whenever possible.- Adjust mobile phase pH; ensure it is at least 2 pH units away from analyte pKa. |
| Drifting retention times | - Column temperature not stable.- Inconsistent mobile phase composition (poor mixing or evaporation).- Column equilibration is insufficient. | - Use a column thermostat.- Freshly prepare mobile phase; ensure pump is mixing correctly.- Equilibrate the column for at least 15-20 column volumes before injection. |
| Poor chiral resolution (Method 1) | - Inappropriate mobile phase composition.- Column has lost efficiency.- Wrong chiral column for the analyte. | - Optimize the organic modifier percentage in the mobile phase.- Replace the chiral column (they can have a shorter lifetime).- Confirm the selected CSP is suitable for underivatized amino acids. |
Conclusion
The successful analysis of D-Lysine hydrochloride is readily achievable with modern HPLC instrumentation and methodologies. For the critical assessment of enantiomeric purity, direct analysis on a chiral stationary phase is the most direct and reliable approach. For accurate quantification, a pre-column derivatization strategy using reagents like AQC coupled with reversed-phase HPLC provides the necessary sensitivity and robustness. The proper validation of these methods in accordance with ICH guidelines is a mandatory step to ensure the generation of accurate, reliable, and defensible analytical data for research, development, and quality control purposes.
References
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 8. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 9. chembk.com [chembk.com]
- 10. Lysine hydrochloride, D- | C6H15ClN2O2 | CID 81691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Application Notes & Protocols: The Strategic Role of D-Lysine Hydrochloride in Advanced Drug Formulation and Delivery
Abstract
D-Lysine hydrochloride, the hydrochloride salt of the D-enantiomer of lysine, is emerging as a versatile and strategic excipient in modern pharmaceutical development.[1] Beyond its fundamental role as an amino acid, its unique physicochemical properties are being leveraged to overcome significant challenges in drug formulation and delivery. These application notes provide an in-depth exploration of the mechanisms by which D-Lysine hydrochloride enhances the solubility and stability of active pharmaceutical ingredients (APIs), particularly for protein therapeutics and poorly soluble small molecules. Furthermore, we detail its growing importance in targeted drug delivery systems, such as peptide-based carriers. This guide offers researchers and formulation scientists both the theoretical framework and practical, step-by-step protocols for the effective application of D-Lysine hydrochloride.
Introduction: Re-evaluating D-Lysine Hydrochloride in Pharmaceutics
Traditionally viewed as the non-natural stereoisomer of the essential amino acid L-lysine, D-Lysine is finding a distinct and valuable place in drug development.[2][3] Its hydrochloride salt form offers excellent water solubility and stability, making it a highly practical excipient.[2][4][5] The key to its utility lies in its primary amine side chain, which imparts a positive charge at physiological pH, and its chiral D-configuration, which offers unique advantages, most notably resistance to enzymatic degradation.[6]
This document will elucidate the multifaceted roles of D-Lysine hydrochloride as a:
-
Solubility and Permeability Enhancer: For Biopharmaceutics Classification System (BCS) Class II and IV drugs.[7]
-
Protein Stabilizer: Preventing aggregation and glycation in high-concentration biologic formulations.[8][9]
-
Drug Delivery Vehicle Component: Enhancing stability and cellular uptake of peptide-based therapeutics.[6][10]
Physicochemical Properties
A thorough understanding of D-Lysine hydrochloride's properties is fundamental to its effective application in formulation.
| Property | Value | Reference |
| Chemical Name | (2R)-2,6-diaminohexanoic acid;hydrochloride | [3] |
| CAS Number | 7274-88-6 | [4][5] |
| Molecular Formula | C6H15ClN2O2 | [4][11] |
| Molecular Weight | 182.65 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | [2][5] |
| Melting Point | ~266 °C (with decomposition) | [2][4] |
| Solubility | Highly soluble in water | [2][4][5] |
| Optical Rotation [α]D20 | -20° to -21.5° (c=8 in 6N HCl) | [5] |
Core Applications in Drug Formulation
The utility of D-Lysine hydrochloride stems from its ability to favorably alter the physicochemical environment of an API, thereby improving its performance and manufacturability.
Mechanism of Action: Solubility and Permeability Enhancement
For poorly water-soluble acidic drugs (BCS Class II/IV), solubility is a primary barrier to bioavailability. D-Lysine hydrochloride acts as a potent solubilizing agent through multiple mechanisms.[12] Its basic nature facilitates acid-base reactions with acidic APIs, leading to the in-situ formation of a more soluble salt or complex.[7][12] This strategy has been shown to produce dramatic increases in aqueous solubility, with enhancement factors ranging from 68- to 433-fold for drugs like bendazac and quercetin.[7][13]
The resulting increase in solubility and dissolution rate can significantly improve a drug's absorption profile. Furthermore, the cationic nature of lysine can enhance permeability. Lysine-based complexes have been shown to improve the apparent permeability coefficient (Papp) of certain drugs, likely by facilitating electrostatic interactions with the negatively charged cell membranes of the intestinal epithelium.[7][14][15]
Caption: Mechanism of D-Lysine HCl as a solubility enhancer.
Protein and Peptide Stabilization
The stability of therapeutic proteins and peptides is a critical concern. D-Lysine hydrochloride contributes to stability in two significant ways:
-
Inhibition of Non-Enzymatic Glycation: In formulations containing reducing sugars, proteins can undergo glycation, a process that can lead to loss of function and potential immunogenicity. D-Lysine, by providing a high concentration of competing free amino groups, can effectively inhibit the glycation of therapeutic proteins in vitro.[9]
-
Increased Proteolytic Resistance: A major challenge for peptide-based drugs is their rapid degradation by proteases in vivo. Incorporating D-amino acids, such as D-Lysine, into a peptide sequence disrupts the stereospecific recognition sites for these enzymes.[6][16] This substitution can dramatically increase the peptide's half-life and bioavailability without necessarily compromising its therapeutic activity, and in some cases, can even reduce toxicity to eukaryotic cells.[6]
Advanced Drug Delivery Systems
The unique properties of D-Lysine are being exploited in the design of sophisticated drug delivery platforms.
Lysine-Rich Cell-Penetrating Peptides (CPPs)
CPPs are short peptides capable of translocating across cellular membranes to deliver a wide range of cargo, including small molecules, nucleotides, and proteins.[10][17] While arginine-rich CPPs are common, lysine-rich peptides offer a distinct profile. Using lysine instead of arginine can reduce the nephrotoxicity sometimes associated with arginine-based CPPs, providing a wider therapeutic window.[10] The incorporation of D-Lysine further enhances these systems by providing the aforementioned protease resistance, ensuring the delivery vehicle remains intact until it reaches its target.[6]
Caption: Rationale for incorporating D-Lysine into peptide carriers.
Experimental Protocols
The following protocols provide standardized methodologies for the formulation and analysis of D-Lysine hydrochloride-based systems. Note: All procedures should be conducted in accordance with local laboratory safety guidelines.[18][19]
Protocol 1: Preparation and Evaluation of a Drug-Lysine Complex by Co-Precipitation
This protocol describes a method for enhancing the solubility of a poorly soluble acidic drug by forming a complex with D-Lysine hydrochloride. This is based on methodologies used for similar basic amino acids.[7][13]
Objective: To prepare and characterize a solid dispersion of an acidic API with D-Lysine HCl to improve its aqueous solubility.
Materials and Equipment:
-
Acidic API (e.g., Ibuprofen, Indomethacin)
-
D-Lysine hydrochloride
-
Deionized water
-
Magnetic stirrer and stir bars
-
pH meter
-
Freeze-dryer or vacuum oven
-
Mortar and pestle
-
Analytical balance
-
UV-Vis Spectrophotometer or HPLC system
-
Dissolution testing apparatus (USP Type II)
-
FTIR Spectrometer, Differential Scanning Calorimeter (DSC)
Caption: Workflow for preparing and testing a D-Lysine HCl formulation.
Procedure:
-
Preparation: Accurately weigh equimolar amounts of the acidic API and D-Lysine hydrochloride.
-
Dissolve the D-Lysine hydrochloride in a minimal amount of deionized water with stirring.
-
Slowly add the API powder to the D-Lysine hydrochloride solution. Continue stirring until a clear solution is obtained, which indicates complex formation. The pH may need adjustment depending on the API.
-
Drying: Freeze the resulting solution and lyophilize it for 48-72 hours until a dry, fluffy powder is obtained. Alternatively, the solution can be dried in a vacuum oven at a controlled temperature.
-
Post-Processing: Gently grind the dried complex using a mortar and pestle to ensure homogeneity. Store in a desiccator.
-
Solubility Assessment: Perform shake-flask solubility studies by adding an excess of the complex to a known volume of buffer (e.g., pH 7.4 PBS). Shake at a constant temperature for 24 hours. Filter the suspension and analyze the supernatant for drug concentration using a validated analytical method (e.g., HPLC-UV). Compare the result to the intrinsic solubility of the API alone.
-
Dissolution Testing: Perform dissolution studies using a USP Type II (paddle) apparatus. Add a quantity of the complex equivalent to a standard dose of the API to the dissolution medium (e.g., 900 mL of pH 7.4 buffer). Withdraw samples at predetermined time points, filter, and analyze for drug content. Compare the dissolution profile to that of the pure API.
-
Solid-State Characterization: Analyze the complex using FTIR to identify shifts in characteristic peaks (e.g., carboxylate stretch of the API), indicating salt formation or strong interaction. Use DSC to observe changes in thermal events, such as the disappearance of the API's melting endotherm, which suggests the formation of an amorphous complex or new crystalline phase.
Protocol 2: Quantification of D-Lysine Hydrochloride in Formulations by RP-HPLC
This protocol outlines a simple, robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of D-Lysine HCl in bulk or formulated products. Since lysine lacks a strong chromophore, detection is typically performed at low UV wavelengths.[20][21][22]
Objective: To develop and validate an RP-HPLC method for the accurate quantification of D-Lysine hydrochloride.
Materials and Reagents:
-
D-Lysine hydrochloride reference standard
-
HPLC-grade acetonitrile, water, and methanol
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid
-
1-Heptane sulfonic acid sodium salt (ion-pairing reagent)
-
C8 or C18 HPLC column
Chromatographic Conditions (Example): [21]
| Parameter | Condition |
| Column | C8, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Phosphate Buffer:Acetonitrile (95:5 v/v) |
| Mobile Phase B | Phosphate Buffer:Acetonitrile (5:95 v/v) |
| Buffer: | 20 mM KH2PO4 with 10 mM 1-Heptane sulfonic acid, pH adjusted to 2.5 with orthophosphoric acid |
| Flow Rate | 1.0 mL/min |
| Detection | Diode-Array Detector (DAD) at 208 nm |
| Injection Volume | 20 µL |
| Column Temp. | 30 °C |
| Run Mode | Isocratic or Gradient (as optimized) |
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of D-Lysine hydrochloride reference standard (e.g., 1 mg/mL) in the mobile phase. Perform serial dilutions to create a calibration curve over the desired concentration range (e.g., 50-200 µg/mL).
-
Sample Preparation: Accurately weigh a portion of the formulation powder. Dissolve and dilute it in the mobile phase to achieve a theoretical D-Lysine hydrochloride concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the D-Lysine peak based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation to calculate the concentration of D-Lysine hydrochloride in the sample preparation, and from there, determine its content in the original formulation.
-
Method Validation (Abbreviated): Per ICH Q2(R1) guidelines, validate the method for specificity, linearity, precision (repeatability and intermediate precision), accuracy (recovery), and robustness.[22]
Safety and Handling
D-Lysine hydrochloride is generally considered a safe substance with low toxicity.[18][23] However, as with any chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.[24] Avoid creating and inhaling dust.[23] Store in tightly closed containers in a dry, cool place.
Conclusion
D-Lysine hydrochloride is a highly functional excipient that offers a robust and scalable solution to common challenges in drug formulation. Its ability to significantly enhance the solubility and dissolution of poorly soluble drugs, improve the stability of sensitive biologics, and serve as a key component in advanced drug delivery systems makes it an invaluable tool for pharmaceutical scientists. The protocols provided herein offer a starting point for harnessing the full potential of this versatile amino acid derivative.
References
- 1. nbinno.com [nbinno.com]
- 2. lookchem.com [lookchem.com]
- 3. Lysine hydrochloride, D- | C6H15ClN2O2 | CID 81691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation into the Emerging Role of the Basic Amino Acid L-Lysine in Enhancing Solubility and Permeability of BCS Class II and BCS Class IV Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2017180594A1 - Use of amino acids as stabilizing compounds in pharmaceutical compositions containing high concentrations of protein-based therapeutic agents - Google Patents [patents.google.com]
- 9. D-lysine effectively decreases the non-enzymic glycation of proteins in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lysine-based cell-penetrating peptides for intracellular delivery - Oxford University Innovation [innovation.ox.ac.uk]
- 11. GSRS [precision.fda.gov]
- 12. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Advanced Delivery Systems Based on Lysine or Lysine Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. carlroth.com [carlroth.com]
- 19. carlroth.com [carlroth.com]
- 20. Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 21. RP-HPLC-DAD method development and validation of L-lysine hydrochloride: application to bulk drug substance and multivitamin oral suspension | CoLab [colab.ws]
- 22. researchgate.net [researchgate.net]
- 23. datasheets.scbt.com [datasheets.scbt.com]
- 24. echemi.com [echemi.com]
Preparation of Sterile D-Lysine Hydrochloride Stock Solution: A Protocol for Ensuring Purity, Accuracy, and Stability
An Application Guide for Drug Development and Research Professionals
Abstract
D-Lysine, a stereoisomer of the essential amino acid L-Lysine, serves unique and critical roles in biomedical research and pharmaceutical development, including its use as a component in polymers and biofilms to confer cationic charge. The preparation of a sterile, accurately concentrated, and stable stock solution of D-Lysine hydrochloride is a fundamental prerequisite for its application in sensitive systems such as cell culture, biomanufacturing, and drug formulation. This document provides a comprehensive, field-proven guide explaining the critical parameters, a step-by-step protocol for preparation via sterile filtration, and a robust quality control framework to ensure the reliability and reproducibility of your experimental outcomes.
Foundational Principles: Understanding D-Lysine Hydrochloride
A thorough understanding of the physicochemical properties of D-Lysine hydrochloride is paramount to designing a successful preparation protocol. The hydrochloride salt form enhances stability and solubility compared to the free base.
Key characteristics are summarized below:
| Property | Value | Source |
| Molecular Formula | C₆H₁₄N₂O₂ · HCl | |
| Molecular Weight | 182.65 g/mol | |
| Appearance | White crystalline powder | [1] |
| Melting Point | ~266 °C (decomposes) | [1] |
| Water Solubility | Highly soluble in water (e.g., 65 g/100 mL at 20°C) | [1] |
| Chemical Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [2][3] |
| Powder Storage | Store in a dry, cool place (2–8 °C recommended) in a tightly sealed container. | [4] |
The high water solubility of D-Lysine hydrochloride simplifies the creation of concentrated stock solutions. However, its nature as an amino acid necessitates careful consideration of the sterilization method to prevent degradation.
The Causality of Sterilization: Why Sterile Filtration is the Gold Standard
The objective of sterilization is the complete elimination of microbial contaminants, including bacteria, fungi, and mycoplasma, which can compromise experimental integrity.[5] For amino acid solutions, two primary methods are often considered: autoclaving and sterile filtration.
-
Autoclaving (Steam Sterilization): This method uses high-pressure saturated steam at 121°C. While effective for sterilizing many liquids and instruments, it is generally not recommended for amino acid solutions. High temperatures can lead to the degradation of amino acids, including lysine, resulting in a loss of concentration and the formation of potentially cytotoxic byproducts.[6] Studies have shown that autoclaving can significantly decrease the concentration of free amino acids in a solution.[6]
-
Sterile Filtration: This technique involves passing the solution through a membrane filter with a pore size small enough to retain microorganisms. It is the method of choice for sterilizing heat-labile solutions like cell culture media, supplements, and amino acid stocks.[7][8] A 0.22 µm pore size is the industry standard for removing bacteria, while a 0.1 µm filter may be used for added protection against mycoplasma.[5][9] This method preserves the chemical integrity of the D-Lysine hydrochloride.
Therefore, this guide will exclusively detail the sterile filtration method to ensure the quality and efficacy of the final stock solution.
Experimental Workflow for Sterile Stock Preparation
The following diagram illustrates the comprehensive workflow for preparing a sterile D-Lysine hydrochloride stock solution, from initial weighing to final quality control and storage.
Caption: Workflow for D-Lysine HCl Stock Solution.
Detailed Protocol: Preparation of 100 mL of 100 mM Sterile D-Lysine Hydrochloride
This protocol provides a step-by-step methodology for producing a reliable, high-quality stock solution. All steps involving open sterile materials must be performed in a certified laminar flow hood or biological safety cabinet to maintain aseptic conditions.[10]
Materials and Equipment
-
D-Lysine hydrochloride powder (CAS No: 7274-88-6), high purity
-
High-purity water (e.g., Water for Injection (WFI), Milli-Q®, or equivalent)
-
Sterile 100 mL volumetric flask
-
Analytical balance
-
Sterile magnetic stir bar and stir plate
-
Sterile disposable syringe (e.g., 50 mL or 60 mL)
-
Sterile syringe filter, 0.22 µm pore size (e.g., PVDF, PES material compatible with aqueous solutions)
-
Sterile collection vessel (e.g., sterile media bottle or conical tube)
-
Sterile, single-use cryovials or conical tubes for aliquoting
-
70% ethanol or isopropanol for surface disinfection
Step-by-Step Methodology
-
Calculation:
-
The molecular weight of D-Lysine HCl is 182.65 g/mol .
-
To make 100 mL (0.1 L) of a 100 mM (0.1 M) solution, the required mass is:
-
Mass = Concentration (M) × Volume (L) × Molecular Weight ( g/mol )
-
Mass = 0.1 mol/L × 0.1 L × 182.65 g/mol = 1.8265 g
-
-
-
Weighing:
-
Using an analytical balance, accurately weigh out 1.8265 g of D-Lysine hydrochloride powder onto a clean weigh boat.
-
-
Dissolution:
-
Transfer the weighed powder into a sterile 100 mL volumetric flask.
-
Add approximately 80 mL of high-purity water.
-
Add a sterile magnetic stir bar and place the flask on a stir plate. Stir at a moderate speed until the powder is completely dissolved. D-Lysine HCl is readily soluble in water.[1]
-
-
Volume Adjustment:
-
Once fully dissolved, carefully add high-purity water to the 100 mL graduation mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Sterile Filtration:
-
Perform this step within a laminar flow hood. Disinfect all surfaces and materials entering the hood with 70% alcohol.
-
Aseptically attach a 0.22 µm sterile syringe filter to the tip of a sterile syringe.
-
Draw the D-Lysine HCl solution from the volumetric flask into the syringe.
-
Carefully dispense the solution from the syringe through the filter into a sterile collection vessel. Apply steady, even pressure to the syringe plunger. Do not exceed the filter manufacturer's pressure limits.
-
Rationale: The 0.22 µm filter physically removes bacteria, ensuring the sterility of the filtrate without the use of heat.[9]
-
-
Aseptic Aliquoting and Storage:
-
Working inside the laminar flow hood, dispense the sterile stock solution into pre-labeled, sterile, single-use tubes (e.g., 1 mL or 5 mL aliquots).
-
Rationale: Aliquoting prevents contamination of the entire stock during repeated use and minimizes degradation from freeze-thaw cycles.[11]
-
For short-term storage (up to one week), store aliquots at 4°C.[11]
-
For long-term storage, store aliquots at -20°C or -80°C for several months.[11][12]
-
A Self-Validating System: Mandatory Quality Control
Quality control (QC) is not optional; it is an integral part of the protocol that validates the final product.[13][14] Implementing these checks ensures that the solution meets the required specifications for sterility, concentration, and purity.
| QC Test | Specification | Recommended Method | Rationale |
| Sterility Test | No microbial growth | Direct Inoculation: Aseptically add a small volume of the final solution to sterile growth media (e.g., Tryptic Soy Broth) and incubate for 14 days. | Confirms the effectiveness of the sterile filtration process and aseptic handling.[13] |
| pH Measurement | Record final pH (typically acidic) | Calibrated pH meter | Verifies consistency between batches and ensures the solution is within the expected pH range for the hydrochloride salt. |
| Appearance | Clear, colorless, free of particulates | Visual Inspection | A simple but crucial check for incomplete dissolution or contamination.[15] |
| Endotoxin Test | < 0.25 EU/mL (for cell culture applications) | Limulus Amebocyte Lysate (LAL) Assay | Quantifies endotoxins (pyrogens), which can cause inflammatory responses in cell cultures and in vivo systems.[10][16] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution |
| Solution is cloudy or has particulates | Incomplete dissolution; Poor quality water; Contamination before filtration. | Ensure powder is fully dissolved before filtration. Use fresh, high-purity water. If particulates persist, consider using a 0.45 µm pre-filter before the 0.22 µm sterile filter.[10] |
| Microbial growth in QC sterility test | Contamination during filtration or aliquoting; Non-sterile filter or containers; Filter failure. | Review and reinforce aseptic technique. Ensure all materials are certified sterile. Check the integrity of the filter before use. |
| Precipitation after freezing | Concentration is too high for the storage temperature; pH shift. | Prepare a lower concentration stock or store at a lower temperature (e.g., -80°C vs -20°C). Re-check the pH of the solution. |
Conclusion
The protocol detailed in this application note provides a robust and reliable method for the preparation of sterile D-Lysine hydrochloride stock solutions. By prioritizing high-purity materials, employing sterile filtration as the exclusive sterilization method, and integrating a stringent quality control framework, researchers can ensure the integrity, safety, and consistency of their experimental reagents. Adherence to these principles is fundamental to achieving reproducible and trustworthy scientific results in research and drug development.
References
- 1. lookchem.com [lookchem.com]
- 2. DL-Lysine monohydrochloride CAS#: 70-53-1 [m.chemicalbook.com]
- 3. hoelzel-biotech.com [hoelzel-biotech.com]
- 4. carlroth.com [carlroth.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. Amino Acid Stock Solutions NovoPro [novoprolabs.com]
- 9. Sterile Filtration | Sartorius [sartorius.com]
- 10. gmpplastic.com [gmpplastic.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. woodstocksterilesolutions.com [woodstocksterilesolutions.com]
- 15. QUALITY CONTROL OF PARENTERALS,STERILE PRODUCT | PPTX [slideshare.net]
- 16. scribd.com [scribd.com]
Application Notes & Protocols: The Use of D-Lysine Hydrochloride in Enzyme Kinetic Studies
Introduction
In the landscape of biochemistry and pharmacology, the study of stereoisomerism is paramount. While L-amino acids are the canonical building blocks of proteins, their D-enantiomers play crucial and diverse roles in living organisms, from components of bacterial cell walls to neuromodulators in the mammalian brain.[1][2] D-Lysine, a D-enantiomer of the essential amino acid lysine, serves as a key probe and substrate for investigating specific enzyme families. Its hydrochloride salt, D-Lysine HCl, is the preferred form for research due to its high water solubility and stability in aqueous solutions, ensuring reproducibility in experimental setups.[3][4]
This guide provides an in-depth exploration of the application of D-Lysine hydrochloride in the kinetic analysis of two primary enzyme classes: D-Amino Acid Oxidase (DAAO) and Lysine Racemase . We will delve into the mechanistic basis for these interactions, provide detailed, field-proven protocols for kinetic assays, and discuss the principles of data analysis and interpretation for researchers in enzymology and drug development.
Part 1: Core Principles & Enzymatic Interactions
The utility of D-Lysine hydrochloride in enzyme kinetics is primarily centered on its role as a specific substrate. Understanding the fundamental reaction mechanisms is critical for designing robust experiments.
D-Lysine as a Substrate for D-Amino Acid Oxidase (DAAO)
D-Amino Acid Oxidase (EC 1.4.3.3) is a flavoenzyme that catalyzes the stereospecific oxidative deamination of D-amino acids.[5][6][7] This process yields the corresponding α-keto acid, ammonia (NH₃), and hydrogen peroxide (H₂O₂). DAAO exhibits broad substrate specificity, acting on various neutral and basic D-amino acids, but it is strictly selective for the D-isomer and does not oxidize L-amino acids.[5][6]
When D-Lysine is the substrate, DAAO catalyzes its conversion to α-keto-ε-aminocaproate. The causality behind this reaction is the enzyme's ability to abstract a hydride from the α-carbon of the D-amino acid, facilitated by the FAD cofactor.
Reaction Pathway: DAAO with D-Lysine
Caption: Oxidative deamination of D-Lysine by DAAO.
While DAAO is active on D-Lysine, its catalytic efficiency can be lower compared to smaller, neutral substrates like D-alanine. This is a critical consideration for experimental design, as higher substrate concentrations or more sensitive detection methods may be required. The kinetic parameters for DAAO from Rhodotorula gracilis (RgDAAO) illustrate this point clearly.[5]
| Substrate | Vmax (U/mg) | Km (mM) | Vmax/Km |
| D-Alanine | 100 ± 3 | 1.3 ± 0.2 | 76.9 |
| D-Lysine | 16.4 ± 0.5 | 14.6 ± 1.4 | 1.1 |
| D-Glutamate | 0.27 ± 0.01 | 3.6 ± 0.4 | 0.075 |
| Table adapted from data on wild-type RgDAAO.[5] |
D-Lysine in the Study of Lysine Racemase
Lysine Racemase (EC 5.1.1.5) is an enzyme that catalyzes the reversible interconversion of L- and D-lysine.[8][9] Found primarily in bacteria, this enzyme plays a role in metabolic pathways and is a potential target for novel antimicrobial agents.[10]
In kinetic studies, D-Lysine hydrochloride serves as the substrate to characterize the enzymatic activity in the D- to L-lysine direction. The experimental design must account for the equilibrium nature of the reaction. Typically, the assay measures the initial rate of L-lysine formation from a starting concentration of D-lysine. This requires a highly specific method to detect the L-lysine product in a background of D-lysine.
Part 2: Experimental Protocols & Methodologies
A self-validating protocol requires meticulous preparation and an understanding of the variables that can influence results. All reagents should be of analytical grade, and solutions prepared with ultrapure water.[5][6]
General Reagent Preparation
-
D-Lysine Hydrochloride Stock Solution (e.g., 200 mM):
-
Accurately weigh the required amount of D-Lysine HCl (MW: 182.65 g/mol ).
-
Dissolve in the chosen assay buffer (see below) to a final volume. For example, to make 10 mL of a 200 mM solution, dissolve 365.3 mg of D-Lysine HCl in buffer.
-
Store at 4°C for short-term use or in aliquots at -20°C for long-term storage. The hydrochloride salt ensures stability and prevents degradation such as lactam formation.[11]
-
-
Buffer Selection:
-
For DAAO: A 75 mM disodium pyrophosphate buffer, pH 8.5, is widely used and provides optimal activity for many DAAO enzymes.[5][6]
-
For Lysine Racemase: A 50 mM Tris-HCl buffer, pH 8.0, is a suitable choice. Some racemases are metalloenzymes, and their activity can be enhanced or inhibited by divalent cations, which should be considered during buffer preparation.[8]
-
Protocol 1: Kinetic Analysis of DAAO using D-Lysine
To determine the Michaelis-Menten kinetic parameters (Km and Vmax), the initial reaction velocity must be measured across a range of D-Lysine concentrations (typically spanning from 0.1 x Km to 10 x Km).
This is an indirect, continuous assay that is highly reliable and avoids the specialized equipment needed for oxygen monitoring. It couples the production of ammonium (NH₄⁺) from the DAAO reaction to the reductive amination of α-ketoglutarate by L-glutamate dehydrogenase (GDH). This second reaction consumes NADH, which can be monitored as a decrease in absorbance at 340 nm.[6]
Workflow: DAAO Coupled Spectrophotometric Assay
Caption: Coupled assay for DAAO activity measurement.
Step-by-Step Protocol:
-
Prepare the Master Reaction Mixture: In a microcentrifuge tube, prepare a master mix for the desired number of reactions. For a final volume of 1 mL per assay, the final concentrations should be:
-
75 mM Disodium pyrophosphate buffer, pH 8.5
-
5 mM α-ketoglutarate
-
0.25 mM NADH
-
10 U/mL L-glutamate dehydrogenase (GDH)
-
Variable concentrations of D-Lysine hydrochloride (e.g., 0, 1, 2, 5, 10, 15, 20, 30 mM).
-
-
Assay Execution:
-
Transfer 990 µL of the appropriate reaction mixture (containing a specific D-Lysine concentration) to a 1.5 mL quartz microcuvette.
-
Place the cuvette in a temperature-controlled spectrophotometer set to 25°C and 340 nm.
-
Record the baseline absorbance for 1-2 minutes to ensure the mixture is stable.
-
Initiate the reaction by adding 10 µL of a known concentration of purified DAAO enzyme and mix immediately by gentle inversion.
-
Immediately begin recording the absorbance at 340 nm for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Convert V₀ from ΔAbs/min to µmol/min (U) using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (ε = 6220 M⁻¹cm⁻¹).
-
Activity (U/mL) = (ΔAbs/min) / (6.22 * pathlength_cm) * V_total_mL / V_enzyme_mL
-
-
Plot the calculated initial velocities against their corresponding D-Lysine concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax.
-
Protocol 2: Kinetic Analysis of Lysine Racemase
This is a two-step, discontinuous (end-point) assay. The first step is the enzymatic racemization. The second step involves quantifying the L-lysine produced using a specific L-lysine oxidase.
Step-by-Step Protocol:
-
Step 1: Racemization Reaction
-
Prepare reaction tubes on ice. Each tube should contain 50 mM Tris-HCl buffer (pH 8.0) and a specific concentration of D-Lysine hydrochloride.
-
Pre-incubate the tubes at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a known amount of purified Lysine Racemase. The total reaction volume should be kept small (e.g., 100 µL).
-
At specific time points (e.g., 0, 2, 5, 10, 20 minutes), withdraw an aliquot and immediately stop the reaction by adding an equal volume of 1 M HCl or by heat inactivation (e.g., 95°C for 5 minutes). The "time zero" point is crucial for background correction.
-
-
Step 2: L-Lysine Quantification (Coupled Oxidase Assay)
-
This detection method is based on commercial kits that measure free lysine.[12] The principle involves an L-lysine-specific oxidase that produces H₂O₂, which is then detected colorimetrically.
-
Prepare a 96-well microplate.
-
Add a small volume (e.g., 50 µL) of each stopped reaction aliquot (from Step 1) to separate wells.
-
Prepare a standard curve of L-Lysine hydrochloride of known concentrations in the same stopped-reaction buffer.
-
Add 50 µL of the L-Lysine Oxidase reaction mix (containing the oxidase, Horseradish Peroxidase (HRP), and a colorimetric probe) to all wells.[12]
-
Incubate at room temperature for 30-60 minutes, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Use the L-lysine standard curve to calculate the concentration of L-lysine produced in each of your reaction aliquots.
-
For each starting D-Lysine concentration, plot the amount of L-lysine produced against time. The initial velocity (V₀) is the slope of the linear portion of this graph.
-
Plot these initial velocities against the starting D-Lysine concentrations and fit to the Michaelis-Menten equation to determine Km and Vmax for the D- to L-lysine conversion.
-
Workflow: Lysine Racemase Discontinuous Assay
Caption: Two-step assay for Lysine Racemase kinetics.
Conclusion
D-Lysine hydrochloride is an indispensable tool for the kinetic characterization of enzymes that exhibit stereospecificity towards D-amino acids. Its excellent solubility and stability make it a reliable substrate for developing robust and reproducible assays for enzymes like D-Amino Acid Oxidase and Lysine Racemase. The protocols detailed herein provide a validated framework for researchers to determine key kinetic parameters, enabling deeper insights into enzyme mechanisms, substrate specificity, and the identification of potential inhibitors for therapeutic or industrial applications.
References
- 1. Enzymatic Detection of d-Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. L-lysine hydrochloride for Research [baseclick.eu]
- 4. Safety and efficacy of l‐lysine monohydrochloride and concentrated liquid l‐lysine (base) produced by fermentation using Corynebacterium glutamicum strain KCCM 10227 for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 8. Isolation and Characterization of a Novel Lysine Racemase from a Soil Metagenomic Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysine racemase - Wikipedia [en.wikipedia.org]
- 10. Lysine racemase from a lactic acid bacterium, Oenococcus oeni: structural basis of substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cellbiolabs.com [cellbiolabs.com]
Troubleshooting & Optimization
Preventing precipitation of D-Lysine in stock solutions
Technical Support Center: D-Lysine Stock Solutions
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical and practical information to prevent the precipitation of D-Lysine in stock solutions. It addresses common questions, offers validated protocols, and provides a troubleshooting framework to ensure the stability and reliability of your experimental reagents.
Frequently Asked Questions (FAQs)
Q1: Why is my D-Lysine solution cloudy or precipitating?
Precipitation of D-Lysine is almost always linked to its solubility, which is critically dependent on the pH of the solution. D-Lysine is an amino acid with three ionizable groups: the α-carboxylic acid group, the α-amino group, and the ε-amino group in its side chain. The net charge of the molecule changes dramatically with pH, and it is least soluble at its isoelectric point (pI), where the net charge is zero.
-
Mechanism of Precipitation : At the isoelectric point (pI), which for lysine is approximately 9.85, the molecule exists as a zwitterion with no net electrical charge.[1][2][3] This minimizes repulsive electrostatic forces between adjacent D-Lysine molecules, allowing them to aggregate and precipitate out of solution. As the pH moves away from the pI, the molecules gain a net positive (at lower pH) or net negative (at higher pH) charge, increasing repulsion and enhancing solubility.
Q2: Should I use D-Lysine free base or D-Lysine hydrochloride?
For most laboratory applications, D-Lysine hydrochloride (or hydrobromide) is the superior choice .[4][5]
-
D-Lysine Free Base : This form is often a sticky, hygroscopic solid that can be difficult to weigh accurately.[4] It is only sparingly soluble in water and will naturally create a basic solution (pH ~10.5), which is very close to its isoelectric point, further promoting precipitation.[4]
-
D-Lysine Hydrochloride (HCl) : This salt form is a stable, non-hygroscopic crystalline powder that is easy to handle.[4][5] The presence of the hydrochloride salt significantly increases its aqueous solubility (~650 g/L at 20°C) and results in a slightly acidic to neutral pH when dissolved in water, keeping it far from the isoelectric point.[4] The salt effectively protonates the amino groups, ensuring a net positive charge and high solubility.[6][7]
Q3: How do temperature and concentration affect solubility?
Like most solids, the solubility of D-Lysine generally increases with temperature.[8][9] If you prepare a saturated solution at an elevated temperature, it may precipitate upon cooling to room temperature or during refrigerated storage. It is crucial to prepare solutions at concentrations known to be stable at the intended storage temperature.
Proactive Protocol: Preparing a Stable High-Concentration D-Lysine Stock Solution
This protocol details the preparation of a 100 mg/mL (10%) D-Lysine hydrochloride stock solution in water, a common concentration for cell culture and biochemical assays.
Materials:
-
D-Lysine hydrochloride powder
-
High-purity, sterile water (e.g., Milli-Q or WFI)
-
Sterile conical tubes or bottles
-
Calibrated pH meter
-
Sterile 0.22 µm syringe filter
-
Small volumes of sterile 1N NaOH and 1N HCl for pH adjustment
Step-by-Step Methodology:
-
Weighing : Accurately weigh the desired amount of D-Lysine hydrochloride powder in a sterile container.
-
Initial Dissolution : Add approximately 80% of the final desired volume of sterile water. For example, for a 10 mL final volume, add 8 mL of water.
-
Mixing : Agitate the solution gently at room temperature until the powder is fully dissolved. A magnetic stirrer can be used for larger volumes. The solution should be clear and colorless.
-
pH Measurement & Adjustment (Critical Step) :
-
Calibrate your pH meter according to the manufacturer's instructions.
-
Measure the pH of the D-Lysine solution. A 10% solution of D-Lysine HCl will have a pH of approximately 5.7.[4]
-
While this pH is generally safe for solubility, for long-term storage or specific cell applications, you may need to adjust it. If adjustment is needed, slowly add 1N NaOH or 1N HCl dropwise while monitoring the pH. Avoid adjusting the pH into the 8.5-10.5 range , as this approaches the isoelectric point and risks precipitation.
-
-
Final Volume Adjustment : Once the D-Lysine is fully dissolved and the pH is set, add sterile water to reach the final desired volume. Mix thoroughly.
-
Sterilization : Sterilize the solution by passing it through a 0.22 µm syringe filter into a final, sterile container.[4]
-
Storage : Store the stock solution at 2-8°C. For long-term storage (>1 month), consider making aliquots and storing them at -20°C to avoid repeated freeze-thaw cycles.[7][10]
Troubleshooting Guide
Issue 1: My solution became cloudy immediately after dissolving the D-Lysine.
-
Possible Cause : You may be using D-Lysine free base instead of the hydrochloride salt. The free base creates a high pH environment close to the pI, causing immediate precipitation.[4]
-
Solution : Verify the form of D-Lysine used. If you must use the free base, you will need to immediately adjust the pH downwards with an acid like HCl to bring the pH well below 8.5. The most reliable solution is to switch to D-Lysine hydrochloride for future preparations.[5]
Issue 2: My D-Lysine solution was clear initially but precipitated after pH adjustment.
-
Possible Cause : You likely adjusted the pH too close to the isoelectric point (pI ≈ 9.85).[1][11]
-
Solution : Attempt to resolubilize the precipitate by adding a small amount of 1N HCl to lower the pH (e.g., to pH 7 or below). If it redissolves, the pH was the issue. For future preparations, ensure the final pH is outside the critical precipitation range.
Issue 3: My solution precipitated in the refrigerator (2-8°C).
-
Possible Cause 1 : The concentration is too high to remain soluble at the lower storage temperature.
-
Solution 1 : Gently warm the solution to room temperature. If the precipitate dissolves, this confirms temperature-dependent precipitation. Consider preparing a more dilute stock solution or storing it at room temperature if sterility can be maintained.
-
Possible Cause 2 : Interaction with buffer components. Phosphate buffers, in particular, can sometimes interact with positively charged molecules like lysine, potentially reducing solubility.[8]
-
Solution 2 : If you prepared your solution in a buffer (e.g., PBS), try preparing it in sterile water instead. Buffering can be done at the final working concentration.
Data Summary & Visualization
Table 1: Physicochemical Properties of D-Lysine Forms
| Property | D-Lysine Hydrochloride | D-Lysine Free Base | Reference(s) |
| Appearance | White crystalline powder | Sticky, hygroscopic solid/oil | [4] |
| Solubility in Water | Highly soluble (~650 g/L) | Sparingly soluble | [4][5] |
| pH (10% Solution) | ~5.7 | ~10.5 | [4] |
| Stability | Stable, non-hygroscopic | Less stable, absorbs CO₂ | [4] |
D-Lysine pKa Values:
-
pKa₁ (α-carboxyl): ~2.18
-
pKa₂ (α-amino): ~8.95
-
pKa₃ (ε-amino): ~10.53
-
pI (Isoelectric Point): ~9.85 (Average of pKa₂ and pKa₃)[2][11]
Troubleshooting Workflow
This diagram outlines the decision-making process when encountering D-Lysine precipitation.
A troubleshooting decision tree for D-Lysine precipitation issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. reddit.com [reddit.com]
- 3. orgosolver.com [orgosolver.com]
- 4. benchchem.com [benchchem.com]
- 5. L-lysine hydrochloride for Research [baseclick.eu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mpbio.com [mpbio.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Poly-D-Lysine (PDL) for Superior Cell Attachment
Welcome to the technical support center for optimizing Poly-D-Lysine (PDL) concentration for cell attachment. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively using PDL to enhance cell culture experiments. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experimental setup is both robust and reproducible.
Understanding the Mechanism: How Poly-D-Lysine Promotes Cell Attachment
Poly-D-Lysine is a synthetic, positively charged polymer that enhances cell adhesion to various surfaces, including tissue culture plastic and glass.[1][2][3] The core principle of its function lies in electrostatics. Most mammalian cell membranes carry a net negative charge. PDL coats the culture surface, creating a uniform net positive charge that promotes the initial electrostatic interaction between the cells and the substrate.[1][2][4] This initial tethering is crucial, especially for fastidious cell types like primary neurons or for cells cultured in low-serum or serum-free media where attachment factors are scarce.[1][3][5]
It's important to distinguish between Poly-D-Lysine (PDL) and its enantiomer, Poly-L-Lysine (PLL). While both serve the same fundamental purpose, PDL is often the preferred choice because it is resistant to degradation by cellular proteases that some cell types can secrete.[1][2][6][7][8] This resistance makes PDL a more stable substrate for long-term cultures.[2]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns regarding the use of PDL.
Q1: What is the ideal molecular weight (MW) of PDL to use?
The molecular weight of PDL can influence its effectiveness. Generally, PDL is available in a range of molecular weights.
-
Lower MW (30,000-70,000 Da): These solutions are less viscous and easier to handle, which can improve the consistency of the coating.[4][9]
-
Higher MW (70,000-150,000 Da and above): Higher molecular weight PDL offers more positively charged sites per molecule, potentially leading to stronger cell adhesion.[7][9] This can be particularly beneficial for creating a very "sticky" surface. However, excessively strong adhesion might impede processes like neurite outgrowth in neuronal cultures.[10]
A common compromise that offers a good balance of ease of use and effective cell attachment is in the 70,000-150,000 Da range .[4][7]
Q2: What is the recommended starting concentration for PDL coating?
A widely used and effective starting concentration for PDL is 50 µg/mL .[2][11][12][13] However, the optimal concentration is cell-type dependent and may require some empirical optimization.[14][15] For some applications, concentrations can range from 10 µg/mL to 100 µg/mL.[16][17][18]
Q3: How should I prepare and store my PDL solution?
Proper preparation and storage are critical for consistent results.
-
Reconstitution: Reconstitute lyophilized PDL in sterile, tissue culture-grade water.[12][14]
-
Stock Solutions: Prepare a concentrated stock solution (e.g., 1 mg/mL) that can be stored in aliquots.[11]
-
Storage: Store aliquots at -20°C for long-term storage (up to 3 months).[11][14][19] Avoid repeated freeze-thaw cycles and do not store in a frost-free freezer, as the temperature fluctuations can degrade the polymer.[14][19] Working solutions can be stored at 2-8°C for a few days to a week.[4][19]
Q4: How long should I incubate the PDL solution on the culture surface?
Incubation times can vary, but a common recommendation is 1 hour at room temperature .[2][13][14] Some protocols suggest shorter times of around 5 minutes, while others extend the incubation up to 24 hours.[11][18] For most applications, 1-2 hours is sufficient to achieve a uniform coating.[12]
Q5: Is it necessary to rinse the surface after PDL coating?
Yes, this is a critical step. Residual PDL in the solution can be toxic to cells.[2][20] It is essential to thoroughly rinse the coated surface with sterile, tissue culture-grade water or a buffered saline solution like DPBS (without calcium and magnesium) to remove any unbound polymer.[2][13] A minimum of three rinses is recommended.[13][20]
Q6: Should the coated surface be dry before plating cells?
After the final rinse, it is best to allow the surface to dry completely in a sterile environment, such as a laminar flow hood, for at least 2 hours.[2][11][21] This ensures that the PDL is properly adsorbed to the surface. Coated and dried plates can be stored at 4°C for up to two weeks if sterility is maintained.[2]
Troubleshooting Guide
Even with the best protocols, issues can arise. This section provides a systematic approach to troubleshooting common problems.
| Problem | Potential Cause | Recommended Solution |
| Poor or uneven cell attachment | 1. Inadequate Coating: The entire surface may not have been covered with the PDL solution.[20] 2. Suboptimal PDL Concentration: The concentration may be too low for your specific cell type. 3. Expired or Improperly Stored PDL: The polymer may have degraded.[22] 4. Improper Rinsing: Residual rinsing solution may interfere with attachment. | 1. Ensure the entire surface is covered during incubation. Gently rock the vessel to promote even distribution.[23] 2. Perform a concentration optimization experiment (see protocol below). 3. Check the expiration date and storage conditions of your PDL. Use a fresh aliquot or lot. 4. Aspirate the final rinse solution completely before drying. |
| Cells are detaching in clumps or sheets | 1. Surface Incompatibility: The type of plastic or glass may not be ideal.[22] 2. PDL "Balling Up": Proteins in the media can sometimes cause poorly bound PDL to detach from the surface.[22] 3. Cellular Proteases (if using PLL): Cells may be degrading the Poly-L-Lysine coating.[8] | 1. Pre-treat glass coverslips with an acid wash (e.g., with hydrochloric or nitric acid) followed by thorough rinsing to improve surface properties.[21][22][24] 2. Ensure the surface is completely dry after coating and rinsing. Consider testing a higher molecular weight PDL for stronger surface binding. Using a borate buffer (pH 8.5) for coating can sometimes improve adhesion to the substrate.[10][25] 3. Switch to Poly-D-Lysine, which is resistant to enzymatic degradation.[6][7][8] |
| High cell death after plating | 1. PDL Toxicity: Inadequate rinsing can leave behind residual PDL, which is cytotoxic.[2][20] 2. Contamination: The PDL solution or cultureware may be contaminated. | 1. Increase the number of rinses with sterile water or DPBS to at least three times.[13][20] Ensure all residual liquid is removed. 2. Filter-sterilize your PDL working solution using a 0.22 µm filter before use.[11][23] Always use sterile technique. |
| Inconsistent results between experiments | 1. Variability in Coating Procedure: Inconsistent incubation times, rinsing, or drying. 2. Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can degrade the polymer. | 1. Standardize your protocol. Document every step, including volumes, incubation times, and drying procedures. 2. Aliquot your stock solution upon reconstitution to avoid multiple freeze-thaw cycles.[14][19] |
Experimental Protocol: Optimizing PDL Concentration
This protocol provides a framework for systematically determining the optimal PDL concentration for your specific cell type and application.
Materials:
-
Poly-D-Lysine (MW 70,000-150,000 Da)
-
Sterile, tissue culture-grade water
-
Sterile DPBS (without calcium and magnesium)
-
Culture vessels (e.g., 24-well plate)
-
Your cell line of interest and appropriate culture medium
Procedure:
-
Prepare PDL Stock Solution: Reconstitute PDL in sterile water to a stock concentration of 1 mg/mL. Aliquot and store at -20°C.
-
Prepare Working Solutions: From the stock solution, prepare a series of dilutions in sterile water or DPBS to achieve final coating concentrations of 0, 10, 25, 50, 75, and 100 µg/mL. The "0" concentration will serve as your negative control.
-
Coating the Plate: a. Add a sufficient volume of each working solution to the wells of a 24-well plate to cover the bottom surface completely (e.g., 250 µL per well). b. Incubate the plate at room temperature for 1 hour.
-
Rinsing and Drying: a. Carefully aspirate the PDL solution from each well. b. Rinse each well three times with 500 µL of sterile water or DPBS. c. Aspirate the final rinse completely and allow the plate to dry in a laminar flow hood for at least 2 hours.
-
Cell Seeding: a. Trypsinize and count your cells as you normally would. b. Seed the cells into the coated wells at your desired density.
-
Assessment: a. After a suitable attachment period (e.g., 4-24 hours), examine the wells under a microscope. b. Assess cell attachment, morphology, and spreading at each PDL concentration. You can quantify attachment by counting the number of adherent cells in several fields of view for each condition.
Visualizing the Workflow
A clear understanding of the experimental process is key to success. The following diagrams illustrate the core concepts and workflows discussed.
Caption: Mechanism of PDL-mediated cell attachment.
Caption: Experimental workflow for PDL concentration optimization.
By understanding the principles behind PDL coating and following a systematic approach to optimization and troubleshooting, you can significantly improve the reliability and quality of your cell culture experiments.
References
- 1. biomat.it [biomat.it]
- 2. benchchem.com [benchchem.com]
- 3. coleparmer.com [coleparmer.com]
- 4. mpbio.com [mpbio.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pediaa.com [pediaa.com]
- 7. reprocell.com [reprocell.com]
- 8. What is the difference between PLL and PDL for surface coating? | AAT Bioquest [aatbio.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. neuvitro.com [neuvitro.com]
- 12. wklab.org [wklab.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. blossombio.com [blossombio.com]
- 16. A simple method for poly-D-lysine coating to enhance adhesion and maturation of primary cortical neuron cultures in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | A simple method for poly-D-lysine coating to enhance adhesion and maturation of primary cortical neuron cultures in vitro [frontiersin.org]
- 18. poly-D-lysine - Tissue and Cell Culture [protocol-online.org]
- 19. knowledge.lonza.com [knowledge.lonza.com]
- 20. Extracellular Matrices (ECM) Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. researchgate.net [researchgate.net]
- 23. cellsystems.eu [cellsystems.eu]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
D-Lysine hydrochloride degradation and stability issues
Technical Support Center: D-Lysine Hydrochloride
A Guide to Understanding and Preventing Degradation in Experimental Settings
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter. Each issue is followed by an analysis of potential causes and actionable solutions based on established scientific principles.
Issue 1: Inconsistent or Low Potency/Assay Results for D-Lysine Hydrochloride
You've prepared a solution or formulation, but subsequent analysis shows a lower-than-expected concentration of D-Lysine hydrochloride.
Potential Causes & Solutions:
-
Improper Storage: D-Lysine hydrochloride is susceptible to degradation if not stored correctly. It is hygroscopic and can be affected by temperature.
-
Degradation During Sample Preparation: The process of dissolving or formulating D-Lysine hydrochloride can introduce stress factors.
-
Chemical Incompatibility: The compound may be reacting with other components in your formulation.
Issue 2: Appearance of Unknown Peaks During Chromatographic Analysis (HPLC)
Your HPLC chromatogram shows the main D-Lysine peak, but also one or more unexpected peaks that grow over time or under stress conditions.
Potential Causes & Solutions:
-
Formation of Lysine Lactam: The most common thermal degradation product of lysine in solution is its lactam.[7][8] This occurs via an intramolecular cyclization reaction.
-
Solution: This degradation is accelerated by heat and lower pH.[8][9] To minimize its formation, prepare solutions fresh, store them at reduced temperatures (2-8°C) if they are not for immediate use, and maintain the pH in a stable range, preferably avoiding highly acidic conditions unless required by the experimental design. The formation of lysine lactam follows zero-order kinetics, meaning it forms at a constant rate under given conditions.[7][8]
-
-
Reaction with Buffers or Excipients: Certain buffer species or formulation components can react with the amino groups of lysine. For instance, reducing sugars can lead to Maillard reactions, especially with heat.
-
Solution: Use non-reactive buffers where possible. If your formulation requires potentially reactive components, assess the stability at the intended storage and use conditions. Analytical techniques such as LC-MS can be invaluable for identifying the unknown peaks.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause D-Lysine hydrochloride to degrade?
The stability of D-Lysine hydrochloride is primarily influenced by three factors: temperature, pH, and moisture.
| Factor | Impact on Stability | Mitigation Strategy |
| Temperature | High temperatures significantly accelerate the rate of degradation, primarily through the formation of lysine lactam.[7][8][9] | Store at recommended cool temperatures (e.g., 2-8°C). Minimize heat exposure during experimental procedures. |
| pH | Degradation rates, particularly lactam formation, increase as the pH of the solution decreases (becomes more acidic).[7][8] | Maintain pH control using appropriate buffer systems. Prepare acidic solutions immediately before use. |
| Moisture | The compound is hygroscopic and will absorb atmospheric moisture.[6] This can lead to physical changes and accelerate chemical degradation. | Store in tightly sealed containers in a desiccated environment.[1][2] |
| Incompatibilities | Avoid strong oxidizing agents which can lead to chemical decomposition.[10][11] | Review all formulation components for chemical compatibility. |
Q2: What is the main degradation product of D-Lysine hydrochloride and how can I detect it?
The primary degradation product in aqueous solutions, especially under thermal stress, is lysine lactam .[7][8] It is formed through an internal cyclization reaction. You can detect and quantify both D-Lysine and lysine lactam simultaneously using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[7][8]
Visualizing Degradation & Stability Testing
Key Factors Leading to D-Lysine Degradation
This diagram illustrates the relationship between environmental stressors and the resulting degradation pathway.
Caption: Factors influencing D-Lysine hydrochloride stability.
Workflow for a Forced Degradation Study
This workflow outlines the necessary steps to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.
Caption: Experimental workflow for stability testing.
Experimental Protocols
Protocol 1: Forced Degradation Study of D-Lysine Hydrochloride
Objective: To identify potential degradation products and validate the stability-indicating nature of an analytical method.
Materials:
-
D-Lysine hydrochloride
-
Reagent-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
HPLC system with UV or other suitable detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of D-Lysine hydrochloride in reagent-grade water.
-
Stress Conditions: Dispense the stock solution into separate, clearly labeled vials for each stress condition.
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 N. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 N. Incubate at 60°C for 8 hours.
-
Thermal Degradation: Keep the solution in its neutral state (in water). Incubate at 80°C for 48 hours.[7][8]
-
Photostability: Expose the solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours).[6] Wrap a control vial in aluminum foil and place it alongside the exposed sample.
-
-
Sample Preparation for Analysis: Before injection, cool all samples to room temperature. Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively. Dilute all samples, including an unstressed control, to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analysis: Analyze all samples using the HPLC method detailed below. The goal is to achieve 5-20% degradation of the parent compound.
Protocol 2: Stability-Indicating RP-HPLC Method
Objective: To separate and quantify D-Lysine from its primary degradation product, lysine lactam. This method is adapted from established principles for analyzing underivatized amino acids.[7][8]
| Parameter | Recommended Conditions |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic elution using a buffer containing an ion-pairing agent. For example: Sodium phosphate buffer with sodium dodecyl sulfate (SDS) as the ion-pairing reagent, adjusted to an acidic pH (e.g., pH 2.5-3.0) with phosphoric acid. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
| Internal Standard | Norleucine can be considered as an internal standard for improved quantitation.[12] |
System Suitability:
-
Inject a solution containing both D-Lysine and a lysine lactam standard (if available) or a thermally degraded sample.
-
Resolution: The resolution between the D-Lysine peak and the lysine lactam peak should be >2.0.
-
Tailing Factor: The tailing factor for the D-Lysine peak should be <1.5.
This comprehensive guide serves as a foundational resource for ensuring the integrity of your work with D-Lysine hydrochloride. By understanding its stability profile and implementing these troubleshooting and analytical strategies, you can mitigate risks of degradation and produce reliable, reproducible results.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. uprm.edu [uprm.edu]
- 3. carlroth.com [carlroth.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. daneshyari.com [daneshyari.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. carlroth.com [carlroth.com]
- 12. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
Technical Support Center: Endotoxin Removal from D-Lysine Solutions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice on a critical step in the purification of D-Lysine solutions: the removal of endotoxins. Given the unique biochemical properties of D-Lysine, a basic amino acid, this process presents specific challenges that require a nuanced and well-informed approach. This resource is designed to be your comprehensive guide, from understanding the fundamental interactions to implementing and validating effective removal strategies.
Frequently Asked Questions (FAQs)
Q1: Why is endotoxin removal from D-Lysine solutions particularly challenging?
Endotoxins, specifically lipopolysaccharides (LPS), are components of the outer membrane of Gram-negative bacteria and are potent pyrogens.[1] The primary challenge with D-Lysine stems from its basic nature. In solutions at or below neutral pH, D-Lysine carries a net positive charge. Endotoxins, due to their phosphate groups on the Lipid A moiety and carboxyl groups in the core polysaccharide, are negatively charged under most physiological conditions.[2][3] This charge complementarity can lead to the formation of stable electrostatic complexes between D-Lysine and endotoxin molecules, making their separation difficult.[4]
Q2: What are the primary methods for removing endotoxins from D-Lysine solutions?
The most common and effective methods for endotoxin removal from solutions containing small molecules like D-Lysine include:
-
Ion-Exchange Chromatography (IEC): Particularly Anion-Exchange Chromatography (AEX).
-
Affinity Chromatography: Utilizing ligands with high affinity for endotoxins.
-
Ultrafiltration: A size-based separation method.
-
Adsorption: Using materials like activated carbon.
The choice of method depends on factors such as the initial endotoxin concentration, the required final endotoxin level, the volume of the solution, and the cost-effectiveness of the process.
Q3: How do I choose the right endotoxin removal method for my specific application?
The selection of an optimal method requires careful consideration of several factors. The following table provides a comparative overview to guide your decision-making process:
| Method | Principle | Advantages for D-Lysine Solutions | Disadvantages for D-Lysine Solutions |
| Anion-Exchange Chromatography (AEX) | Electrostatic interaction; negatively charged endotoxins bind to a positively charged resin.[5] | High binding capacity for endotoxins, scalable, and cost-effective. | Potential for D-Lysine to interact with the resin, leading to product loss. Requires careful optimization of pH and ionic strength. |
| Affinity Chromatography | Specific binding of endotoxins to immobilized ligands (e.g., polymyxin B, poly-L-lysine).[5] | High specificity for endotoxins, resulting in high product recovery. Poly-L-lysine is structurally similar to D-Lysine, potentially offering competitive binding advantages. | Higher cost of affinity resins. Potential for ligand leaching. |
| Ultrafiltration | Size exclusion; separates large endotoxin aggregates from smaller D-Lysine molecules.[5] | Simple, effective for removing large endotoxin aggregates. Does not rely on charge interactions, minimizing product loss. | Less effective for monomeric endotoxins. Potential for membrane fouling. |
| Activated Carbon Adsorption | Adsorption of endotoxins onto the porous surface of activated carbon.[5] | Cost-effective and has a large surface area for adsorption. | Non-selective, can lead to significant loss of D-Lysine. Potential for carbon particle shedding into the solution. |
Q4: What is the Limulus Amebocyte Lysate (LAL) test, and why is it important?
The LAL test is the most widely used method for detecting and quantifying endotoxins.[6] It is based on the clotting reaction of the lysate of amebocytes from the horseshoe crab (Limulus polyphemus) in the presence of endotoxins.[6] This test is crucial for verifying the effectiveness of your endotoxin removal process and ensuring that your final D-Lysine solution meets the required safety standards for its intended application.
Troubleshooting Guide
Encountering issues during endotoxin removal is common. This section addresses specific problems you might face and provides actionable solutions.
Problem 1: Low D-Lysine recovery after Anion-Exchange Chromatography.
-
Cause: The positively charged D-Lysine is likely interacting with the positively charged anion-exchange resin, leading to its retention on the column.
-
Solution:
-
Adjust pH: Increase the pH of the buffer to a value above the isoelectric point (pI) of D-Lysine (pI ≈ 9.74). At a pH above its pI, D-Lysine will have a net negative charge and will not bind to the anion-exchange resin. However, ensure the pH is compatible with the stability of the resin and does not degrade the D-Lysine.
-
Increase Ionic Strength: Add a neutral salt (e.g., NaCl) to the buffer. The salt ions will compete with D-Lysine for binding to the resin, thereby reducing the interaction and improving recovery.[7] Start with a low concentration of NaCl and gradually increase it to find the optimal balance between D-Lysine recovery and endotoxin binding.
-
Problem 2: Incomplete endotoxin removal with ultrafiltration.
-
Cause: Endotoxins can exist as monomers, which are small enough to pass through the pores of the ultrafiltration membrane. The efficiency of ultrafiltration relies on endotoxins forming larger aggregates.[5]
-
Solution:
-
Promote Aggregation: The aggregation of endotoxins is influenced by factors such as pH and the presence of divalent cations. Ensure your solution conditions are favorable for endotoxin aggregation.
-
Use a Smaller Pore Size Membrane: Select an ultrafiltration membrane with a smaller molecular weight cut-off (MWCO), for example, a 10 kDa membrane, to retain smaller endotoxin species.[4] However, be mindful of potential product loss with very small pore sizes.
-
Problem 3: False-positive results in the LAL test.
-
Cause: Certain substances can interfere with the LAL test, leading to inaccurate results. For example, the presence of β-glucans can activate the Factor G pathway in the LAL cascade, resulting in a false positive.
-
Solution:
-
Use Endotoxin-Specific Reagents: Employ LAL reagents that are specifically formulated to be insensitive to β-glucans.
-
Sample Dilution: Diluting the sample can often mitigate the effect of interfering substances. However, ensure the dilution does not bring the endotoxin concentration below the detection limit of the assay.
-
Perform a Test for Interfering Factors: The United States Pharmacopeia (USP) and other regulatory bodies recommend performing a "test for interfering factors" to validate the LAL assay for your specific sample matrix.
-
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for two of the most recommended endotoxin removal techniques for D-Lysine solutions.
Protocol 1: Endotoxin Removal using Anion-Exchange Chromatography (AEX)
This protocol is designed for the removal of endotoxins from a D-Lysine solution using a strong anion-exchange resin.
Materials:
-
Strong anion-exchange chromatography column (e.g., Q-Sepharose or equivalent)
-
Endotoxin-free D-Lysine solution
-
Endotoxin-free buffers:
-
Equilibration Buffer: 20 mM Tris-HCl, pH 8.5
-
Wash Buffer: 20 mM Tris-HCl, 0.1 M NaCl, pH 8.5
-
Elution Buffer (for column regeneration): 20 mM Tris-HCl, 1 M NaCl, pH 8.5
-
Sanitization Solution: 1 M NaOH
-
-
Peristaltic pump
-
UV detector (optional)
-
Fraction collector (optional)
-
LAL test kit
Workflow Diagram:
Caption: Workflow for endotoxin removal using Anion-Exchange Chromatography.
Procedure:
-
Column Preparation: Pack the anion-exchange resin into the column according to the manufacturer's instructions. Ensure the column is packed uniformly to avoid channeling.
-
Buffer Preparation: Prepare all buffers using endotoxin-free water and reagents. Filter the buffers through a 0.22 µm filter.
-
Equilibration: Equilibrate the column with at least 5 column volumes (CV) of Equilibration Buffer at a flow rate recommended by the manufacturer. Monitor the pH and conductivity of the effluent to ensure they match the Equilibration Buffer.
-
Sample Loading: Adjust the pH of your D-Lysine solution to 8.5. Load the solution onto the column at a controlled flow rate.
-
Washing and Collection: After loading, wash the column with Wash Buffer. The negatively charged endotoxins will bind to the resin, while the now neutrally or slightly negatively charged D-Lysine will flow through.[2] Collect the flow-through fractions containing the purified D-Lysine.
-
Analysis: Perform an LAL test on the collected fractions to determine the final endotoxin concentration. Also, measure the D-Lysine concentration to calculate the recovery.
-
Column Regeneration and Sanitization: Regenerate the column by washing with Elution Buffer to remove the bound endotoxins. For thorough cleaning and to prevent microbial growth, sanitize the column with 1 M NaOH as per the manufacturer's protocol.
-
Storage: Store the column in an appropriate solution (e.g., 20% ethanol) to prevent microbial contamination.
Protocol 2: Endotoxin Removal using Poly-L-Lysine Affinity Chromatography
This protocol utilizes a resin with immobilized poly-L-lysine, which has a high affinity for endotoxins.
Materials:
-
Poly-L-lysine affinity chromatography column
-
Endotoxin-free D-Lysine solution
-
Endotoxin-free buffers:
-
Binding/Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Regeneration Buffer: 0.1 M NaOH
-
-
LAL test kit
Workflow Diagram:
Caption: Workflow for endotoxin removal using Poly-L-Lysine Affinity Chromatography.
Procedure:
-
Column Equilibration: Equilibrate the poly-L-lysine affinity column with at least 5 CV of Binding/Wash Buffer.
-
Sample Loading: Apply the D-Lysine solution to the column. The flow rate should be slow enough to allow for efficient binding of the endotoxin to the poly-L-lysine ligand.
-
Incubation (Optional): For highly contaminated samples, you can stop the flow and incubate the sample in the column for a period (e.g., 30-60 minutes) to maximize binding.
-
Washing and Collection: Wash the column with Binding/Wash Buffer and collect the flow-through. This fraction will contain the purified D-Lysine.
-
Analysis: Determine the endotoxin concentration in the collected fraction using an LAL test. Calculate the D-Lysine recovery.
-
Column Regeneration: Regenerate the column according to the manufacturer's instructions, typically using a high pH solution like 0.1 M NaOH to release the bound endotoxins.
Validation of Endotoxin Removal
Validation is a critical step to ensure that your chosen method consistently and effectively removes endotoxins to the desired level. The validation process should demonstrate:
-
Robustness: The method's ability to remain unaffected by small, deliberate variations in process parameters.
-
Effectiveness: Consistent reduction of endotoxin levels to below the specified limit.
-
Product Quality: The process does not negatively impact the quality, purity, and stability of the D-Lysine solution.
A key aspect of validation is performing a "spike and recovery" study. This involves intentionally adding a known amount of endotoxin to your D-Lysine solution and then running it through your removal process. The final endotoxin level is then measured to determine the log reduction value (LRV), which quantifies the efficiency of the removal method.
Conclusion
The removal of endotoxins from D-Lysine solutions is a multi-faceted challenge that requires a thorough understanding of the interactions between the basic amino acid and the negatively charged endotoxin. By carefully selecting and optimizing the appropriate removal method, be it ion-exchange chromatography, affinity chromatography, or another technique, and by rigorously validating the process, researchers and drug development professionals can ensure the safety and quality of their D-Lysine solutions for downstream applications. This guide provides a solid foundation for tackling this critical purification step, and we encourage you to reach out to our technical support team for further assistance with your specific challenges.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. researchgate.net [researchgate.net]
- 5. sinobiological.com [sinobiological.com]
- 6. Endotoxin removal from protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: D-Lysine Hydrochloride Synthesis
An in-depth guide to improving the yield of D-Lysine hydrochloride synthesis, designed for researchers, scientists, and drug development professionals.
Welcome to the technical support center for D-Lysine hydrochloride synthesis. This guide is structured to provide direct, actionable solutions to common challenges encountered in the laboratory. As your virtual application scientist, my goal is to move beyond simple procedural lists and explain the underlying principles that govern yield and purity, empowering you to troubleshoot effectively and optimize your synthesis strategy.
D-Lysine is a critical intermediate in the pharmaceutical industry, notably for synthesizing hormone analogs and as a component of drug delivery systems.[1][2] However, its synthesis, particularly achieving high yield and enantiomeric purity, presents several well-documented challenges. This guide addresses these issues in a practical, question-and-answer format.
Part 1: Troubleshooting Common Synthesis Issues
This section tackles the most frequent problems that can compromise the yield and purity of your D-Lysine hydrochloride product.
Q1: My racemization of L-Lysine to DL-Lysine is inefficient, resulting in a low overall yield. What are the critical parameters to optimize?
A1: Incomplete racemization is a primary bottleneck. The goal is to convert L-Lysine into a nearly 1:1 racemic mixture (DL-Lysine) before proceeding to resolution. The efficiency of this step is highly dependent on the chosen method and reaction conditions.
There are two primary chemical methods for racemization:
-
Catalytic Racemization in Acetic Acid: This common method involves heating L-Lysine hydrochloride in glacial acetic acid with a catalyst like salicylic aldehyde.[3] The aldehyde forms a Schiff base intermediate, which facilitates the removal and re-addition of the alpha-proton, leading to racemization.
-
High-Temperature/Pressure Racemization in Water: This method avoids organic solvents by using deionized water under high temperature and pressure.[4] It's a greener alternative but requires specialized equipment.
Causality and Optimization:
-
Temperature and Reaction Time: These parameters are directly correlated. For the acetic acid method, refluxing at 95-105°C for 6-8 hours is typical to achieve high conversion.[3] Insufficient time or temperature will result in unreacted L-Lysine, which will not be separated in the subsequent resolution step, thus lowering the theoretical maximum yield of D-Lysine.
-
Catalyst Concentration: In the acetic acid method, the mass ratio of salicylic aldehyde is critical. A typical ratio is around 0.1 parts salicylic aldehyde to 1 part L-Lysine HCl.[3] Too little catalyst will slow the reaction, while excess can lead to side products and complicate purification.
-
Pressure (Aqueous Method): For the high-temperature water method, pressure (e.g., 0.36–0.54 MPa) is necessary to reach the required temperatures (140–155°C) without boiling the solvent, driving the racemization to completion.[4]
Data Summary: Comparison of Racemization Conditions
| Parameter | Method 1: Acetic Acid/Salicylic Aldehyde | Method 2: High Temp/Pressure Water |
| Solvent | Glacial Acetic Acid[3] | Deionized Water[4] |
| Temperature | 95–105 °C[3] | 140–155 °C[4] |
| Pressure | Atmospheric | 0.36–0.54 MPa[4] |
| Reaction Time | 6–8 hours[3] | 16–20 hours[4] |
| Reported Yield | ~95–97% (for DL-Lysine HCl)[3] | >85% (for DL-Lysine HCl)[4] |
| Key Advantage | Standard laboratory equipment | Greener process, avoids organic acids |
Q2: The resolution of my DL-Lysine mixture is poor, with low recovery of the D-Lysine diastereomeric salt. How can I improve the efficiency of this critical step?
A2: The resolution step is where the D-enantiomer is selectively isolated from the racemic mixture. This is most commonly achieved by forming diastereomeric salts with a chiral resolving agent. Inefficiency here directly impacts the final yield.
Causality and Optimization:
-
Choice of Resolving Agent: L-tartaric acid or L-(-)-camphorsulfonic acid are effective resolving agents.[3][5] They react with D- and L-Lysine to form diastereomeric salts with different solubilities, allowing one to be selectively crystallized.
-
Molar Ratio: The molar ratio of DL-Lysine to the resolving agent is crucial. For L-tartaric acid, an optimal ratio of DL-Lysine to acid is approximately 1:0.8.[5] An incorrect ratio can lead to co-precipitation of the undesired diastereomer or leave the desired product in the solution.
-
Temperature Control: Precise temperature control during crystallization is paramount. The mixture is typically heated (e.g., 80-90°C) to dissolve the salts completely, then slowly cooled to a specific temperature range (e.g., 5-10°C) to maximize the precipitation of the desired L-(-)-camphorsulfonic acid-D-Lysine salt.[6] Cooling too quickly or to the wrong temperature can trap impurities and reduce yield.
-
Solvent: The choice of solvent (often water or an ethanol/water mixture) affects the solubility of the diastereomeric salts. The conditions must be optimized to maximize the solubility difference between the D- and L-salts.[6]
Q3: My final product is off-color and contains impurities. How can I prevent side reactions and effectively purify the D-Lysine hydrochloride?
A3: Impurities can arise from side reactions during racemization or incomplete removal of reagents from the resolution step. A robust purification strategy is essential for achieving a high-purity final product.
Causality and Mitigation:
-
Side Reactions: Harsh conditions (e.g., excessively high temperatures or prolonged reaction times) can cause degradation or polymerization of lysine.[7] Adhering to validated protocols and monitoring the reaction (e.g., by TLC or HPLC) can minimize this.
-
Decolorization: Color impurities are common. After the main reaction steps, treating the solution with activated carbon at a slightly elevated temperature (e.g., 50°C) before filtration is an effective way to remove them.[6]
-
Removal of Resolving Agent: After isolating the diastereomeric salt, the chiral resolving agent must be completely removed. If L-tartaric acid is used, it can be precipitated as calcium tartrate by adding a calcium salt (like calcium carbonate or hydroxide), which can then be filtered off.[5]
-
Final Crystallization: The final step involves concentrating the purified D-Lysine solution and adjusting the pH to 3-4 with hydrochloric acid to induce crystallization of D-Lysine hydrochloride.[3] This step significantly enhances both chemical and optical purity.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the main advantages of enzymatic synthesis over chemical methods for D-Lysine production?
A1: While chemical synthesis is common, enzymatic methods offer significant advantages. They operate under much milder conditions (e.g., neutral pH, ~37°C), which prevents the formation of degradation byproducts.[1] Most importantly, enzymes offer extremely high stereoselectivity, often resulting in a D-Lysine product with an enantiomeric excess (ee) of ≥99% without the need for a complex resolution step.[1] A common enzymatic strategy involves using a racemase to convert L-Lysine to DL-Lysine, followed by an L-lysine specific decarboxylase to selectively remove the L-enantiomer, leaving pure D-Lysine.[1][8]
Q2: How can I accurately determine the yield and enantiomeric excess (ee%) of my product?
A2: Accurate determination of yield and purity is critical.
-
Yield: The chemical yield is calculated based on the molar amount of the starting L-Lysine. The theoretical maximum yield from a resolution process is 50%.
-
Enantiomeric Excess (ee%): This is the most important measure of chiral purity. It is reliably measured using High-Performance Liquid Chromatography (HPLC) equipped with a chiral column.
-
Specific Rotation: Measuring the optical rotation of the final product using a polarimeter and comparing it to the literature value for pure D-Lysine hydrochloride (e.g., -20.4° at C=8 in 6N HCl) provides a good indication of optical purity.[6]
Q3: What is the purpose of the desalting step after resolution?
A3: The "desalting" step refers to the removal of the chiral resolving agent from the D-Lysine. After filtration, the product exists as a diastereomeric salt (e.g., D-Lysine-L-tartrate). To isolate pure D-Lysine, this salt must be broken. As mentioned, this is often done by precipitating the resolving agent (e.g., tartrate precipitates as calcium tartrate), leaving the desired D-Lysine in solution, ready for final isolation as the hydrochloride salt.[5]
Part 3: Experimental Protocol
Protocol: Resolution of DL-Lysine via Diastereomeric Salt Crystallization
This protocol is a generalized example based on methods using a chiral resolving agent like L-(-)-camphorsulfonic acid.[3][6] Always consult specific literature and safety data sheets before performing any experiment.
-
Preparation: Start with DL-Lysine that has been desalted (i.e., the hydrochloride has been removed, for example, using an ion-exchange resin).[3] Dissolve the DL-Lysine free base in an appropriate volume of water.
-
Addition of Resolving Agent: To the aqueous solution of DL-Lysine, add the chiral resolving agent (e.g., L-(-)-camphorsulfonic acid) in the optimized molar ratio.
-
Dissolution: Heat the mixture with stirring to 80–90 °C until all solids are completely dissolved.[6]
-
Controlled Crystallization: Slowly cool the solution without agitation to 5–10 °C.[6] The desired diastereomeric salt (e.g., L-(-)-camphorsulfonic acid-D-Lysine salt) is less soluble and will precipitate. Allow sufficient time for complete crystallization.
-
Isolation: Collect the precipitated solid material by vacuum filtration.
-
Washing: Wash the collected solid with a cold solvent, such as 70–80% ethanol, to remove the mother liquor containing the more soluble L-lysine salt.[6]
-
Drying: Dry the isolated diastereomeric salt under vacuum. At this stage, a sample can be taken to check for optical purity before proceeding.
References
- 1. mdpi.com [mdpi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CN102766060B - Preparation method of D-lysine hydrochloride - Google Patents [patents.google.com]
- 4. CN106187799B - A method of preparing DL-lysine hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102766060A - Preparation method of D-lysine hydrochloride - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: D-Lysine Interference in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding interference caused by D-lysine in common biochemical assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying scientific principles to empower you to design robust experiments and interpret your data with confidence.
Introduction: The Double-Edged Sword of D-Lysine
D-lysine, the stereoisomer of the naturally occurring L-lysine, is increasingly utilized in peptide-based therapeutics to enhance stability against enzymatic degradation.[1][2] While L-amino acids are readily recognized and metabolized by endogenous proteases, the incorporation of D-amino acids confers resistance to this breakdown, prolonging the in vivo half-life of peptide drugs.[2][3]
However, this strategic modification can introduce unforeseen challenges in the laboratory. The unique physicochemical properties of D-lysine, while beneficial for therapeutic stability, can lead to significant interference in a variety of biochemical assays. This guide will help you identify, understand, and mitigate these issues.
Part 1: Frequently Asked Questions (FAQs)
Here, we address some of the most common questions our team receives regarding D-lysine interference.
Q1: What is the fundamental difference between L-lysine and D-lysine, and why does it matter for my assay?
L-lysine and D-lysine are enantiomers, meaning they are mirror images of each other and have the same chemical formula but a different spatial arrangement of atoms.[4] This structural difference is critical because most biological systems, particularly enzymes, are stereospecific and primarily recognize the L-form.[4] While this makes D-lysine-containing peptides resistant to proteases, it can also lead to unexpected interactions in assays that rely on specific molecular recognition.
Q2: Which biochemical assays are most susceptible to D-lysine interference?
Assays that are most commonly affected include:
-
Immunoassays (e.g., ELISA): Particularly competitive ELISAs, where D-lysine or D-lysine-containing peptides can cross-react with antibodies or interfere with antigen-antibody binding.
-
Protein Quantification Assays (e.g., Bradford, BCA): The basic nature of the lysine side chain can interact with assay reagents, leading to inaccurate protein concentration measurements.[5]
-
Enzyme Assays: High concentrations of D-lysine can potentially interact with enzymes or substrates, although this is less common than in immunoassays and protein assays.
-
Cell-Based Assays: When D-lysine is part of a therapeutic peptide, it can influence cell attachment and growth, especially if poly-D-lysine is used as a coating agent for culture plates.[6][7]
Q3: Can D-lysine be incorporated into proteins like L-lysine?
Generally, no. The enzymes involved in protein synthesis are specific for L-amino acids, so D-lysine is not incorporated into proteins during translation in most organisms.[4] However, some bacteria can utilize D-lysine in the synthesis of their peptidoglycan cell wall.[4]
Q4: My peptide drug contains D-lysine. What should I be concerned about during preclinical testing?
The primary concern is the potential for inaccurate quantification of your peptide or other biomarkers in biological matrices. D-lysine interference can lead to an over- or underestimation of your drug's concentration, affecting pharmacokinetic and pharmacodynamic (PK/PD) studies. It is crucial to validate your bioanalytical methods thoroughly to account for any potential interference.
Part 2: Troubleshooting Guides
This section provides structured troubleshooting guides for specific assays where D-lysine interference is a known issue.
Issue 1: Inaccurate (Falsely High or Low) Readings in a Competitive ELISA
Scenario: You are developing a competitive ELISA to quantify a peptide therapeutic that contains D-lysine. Your results show high variability and a lack of dose-response.
Underlying Cause and Mechanistic Explanation
In a competitive ELISA, a known amount of labeled antigen competes with the antigen in your sample for binding to a limited number of capture antibodies.[8][9] Interference from D-lysine can occur in two primary ways:
-
Cross-reactivity: If the capture antibody is not highly specific, it may recognize the D-lysine-containing peptide, leading to an underestimation of the true analyte concentration (false negative).
-
Non-specific Binding: The positively charged D-lysine can interact with negatively charged components on the microplate surface or with other assay reagents, causing a variety of confounding effects.[10]
Troubleshooting Workflow
Workflow for troubleshooting ELISA interference.
Experimental Protocols
1. Antibody Specificity Check:
-
Objective: To determine if the antibody cross-reacts with D-lysine or a D-lysine-containing peptide.
-
Method:
-
Coat a microplate with the target antigen.
-
In separate wells, add a dilution series of your D-lysine-containing peptide and a control peptide with L-lysine.
-
Add the primary antibody and proceed with the standard ELISA protocol.
-
-
Expected Outcome: If the antibody is specific, you should only see a signal in the wells with the target antigen. A signal in the D-lysine peptide wells indicates cross-reactivity.
2. Matrix Effect Evaluation:
-
Objective: To determine if components in the sample matrix are causing interference.
-
Method:
-
Spike a known concentration of your analyte into the sample matrix (e.g., plasma, serum) and into the standard diluent.
-
Perform the ELISA on both sets of samples.
-
-
Expected Outcome: If the recovery of the spiked analyte in the sample matrix is significantly different from the recovery in the standard diluent, a matrix effect is present.
3. Mitigation Strategies:
-
Optimize Blocking Buffer: Use a high-quality blocking buffer (e.g., BSA, non-fat milk) to reduce non-specific binding.
-
Modify Sample Diluent: Add detergents (e.g., Tween-20) or increase the salt concentration in the sample diluent to minimize non-specific interactions.
-
Develop a More Specific Antibody: If cross-reactivity is high, it may be necessary to generate a new antibody with higher specificity for the target antigen.
-
Consider an Alternative Assay Format: A sandwich ELISA, if feasible, is generally less prone to interference than a competitive ELISA.[8]
Issue 2: Overestimation of Protein Concentration in the Bradford Assay
Scenario: You are quantifying a purified D-lysine-containing peptide using the Bradford assay, and the concentration appears to be much higher than expected.
Underlying Cause and Mechanistic Explanation
The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins. This binding is primarily driven by electrostatic interactions between the negatively charged dye and positively charged amino acid residues, particularly arginine and lysine.[5] D-lysine, having a primary amine group in its side chain, is positively charged at the acidic pH of the Bradford reagent and can directly bind to the Coomassie dye, mimicking the presence of a protein and leading to a false-positive signal.[5]
Troubleshooting Workflow
Workflow for troubleshooting Bradford assay interference.
Experimental Protocols
1. Run a Buffer Blank with D-Lysine:
-
Objective: To confirm that D-lysine is interfering with the assay.
-
Method:
-
Prepare a solution of D-lysine in the same buffer as your sample at a similar concentration.
-
Perform the Bradford assay on this solution.
-
-
Expected Outcome: If D-lysine is interfering, you will observe an increase in absorbance at 595 nm.
2. Use a Compatible Protein Assay:
-
Recommendation: Switch to a protein assay that is less susceptible to interference from free amino acids. The BCA (Bicinchoninic Acid) assay is a good alternative as it is based on the reduction of Cu2+ by the peptide backbone and is less affected by amino acid side chains.
3. Sample Clean-up (If switching assays is not possible):
-
Objective: To remove free D-lysine from your protein sample.
-
Method: Dialysis or Desalting Column
-
Choose a dialysis membrane or desalting column with a molecular weight cut-off (MWCO) that is significantly smaller than your peptide of interest but large enough to allow free D-lysine to pass through.
-
Perform dialysis or buffer exchange according to the manufacturer's protocol.[5]
-
-
Expected Outcome: The concentration of free D-lysine in your sample will be significantly reduced, leading to a more accurate protein measurement.
Data Summary: Assay Compatibility
| Assay | Principle | Interference by D-Lysine | Recommendation |
| Bradford | Dye-binding to basic and aromatic amino acids | High | Not recommended |
| BCA | Copper reduction by peptide backbone | Low | Recommended |
| Lowry | Copper reduction and Folin-Ciocalteu reagent | Moderate | Use with caution |
| UV 280nm | Absorbance by aromatic amino acids | None (if peptide lacks aromatics) | Suitable if peptide contains Trp or Tyr |
Issue 3: Unexpected Cellular Responses in Cell-Based Assays
Scenario: You are treating cells with a D-lysine-containing peptide and observing unexpected changes in cell adhesion or morphology, even in your vehicle control.
Underlying Cause and Mechanistic Explanation
Poly-D-lysine is a synthetic, positively charged polymer that is commonly used as a coating for cell culture plates to enhance cell attachment.[6][7] If your D-lysine-containing peptide is present at high concentrations, it can mimic the effects of poly-D-lysine, altering the charge of the cell culture surface and non-specifically affecting cell behavior.
Troubleshooting Workflow
Workflow for troubleshooting cell-based assay interference.
Experimental Protocols
1. Test on Different Surfaces:
-
Objective: To determine if the observed effect is dependent on the culture surface.
-
Method:
-
Plate your cells on both standard tissue culture-treated plates and plates pre-coated with a different attachment factor (e.g., fibronectin, collagen).
-
Treat with your D-lysine-containing peptide and vehicle control.
-
-
Expected Outcome: If the anomalous effects are only seen on the standard plates, it suggests an interaction with the surface.
2. Include a Control Peptide:
-
Objective: To differentiate between a target-specific effect and a non-specific effect of the D-lysine-containing peptide.
-
Method:
-
Synthesize a scrambled version of your peptide with the same amino acid composition, including D-lysine.
-
Treat cells with your active peptide, the scrambled peptide, and a vehicle control.
-
-
Expected Outcome: If the effect is target-specific, it should not be observed with the scrambled peptide. If both peptides cause the effect, it is likely a non-specific interaction.
3. Mitigation Strategies:
-
Use Pre-coated Plates: If your cells require an attachment factor, use plates pre-coated with a biologically relevant extracellular matrix protein.
-
Optimize Peptide Concentration: Determine the lowest effective concentration of your peptide to minimize non-specific effects.
-
Thoroughly Wash Cells: After treatment, gently wash the cells to remove any unbound peptide before downstream analysis.
Part 4: Final Recommendations
-
Method Validation is Key: Before initiating large-scale experiments, thoroughly validate all your assays for specificity, accuracy, and precision in the presence of your D-lysine-containing compound.
-
Understand Your Reagents: Be aware of the chemical principles behind your assays and how they might interact with your test compounds.
-
Incorporate Proper Controls: Always include positive, negative, and vehicle controls to help identify and troubleshoot any unexpected results.
-
Consult with Experts: If you encounter persistent issues, do not hesitate to reach out to your institution's core facility staff or the technical support scientists at the company that manufactures your assay kits.
By following the guidance in this document, you will be better equipped to navigate the complexities of working with D-lysine-containing compounds and ensure the integrity and reproducibility of your research.
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the difference between L - lysine and D - lysine? - Blog [zioingredients.com]
- 5. benchchem.com [benchchem.com]
- 6. biomat.it [biomat.it]
- 7. pediaa.com [pediaa.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. sinobiological.com [sinobiological.com]
- 10. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Lysine Hydrochloride Solutions
Welcome to the technical support center for D-Lysine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, field-proven protocols, and robust troubleshooting for the preparation and pH optimization of D-Lysine hydrochloride solutions.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the physicochemical properties of D-Lysine hydrochloride, which are critical for its effective use in experimental settings.
Q1: What is D-Lysine hydrochloride and why is the hydrochloride form used?
D-Lysine hydrochloride is the hydrochloride salt of D-Lysine, an enantiomer of the essential amino acid L-Lysine.[1] The hydrochloride form is created by combining D-Lysine with hydrochloric acid. This is standard practice for several reasons:
-
Enhanced Solubility: The salt form is significantly more soluble in water and aqueous buffers compared to its free base form.[2]
-
Improved Stability: As a salt, it is more stable for storage and handling as a crystalline powder.[2][3]
-
Ease of Handling: The free base of lysine can be difficult to handle, whereas the hydrochloride salt is a readily weighable, non-hygroscopic powder.[2]
Q2: What are the pKa values for D-Lysine and how do they influence my solution's properties?
The pKa values of D-Lysine's ionizable groups are identical to those of L-Lysine and are fundamental to understanding its behavior in solution. These values dictate the molecule's net charge at any given pH, which in turn affects its solubility and reactivity.[4]
| Functional Group | Approximate pKa Value |
| α-carboxyl (-COOH) | 2.18 |
| α-amino (-NH₃⁺) | 8.95 |
| ε-amino (-NH₃⁺, side chain) | 10.53 |
| Isoelectric Point (pI) | 9.74 |
| Sources: |
The isoelectric point (pI) is the pH at which the molecule carries no net electrical charge. Working at a pH near the pI can lead to minimal solubility and potential precipitation. Therefore, for maximal solubility, the pH of the solution should be adjusted to be at least 1-2 units away from the pI.
Q3: How does pH affect the stability of a D-Lysine hydrochloride solution?
The stability of D-Lysine in solution is significantly influenced by both pH and temperature. A primary degradation pathway is the intramolecular cyclization to form lysine lactam .
Key stability insights include:
-
The rate of degradation and lactam formation increases at lower pH values and higher temperatures .
-
While D-Lysine hydrochloride is stable in solid form, aqueous solutions are more susceptible to degradation over time.
-
For long-term storage of solutions, it is advisable to store them at low temperatures (e.g., -20°C) and to prepare them fresh when possible for critical applications.
Section 2: Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for the preparation and pH adjustment of D-Lysine hydrochloride solutions.
Protocol 1: Preparation of a 100 mM D-Lysine Hydrochloride Stock Solution
This protocol describes how to prepare a 100 mM aqueous stock solution, a common starting concentration for many applications.
Materials:
-
D-Lysine hydrochloride (MW: 182.65 g/mol )
-
High-purity, sterile water (e.g., Milli-Q® or WFI)
-
Calibrated pH meter and probe
-
Sterile glassware (beaker, volumetric flask)
-
Sterile magnetic stirrer and stir bar
-
Sterile 0.22 µm filter and syringe for sterilization
Methodology:
-
Calculate Required Mass: To prepare 100 mL of a 100 mM solution, calculate the mass of D-Lysine hydrochloride needed:
-
Mass (g) = 0.1 L × 0.1 mol/L × 182.65 g/mol = 1.8265 g
-
-
Dissolution:
-
Weigh out 1.8265 g of D-Lysine hydrochloride powder and transfer it to a beaker containing approximately 80 mL of sterile water.
-
Add a sterile magnetic stir bar and place the beaker on a stir plate. Stir at a moderate speed until the powder is fully dissolved. D-Lysine hydrochloride is freely soluble in water.[2]
-
-
Transfer and Volume Adjustment:
-
Once fully dissolved, carefully transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of sterile water and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Bring the final volume to the 100 mL mark with sterile water. Cap and invert the flask several times to ensure homogeneity.
-
-
Initial pH Measurement (Quality Control):
-
Pour the solution back into a beaker. Before any adjustments, measure the initial pH. A freshly prepared solution of D-Lysine hydrochloride in water will be mildly acidic, typically in the range of pH 5.0-6.0.
-
-
Sterilization:
-
For biological applications, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.
-
-
Storage:
-
Label the bottle clearly with the compound name, concentration, and date of preparation.
-
For short-term storage (a few days), store at 2-8°C. For long-term storage, aliquot and freeze at -20°C.
-
Workflow for pH Adjustment
The following diagram illustrates the logical workflow for adjusting the pH of your D-Lysine hydrochloride solution.
Caption: Workflow for preparing and adjusting the pH of a D-Lysine HCl solution.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the pH optimization of D-Lysine hydrochloride solutions in a question-and-answer format.
Q: I've dissolved my D-Lysine hydrochloride, but the solution is cloudy/has formed a precipitate after pH adjustment. What happened?
A: This is a common issue, typically caused by one of two factors:
-
Proximity to the Isoelectric Point (pI): The pI of D-Lysine is approximately 9.74. If you adjusted the pH to be near this value, the net charge of the D-Lysine molecules approaches zero, drastically reducing their solubility in water and causing them to precipitate out of solution.
-
Solution: Adjust the pH to be at least 1-2 units away from the pI (i.e., below pH 8 or above pH 11) to ensure the molecules are sufficiently charged to remain soluble.
-
-
Interaction with Buffer Components: Certain buffers can interact with lysine and reduce its solubility. Phosphate ions, for example, are known to have strong interactions with lysine, which can potentially lead to precipitation, especially at high concentrations.
-
Solution: If using a phosphate buffer system and encountering issues, consider switching to an alternative buffer such as Tris or HEPES, ensuring it is compatible with your downstream application.
-
Q: My final pH keeps drifting after I thought I had set it. Why is this happening?
A: pH drift can occur for a few reasons:
-
Inadequate Equilibration: The solution may not have fully equilibrated after the addition of the acid or base. It's crucial to add the titrant slowly and allow the solution to stir for a few minutes to stabilize before taking a final reading.
-
Temperature Effects: The pH of a solution is temperature-dependent. If you adjust the pH of a cold solution and then allow it to warm to room temperature, the pH will change.
-
Solution: Always perform your final pH adjustment at the temperature at which the solution will be used.
-
-
Absorption of Atmospheric CO₂: If you are adjusting to a basic pH (pH > 7), the solution can absorb carbon dioxide from the air, which forms carbonic acid and lowers the pH over time.
-
Solution: For precise and stable basic solutions, work quickly and consider blanketing the solution with an inert gas like nitrogen or argon during adjustment and storage.
-
Q: I am concerned about the stability of my pH-adjusted solution. What are the best practices for storage?
A: As discussed, D-Lysine can degrade into lysine lactam, a process accelerated by low pH and high temperature.
-
Acidic Solutions (pH < 6): While D-Lysine is highly soluble in acidic conditions, these conditions can promote lactam formation over time. If you must store an acidic solution, keep it at 2-8°C and use it within a short timeframe. For longer storage, freezing at -20°C is recommended.
-
Neutral to Mildly Basic Solutions (pH 7-9): This is a generally stable range for short-term storage at 2-8°C.
-
Strongly Basic Solutions (pH > 10): While further from the pI, very high pH can promote other degradation pathways.
-
General Recommendation: For any critical application, the best practice is to prepare the pH-adjusted solution fresh. If storage is necessary, filter-sterilize, aliquot into single-use volumes to avoid freeze-thaw cycles, and store at -20°C.
Troubleshooting Flowchart
The diagram below provides a logical path for diagnosing and solving common issues.
Caption: Troubleshooting flowchart for D-Lysine HCl solution issues.
References
Validation & Comparative
A Researcher's Guide to Poly-D-Lysine vs. Poly-L-Lysine: Selecting the Optimal Substrate for Your Cell Culture
In the intricate world of cell culture, establishing a robust and reliable cell adhesion to culture surfaces is a foundational step for experimental success. For many fastidious cell types, particularly primary neurons and transfected cell lines, the negatively charged surface of standard tissue culture plastic is insufficient to promote firm attachment and growth.[1] This is where synthetic polycationic polymers, specifically poly-D-lysine (PDL) and poly-L-lysine (PLL), become indispensable tools in a researcher's arsenal.[1][2] Both are polymers of the amino acid lysine and function by modifying the culture surface from a net negative to a net positive charge, thereby enhancing the electrostatic attraction to the negatively charged cell membrane.[3][4]
While seemingly minor, the stereoisomerism of these two molecules—the D- and L-forms of the lysine monomer—results in a critical difference in their biological stability that has significant implications for experimental design. This guide provides an in-depth comparison of PDL and PLL, supported by experimental protocols and data, to empower researchers in selecting the optimal coating for their specific cell culture applications.
The Core Distinction: Enzymatic Stability
The fundamental difference between PDL and PLL lies in their susceptibility to enzymatic degradation. Cells, particularly those with high proteolytic activity, can secrete proteases that recognize and cleave the peptide bonds of the naturally occurring L-isomer, poly-L-lysine.[3][5] This degradation can lead to a gradual loss of the adhesive surface over time, potentially compromising cell attachment in long-term cultures.
Conversely, poly-D-lysine is synthesized from the non-natural D-enantiomer of lysine.[6] As cellular proteases are stereospecific, they do not recognize the D-form, rendering PDL resistant to enzymatic breakdown.[7] This inherent stability makes PDL the preferred choice for experiments extending beyond a few days, ensuring a consistent and reliable substrate for cell adhesion throughout the culture period.[6] For sensitive or slow-growing cells, such as primary neurons that require extended time to mature and form complex networks, the longevity of the PDL coating is a significant advantage.[6]
Mechanism of Cell Adhesion: An Electrostatic Handshake
Both PDL and PLL facilitate cell adhesion through the same primary mechanism: non-specific electrostatic interaction.[4][8] The polymer is adsorbed onto the polystyrene or glass culture surface, effectively masking the underlying negative charge and presenting a uniform, positively charged interface.[2] The cell membrane, rich in negatively charged sialic acid residues and other anionic components, is then attracted to this positively charged surface, promoting attachment and spreading.[9] This mechanism is distinct from that of extracellular matrix (ECM) proteins like fibronectin or laminin, which mediate cell attachment through specific receptor-ligand interactions (e.g., with integrins).[8] As synthetic molecules, PDL and PLL are generally considered not to stimulate specific biological signaling pathways, providing a relatively inert adhesive surface.[1][2]
Comparative Performance and Selection Criteria
The choice between PDL and PLL should be guided by the specific requirements of the experiment, primarily the duration of the culture and the proteolytic activity of the cell type.
| Feature | Poly-D-Lysine (PDL) | Poly-L-Lysine (PLL) |
| Isomer Form | D-lysine (non-natural)[6] | L-lysine (natural)[6] |
| Enzymatic Stability | Resistant to cellular proteases[3][7] | Susceptible to degradation by cellular proteases[3][5] |
| Recommended Use | Long-term cultures (> 1 week), sensitive cells (e.g., primary neurons), cells with high proteolytic activity[3][6] | Short-term cultures, routine cell passaging, fixed-cell imaging[6] |
| Cellular Interaction | Primarily electrostatic; considered biologically inert[1][2] | Primarily electrostatic; potential for some biological interactions or toxicity from degradation products[10][11] |
| Molecular Weight | Typically available in ranges from 30,000 to >300,000 Da[12][13] | Typically available in ranges from 30,000 to >300,000 Da[3] |
| Cytotoxicity | Low, but excess unbound polymer can be toxic; thorough rinsing is critical[8] | Low, but may be slightly higher than PDL in some contexts; thorough rinsing is critical[10][14] |
For most applications, especially in neuroscience, PDL is the safer and more reliable option due to its stability.[6] While PLL is effective for short-term assays, the risk of coating degradation makes it less suitable for experiments where consistency over time is crucial. It is worth noting that for some specific cell lines or applications, researchers have reported no significant difference in performance, and PLL can be a more cost-effective choice.[14] However, when establishing new protocols or working with precious primary cells, starting with the more stable PDL is a prudent approach.
Experimental Protocols: Coating Cultureware
The following protocols provide a general guideline for coating tissue culture vessels. Optimal conditions, particularly concentration and incubation time, may vary depending on the cell type and should be determined empirically.[15]
Part 1: Preparation of Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Working Solution (e.g., 50-100 µg/mL):
Part 2: Coating Procedure
-
Add the working solution to the culture vessel, ensuring the entire surface is covered. Use a sufficient volume (see table below for recommendations).[7][8]
-
Gently rock the vessel to ensure an even coating.
-
Incubate at room temperature for 1-3 hours or at 37°C for 1 hour.[8][17] Some protocols for PLL suggest a shorter incubation of just 5 minutes.
-
Carefully aspirate the poly-lysine solution.
-
Thoroughly rinse the surface 2-3 times with a large volume of sterile tissue culture-grade water or DPBS to remove any unbound polymer, which can be toxic to cells.[8][12]
-
Allow the coated surface to dry completely in a laminar flow hood (at least 2 hours).[8]
-
The coated vessels can be used immediately or stored at 4°C for up to two weeks (ensure they are sealed or wrapped to maintain sterility).[8][12]
| Culture Vessel | Recommended Coating Volume |
| 96-well plate | 50-100 µL/well |
| 24-well plate | 200-300 µL/well |
| 6-well plate | 1 mL/well |
| 35 mm dish | 1.5-2 mL |
| 60 mm dish | 3-4 mL |
| 100 mm dish | 8-10 mL |
| T-25 Flask | 3-5 mL |
| T-75 Flask | 8-10 mL |
graph G { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];A [label="Prepare Working Solution\n(50-100 µg/mL)"]; B [label="Add Solution to Cultureware\n(Ensure full coverage)"]; C [label="Incubate\n(e.g., 1 hr at Room Temp)"]; D [label="Aspirate Solution"]; E [label="Rinse Thoroughly (2-3x)\nwith Sterile Water/PBS"]; F [label="Air Dry Completely\n(min. 2 hours in hood)"]; G [label="Use Immediately or Store at 4°C", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; A -> B -> C -> D -> E -> F -> G;
}
Conclusion
Both poly-D-lysine and poly-L-lysine are effective and widely used reagents for promoting cell adhesion to culture surfaces. The choice between them is not arbitrary but hinges on a key biochemical property: resistance to enzymatic degradation. Poly-D-lysine stands out as the superior choice for long-term cultures, primary neuronal studies, and any application where substrate stability is paramount. Its immunity to cellular proteases ensures a consistent adhesive environment for the duration of the experiment. While poly-L-lysine is a suitable and economical option for short-term experiments and routine applications , researchers must be aware of its potential for degradation. By understanding the fundamental differences between these two polymers and following meticulous coating protocols, researchers can create an optimal in vitro environment, paving the way for more reliable and reproducible experimental outcomes.
References
- 1. coleparmer.com [coleparmer.com]
- 2. biomat.it [biomat.it]
- 3. reprocell.com [reprocell.com]
- 4. Poly-lysine Types for Biomedical Applications [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. wpiinc.com [wpiinc.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Evaluation and comparison of cytotoxicity, genotoxicity, and apoptotic effects of poly-l-lysine/plasmid DNA micro- and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. α-Poly-l-lysine functions as an adipogenic inducer in 3T3-L1 preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. poly-lysine coating of Glass bottom dishes and glass bottom plates [cellvis.com]
- 13. blossombio.com [blossombio.com]
- 14. researchgate.net [researchgate.net]
- 15. merckmillipore.com [merckmillipore.com]
- 16. neuvitro.com [neuvitro.com]
- 17. merckmillipore.com [merckmillipore.com]
A Researcher's Guide to Cell Adhesion Molecules: D-Lysine Hydrochloride vs. Natural Extracellular Matrix Proteins
For researchers, scientists, and drug development professionals, establishing robust and reproducible cell cultures is paramount. The interface between a cell and its substrate is a critical determinant of cellular behavior, influencing everything from attachment and proliferation to differentiation and gene expression.[1] This guide provides an in-depth comparison of D-Lysine hydrochloride (commonly known as Poly-D-lysine or PDL), a synthetic cell adhesion molecule, with naturally derived extracellular matrix (ECM) proteins such as Poly-L-lysine (PLL), fibronectin, laminin, and collagen. We will delve into their mechanisms of action, comparative performance based on experimental data, and provide detailed protocols to aid in your experimental design.
The Fundamental Role of Surface Chemistry in Cell Culture
The in vivo environment provides cells with a complex three-dimensional scaffold known as the extracellular matrix (ECM). This network of proteins and polysaccharides does more than just provide structural support; it actively signals to cells, guiding their function.[2] In the artificial two-dimensional environment of a culture dish, the surface coating serves to mimic this crucial aspect of the cellular niche. The choice of coating can dramatically impact experimental outcomes, making a thorough understanding of the available options essential for scientific rigor.[1]
The Synthetic Approach: Poly-D-Lysine and Poly-L-Lysine
Poly-lysine is a synthetic polymer of the amino acid lysine, which exists in two stereoisomers: Poly-D-lysine (PDL) and Poly-L-lysine (PLL). Both are widely used to modify plastic and glass surfaces for cell culture.
Mechanism of Action: Electrostatic Interaction
The primary mechanism by which poly-lysine promotes cell adhesion is through non-specific electrostatic interactions. The polymer is rich in positively charged amino groups, which attract the negatively charged ions present on the cell membrane. This creates a strong, albeit non-biological, attachment of the cells to the culture surface.[3] This straightforward mechanism makes poly-lysine a versatile coating for a wide range of cell types.
Caption: Mechanism of Poly-D-Lysine Mediated Cell Adhesion.
The Critical Difference: Enzymatic Stability
The key distinction between PDL and PLL lies in their susceptibility to enzymatic degradation. Many cell types, particularly primary cultures and neuronal cells, secrete proteases that can break down PLL over time.[4] As the L-isomer is the naturally occurring form of lysine, these enzymes readily recognize and cleave the peptide bonds in PLL. In contrast, PDL, being the synthetic D-isomer, is resistant to this enzymatic degradation.[5] This resistance makes PDL the preferred choice for long-term cultures, where the stability of the adhesive substrate is crucial for cell viability and function.[6]
The Biological Approach: Fibronectin, Laminin, and Collagen
Fibronectin, laminin, and collagen are major protein components of the natural ECM. They promote cell adhesion through specific, receptor-mediated interactions, which can trigger intracellular signaling cascades that regulate various cellular processes.[2]
Mechanism of Action: Receptor-Mediated Adhesion
Unlike the non-specific electrostatic attraction of poly-lysine, ECM proteins present specific binding domains that are recognized by cell surface receptors, primarily integrins.[4] This interaction is highly specific and mimics the physiological environment more closely. For instance, fibronectin contains the well-characterized Arginine-Glycine-Aspartic acid (RGD) sequence, which is a primary binding site for many integrins.[7] This binding initiates the formation of focal adhesions, complex structures that link the ECM to the cell's internal actin cytoskeleton, influencing cell spreading, migration, and signaling.[2]
Caption: Mechanism of ECM Protein-Mediated Cell Adhesion.
Comparative Performance: A Data-Driven Analysis
The choice of coating is highly dependent on the cell type and the experimental goals. While a universal "best" coating does not exist, experimental evidence provides clear guidance for specific applications.
| Coating | Mechanism | Advantages | Disadvantages | Optimal For |
| Poly-D-Lysine (PDL) | Electrostatic | - Stable for long-term cultures[5]- Chemically defined and animal-free[3]- Broad cell type applicability | - Non-specific, lacks biological signaling- Can be cytotoxic at high concentrations | Long-term neuronal cultures, stable adhesion for washing-intensive assays.[6] |
| Poly-L-Lysine (PLL) | Electrostatic | - Inexpensive- Effective for short-term attachment | - Susceptible to enzymatic degradation by cells[4]- Not suitable for long-term cultures | Short-term adhesion of many cell lines.[6] |
| Fibronectin | Receptor-mediated (Integrins) | - Promotes cell spreading and migration[7]- Triggers specific intracellular signaling[2]- Essential for some cell types' survival and differentiation | - Less stable than PDL for very long-term cultures- Batch-to-batch variability (if naturally sourced) | Directed differentiation, studies on cell migration and signaling, culture of fibroblasts, endothelial, and some stem cells.[6][8] |
| Laminin | Receptor-mediated (Integrins, etc.) | - Crucial for neuronal cell adhesion, neurite outgrowth, and differentiation[9][10]- Supports pluripotency of stem cells | - Can be sensitive to handling (e.g., temperature)[5]- More cell-type specific than fibronectin | Primary neurons, differentiation of stem cells into neuronal lineages.[9][11] |
| Collagen (Type I/IV) | Receptor-mediated (Integrins) | - Provides a more in vivo-like environment for many cell types[12]- Promotes high cell adhesion, survival, and proliferation[12]- Supports 3D culture models | - Can be difficult to handle due to viscosity- May require acidic conditions for solubilization | General cell culture with physiological relevance, fibroblasts, epithelial cells, tissue-specific models.[6][12] |
Experimental Insights:
-
Neuronal Cultures: For long-term neuronal cultures, PDL is often the foundational layer due to its stability.[6] However, studies show that a subsequent coating with laminin or a combination of PDL and laminin significantly enhances neurite outgrowth and cell density compared to PDL alone.[9][10] For PC-12 cells, a mixture of PDL and laminin was found to be optimal, while for primary retinal ganglion cells, a sequential coating of PDL followed by laminin yielded the best results.[9] This highlights the importance of optimizing coating strategies for specific neuronal subtypes.
-
Stem Cell Cultures: Human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs) show poor attachment to poly-lysine surfaces.[8] They exhibit a strong preference for Matrigel (a complex mixture of ECM proteins), laminin, and fibronectin, which better support their proliferation and maintenance of pluripotency.[8]
-
Cancer Cell Lines: For weakly adherent cancer cell lines like LNCaP, fibronectin and poly-lysine were shown to improve adherence and induce morphological changes, while laminin and collagen IV promoted cell aggregation.[13] This demonstrates that the choice of coating can influence not just attachment, but also the collective behavior of cells.
-
Mesenchymal Stem Cells (MSCs): A comparative study found that collagen promoted higher cell proliferation, survival under stress, and adhesion of MSCs compared to fibronectin and poly-L-lysine.[12]
Experimental Protocols
The following protocols provide a standardized methodology for coating cell culture surfaces. It is crucial to perform all steps under sterile conditions in a laminar flow hood.
General Experimental Workflow for Comparing Adhesion Molecules
Caption: Workflow for comparing cell adhesion molecules.
Protocol 1: Poly-D-Lysine (PDL) Coating
Rationale: This protocol creates a uniform, positively charged surface to promote non-specific cell adhesion. The rinsing steps are critical to remove any unbound, potentially cytotoxic PDL.
-
Preparation: Prepare a 0.1 mg/mL working solution of Poly-D-Lysine hydrobromide in sterile, tissue culture-grade water.
-
Coating: Add a sufficient volume of the PDL solution to completely cover the culture surface (e.g., 1 mL for a 35 mm dish).
-
Incubation: Incubate at room temperature for at least 60 minutes. For some cell types, overnight incubation at 37°C may be beneficial.
-
Aspiration: Carefully aspirate the PDL solution.
-
Washing: Wash the surface thoroughly two to three times with sterile, tissue culture-grade water to remove any residual unbound PDL.
-
Drying: Allow the surface to dry completely in the laminar flow hood (at least 2 hours). Coated plates can be stored at 4°C for several weeks.[14]
Protocol 2: Fibronectin Coating
Rationale: This protocol adsorbs fibronectin to the surface, presenting specific binding sites for integrin receptors. Air drying helps to immobilize the protein onto the plastic.
-
Preparation: Dilute fibronectin stock solution to a working concentration of 1-5 µg/cm² in sterile, Ca++/Mg++ free PBS. The optimal concentration is cell-type dependent.
-
Coating: Add a minimal volume of the diluted fibronectin solution to cover the entire culture surface.
-
Incubation: Incubate at room temperature for at least 45-60 minutes.
-
Aspiration & Drying: Carefully aspirate the remaining solution. Allow the surface to air dry completely for at least 45 minutes. Rinsing is optional.
-
Usage: The coated surface can be used immediately or stored at 4°C for 2-4 weeks.[8]
Protocol 3: Laminin Coating
Rationale: Laminin is temperature-sensitive and must be handled carefully to avoid gel formation, which inactivates the protein. A slow thaw is critical. Often used as a secondary coating on top of PDL for neuronal cultures.
-
Thawing: Thaw laminin slowly at 2-8°C. Do not thaw at room temperature or in a water bath.
-
Preparation: Dilute the laminin to the desired concentration (typically 1-10 µg/mL) in a cold, sterile balanced salt solution or serum-free medium.
-
Coating: Add the diluted laminin solution to the culture surface (which may be pre-coated with PDL).
-
Incubation: Incubate for at least 2 hours at 37°C. Overnight incubation at 4°C is also effective.
-
Aspiration: Carefully remove the excess laminin solution. Do not let the surface dry out , as this can disrupt the protein structure.
-
Washing: Gently rinse the surface with PBS or culture medium before seeding cells.[5][6]
Protocol 4: Collagen (Type I) Coating
Rationale: Collagen is often supplied in an acidic solution to maintain its solubility. The incubation allows the collagen to polymerize and form a thin gel-like layer on the surface. Rinsing is necessary to neutralize the acid before adding cells.
-
Preparation: Dilute the collagen stock solution (e.g., from rat tail) to a working concentration of 50 µg/mL in 0.02 M Acetic Acid.
-
Coating: Add the diluted collagen solution to the culture dish, ensuring the entire surface is covered.
-
Incubation: Incubate for 1 hour at room temperature. Do not allow the solution to dry out.
-
Aspiration: Carefully aspirate the collagen solution.
-
Washing: Rinse the surface three times with sterile PBS or culture medium to remove the acid.
-
Usage: The plates are now ready for cell seeding.[15]
Conclusion: Selecting the Right Tool for the Job
The choice between D-Lysine hydrochloride and natural ECM proteins is not a matter of one being universally superior, but rather of selecting the appropriate tool for the specific biological question at hand.
-
Poly-D-Lysine is an excellent choice for applications requiring a stable, long-lasting, and chemically defined adhesive surface, particularly for long-term neuronal cultures or when minimizing biological variables is a priority.
-
Fibronectin, Laminin, and Collagen offer a more physiologically relevant substrate, capable of influencing cell behavior through specific receptor-mediated signaling. They are indispensable for experiments studying cell differentiation, migration, and complex cell-matrix interactions.
Ultimately, the optimal surface coating must be empirically determined for each cell type and experimental system. By understanding the underlying mechanisms and leveraging the comparative data available, researchers can make informed decisions that enhance the reliability and biological relevance of their findings.
References
- 1. thomassci.com [thomassci.com]
- 2. academic.oup.com [academic.oup.com]
- 3. revvity.com [revvity.com]
- 4. Cell adhesion molecule - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. wpiinc.com [wpiinc.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Comparison of several attachment methods for human iPS, embryonic and adipose-derived stem cells for tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Importance of Coating Surface and Composition for Attachment and Survival of Neuronal Cells Under Mechanical Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Systematic Evaluation of Extracellular Coating Matrix on the Differentiation of Human-Induced Pluripotent Stem Cells to Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Collagen Promotes Higher Adhesion, Survival and Proliferation of Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential effects of tissue culture coating substrates on prostate cancer cell adherence, morphology and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human cell adhesion molecules: annotated functional subtypes and overrepresentation of addiction-associated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to Validating the Biological Inactivity of D-Lysine in Protein Synthesis
In the intricate world of molecular biology, the central dogma outlines the flow of genetic information from DNA to RNA to protein. This process is governed by a remarkable degree of precision, extending to the very building blocks of proteins: amino acids. The vast majority of life on Earth utilizes exclusively L-enantiomers of amino acids for ribosomal protein synthesis, a phenomenon known as homochirality. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to experimentally validate the biological inactivity of the D-enantiomer of lysine in this fundamental process. We will delve into the underlying biochemical principles and provide detailed, self-validating experimental protocols to rigorously test this hypothesis.
The Principle of Stereoisomerism and Its Biological Imperative
Amino acids, with the exception of glycine, are chiral molecules, meaning they exist as two non-superimposable mirror images, or enantiomers: a D-form (dextrorotatory) and an L-form (levorotatory). While chemically similar, their three-dimensional arrangement is distinct. This stereospecificity is paramount in biological systems, where enzymes and receptors possess exquisitely shaped active sites that are selective for one enantiomer over the other, much like a lock and key. The translational machinery, responsible for protein synthesis, is a prime example of this stereochemical fidelity.
The Gatekeepers: Why D-Lysine is Excluded from Protein Synthesis
Two primary checkpoints ensure the exclusion of D-amino acids, including D-lysine, from nascent polypeptide chains.
-
Aminoacyl-tRNA Synthetases (aaRS): The First Fidelity Check. These enzymes are tasked with the crucial step of "charging" transfer RNA (tRNA) molecules with their cognate amino acid. Each aaRS is highly specific for both a particular amino acid and its corresponding tRNA. While some aaRSs have been shown to weakly activate D-amino acids, they often possess proofreading or editing mechanisms that hydrolyze the incorrectly formed D-aminoacyl-adenylate or D-aminoacyl-tRNA, preventing its entry into the ribosomal machinery. Lysyl-tRNA synthetase (LysRS), responsible for charging tRNA with lysine, exhibits a strong preference for the L-enantiomer.[1][2][3][4]
-
The Ribosome: The Final Arbiter. Should a D-aminoacyl-tRNA evade the initial screening by aaRS, the ribosome itself acts as a second, formidable barrier. The peptidyl transferase center (PTC) of the ribosome, where peptide bond formation occurs, is stereospecifically configured to accommodate L-amino acids. The presence of a D-amino acid in the A-site of the ribosome leads to a suboptimal orientation for the nucleophilic attack required for peptide bond formation. This results in a drastic reduction in the rate of peptide bond formation, effectively stalling translation.[5][6][7][8]
The following diagram illustrates the key checkpoints that prevent D-lysine incorporation.
Caption: Checkpoints for D-Lysine exclusion in protein synthesis.
Experimental Validation of D-Lysine's Biological Inactivity
To empirically demonstrate the exclusion of D-lysine from protein synthesis, a multi-pronged approach is recommended, encompassing in vitro and cell-based assays.
Experiment 1: In Vitro Protein Synthesis Assay
A cell-free protein synthesis (CFPS) system provides a controlled environment to directly test the incorporation of D-lysine into a reporter protein.[9][10][11][12][13]
Objective: To determine if D-lysine can be incorporated into a newly synthesized protein in place of L-lysine.
Methodology:
-
Prepare a Lysine-Deficient CFPS System: Utilize a commercial or lab-prepared CFPS extract (e.g., from E. coli or rabbit reticulocytes) that has been depleted of endogenous amino acids.
-
Set up Reactions: Prepare three sets of reactions:
-
Positive Control: CFPS mix supplemented with a complete mixture of L-amino acids, including L-lysine.
-
Negative Control: CFPS mix supplemented with all L-amino acids except lysine.
-
Test Condition: CFPS mix supplemented with all L-amino acids except L-lysine, but with the addition of D-lysine.
-
-
Add a Reporter Template: Introduce a DNA or mRNA template encoding a reporter protein with a high lysine content (e.g., luciferase or GFP).
-
Incubate: Allow the reactions to proceed at the optimal temperature for the CFPS system (typically 30-37°C) for a set period (e.g., 1-2 hours).
-
Analyze Protein Synthesis: Quantify the amount of newly synthesized reporter protein in each reaction. This can be done by:
-
Luciferase Assay: If using a luciferase reporter, measure the luminescence.
-
Fluorescence Measurement: If using a GFP reporter, measure the fluorescence.
-
SDS-PAGE and Autoradiography: If one of the amino acids (e.g., ³⁵S-methionine) is radiolabeled, separate the proteins by SDS-PAGE and visualize by autoradiography.
-
Expected Results:
| Condition | L-Lysine | D-Lysine | Expected Reporter Protein Yield | Interpretation |
| Positive Control | Present | Absent | High | The CFPS system is active and can synthesize the reporter protein. |
| Negative Control | Absent | Absent | Very Low / None | L-lysine is essential for the synthesis of the reporter protein. |
| Test Condition | Absent | Present | Very Low / None | D-lysine cannot substitute for L-lysine in protein synthesis. |
The following diagram outlines the workflow for the in vitro protein synthesis experiment.
Caption: Workflow for the cell-free protein synthesis experiment.
Experiment 2: Mass Spectrometry Analysis for D-Lysine Incorporation
For a more direct and highly sensitive assessment, mass spectrometry can be used to search for D-lysine within protein hydrolysates.[14][15]
Objective: To detect the presence or absence of D-lysine in proteins from cells cultured with D-lysine.
Methodology:
-
Cell Culture: Grow a lysine-auxotrophic cell line in a medium containing all necessary L-amino acids. Prepare two culture conditions:
-
Control: Standard medium with L-lysine.
-
Test: A medium where L-lysine is replaced with D-lysine.
-
-
Protein Extraction and Hydrolysis: After a period of growth, harvest the cells, extract the total protein, and hydrolyze the proteins into individual amino acids. Acid hydrolysis (e.g., with 6N HCl) is a common method.[16]
-
Derivatization: To enable chiral separation, derivatize the amino acids in the hydrolysate with a chiral derivatizing agent (e.g., Marfey's reagent, (S)-N-(trifluoroacetyl)prolyl chloride, or similar).
-
LC-MS/MS Analysis: Separate the derivatized amino acid enantiomers using a chiral chromatography column coupled to a tandem mass spectrometer. Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the L-lysine and D-lysine derivatives.
-
Data Analysis: Compare the chromatograms from the control and test samples.
Expected Results:
| Sample | Expected D-Lysine Peak | Expected L-Lysine Peak | Interpretation |
| Control | Absent or at background levels | Present | No significant incorporation of D-lysine from endogenous or contaminating sources. |
| Test | Absent or at background levels | Absent or significantly reduced | D-lysine from the medium is not incorporated into cellular proteins. The absence of L-lysine halts protein synthesis. |
Experiment 3: Cell Viability and Growth Assay
This experiment assesses the biological consequence of replacing L-lysine with D-lysine on cellular health and proliferation.
Objective: To determine if cells can utilize D-lysine for growth and survival.
Methodology:
-
Cell Culture Setup: Use a lysine-auxotrophic cell line. Plate cells at a low density in 96-well plates.
-
Media Conditions: Prepare three different media:
-
Complete Medium: Contains all essential amino acids, including L-lysine.
-
Lysine-Deficient Medium: Lacks lysine.
-
D-Lysine Medium: Lacks L-lysine but is supplemented with D-lysine at the same concentration.
-
-
Incubation: Culture the cells in the different media for a period of time (e.g., 24, 48, and 72 hours).
-
Viability/Proliferation Assay: At each time point, measure cell viability and/or proliferation using a standard assay, such as:
-
MTT or WST-1 Assay: Measures metabolic activity.
-
Trypan Blue Exclusion: Counts viable cells.
-
Crystal Violet Staining: Measures total cell biomass.
-
Expected Results:
| Medium | Expected Cell Viability/Proliferation | Interpretation |
| Complete Medium | Normal growth and high viability. | L-lysine supports cell growth and proliferation. |
| Lysine-Deficient Medium | Drastic decrease in viability and no proliferation. | Lysine is an essential amino acid for cell survival. |
| D-Lysine Medium | Drastic decrease in viability and no proliferation, similar to the lysine-deficient medium. | D-lysine cannot be utilized by the cells to support protein synthesis and, consequently, growth and survival. |
The Other Side of the Coin: D-Lysine Metabolism and Utilization
While D-lysine is not incorporated into proteins via ribosomal synthesis, it is important to acknowledge that some biological systems have mechanisms to metabolize D-amino acids.
-
D-Amino Acid Oxidase (DAAO): This enzyme catalyzes the oxidative deamination of D-amino acids, converting them into their corresponding α-keto acids.[17][18][19] D-lysine has been shown to be a substrate for DAAO, albeit a slow one.[20][21] This represents a catabolic pathway that can degrade D-lysine.
-
Lysine Racemase: Some bacteria possess lysine racemases, enzymes that can interconvert L-lysine and D-lysine.[22][23][24] However, these enzymes have not been identified in mammals.
The Exception that Proves the Rule: Poly-D-Lysine in Cell Culture
Interestingly, a polymer of D-lysine, poly-D-lysine, is widely used in cell culture as a coating for plates and flasks to enhance cell adhesion.[25][26][27][28][29] Its efficacy is due to the positive charges on the lysine side chains, which interact electrostatically with the negatively charged cell membrane. Poly-D-lysine is often preferred over poly-L-lysine because it is resistant to degradation by cellular proteases, which, like the ribosome, are specific for L-amino acid peptide bonds.[25][26][28][29] This application highlights the distinction between the biological inactivity of monomeric D-lysine in a highly specific enzymatic process like translation and the utility of its polymeric form based on its bulk physicochemical properties.
Conclusion
The exclusion of D-lysine from protein synthesis is a fundamental aspect of molecular biology, upheld by the stringent stereospecificity of the translational machinery. The experimental framework provided in this guide allows for a rigorous and multifaceted validation of this principle. By employing in vitro protein synthesis assays, sensitive mass spectrometry techniques, and cell-based viability studies, researchers can definitively demonstrate the biological inactivity of D-lysine as a building block for proteins. This understanding is not only crucial for fundamental research but also has significant implications for drug development, where the stereochemistry of peptide-based therapeutics can profoundly impact their efficacy and stability.
References
- 1. Lysyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Class I Lysyl-tRNA Synthetase [aars.online]
- 4. Class I Lysyl-tRNA Synthetases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mechanism of ribosome stalling during translation of a poly(A) tail - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysyl-tRNA synthetase orchestrates translation and hormone signaling during reproduction in Aedes aegypti mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Research – The Darnell Lab [sites.duke.edu]
- 9. An in vitro amino acid incorporation method for assessing the status of in vivo protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Frontiers | Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides [frontiersin.org]
- 12. Frontiers | Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins [frontiersin.org]
- 13. A User’s Guide to Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. edepot.wur.nl [edepot.wur.nl]
- 16. Optimizing Sample Preparation for Accurate Lysine Measurement - Creative Proteomics [metabolomics.creative-proteomics.com]
- 17. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]
- 18. scispace.com [scispace.com]
- 19. Modulating D-amino acid oxidase (DAAO) substrate specificity through facilitated solvent access | PLOS One [journals.plos.org]
- 20. jstage.jst.go.jp [jstage.jst.go.jp]
- 21. academic.oup.com [academic.oup.com]
- 22. Lysine racemase - Wikipedia [en.wikipedia.org]
- 23. Isolation and Characterization of a Novel Lysine Racemase from a Soil Metagenomic Library - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Efficient Production of Enantiopure d-Lysine from l-Lysine by a Two-Enzyme Cascade System [mdpi.com]
- 25. benchchem.com [benchchem.com]
- 26. biomat.it [biomat.it]
- 27. neuvitro.com [neuvitro.com]
- 28. coleparmer.co.uk [coleparmer.co.uk]
- 29. wpiinc.com [wpiinc.com]
A Researcher's Guide to Rigorous Experimentation: The Strategic Use of D-Lysine as a Negative Control
Part 1: The Foundation - Why Stereochemistry is a Crucial Experimental Variable
Life is built on a foundation of molecular asymmetry, or chirality. Amino acids, the building blocks of proteins, exist predominantly in the "left-handed" L-enantiomeric form. The entire machinery of protein synthesis, from aminoacyl-tRNA synthetases to the ribosome, has evolved to be exquisitely specific for L-amino acids.[1][2] This stereospecificity is a cornerstone of biochemistry. Consequently, the "right-handed" D-enantiomers, such as D-Lysine, are largely invisible to the protein synthesis and metabolic pathways of eukaryotes.[1]
This fundamental difference is not a mere biochemical curiosity; it is a powerful tool. When investigating a biological process involving L-Lysine—either as a free amino acid, within a protein, or as part of a synthetic peptide—its D-isomer serves as an almost perfect negative control. It shares the same mass, charge, and atomic composition, differing only in its three-dimensional arrangement.[1][3][4] This allows researchers to isolate the biological effects of stereospecific recognition from non-specific physical properties like charge or hydrophobicity.
References
LC-MS method for separating D- and L-Lysine enantiomers
An In-Depth Technical Guide to LC-MS Methods for the Chiral Separation of D- and L-Lysine Enantiomers
Foreword: The Chirality Mandate in Modern Science
In the intricate landscape of biological systems, stereochemistry is paramount. The seemingly subtle difference between a molecule and its non-superimposable mirror image—an enantiomer—can lead to vastly different physiological effects. Lysine, an essential amino acid, is no exception. While L-lysine is a fundamental building block of proteins, its counterpart, D-lysine, plays distinct roles, including in bacterial cell walls and potentially as a biomarker in various diseases.[1] Consequently, for researchers, scientists, and drug development professionals, the ability to accurately separate and quantify D- and L-lysine is not merely an analytical challenge; it is a necessity for ensuring drug efficacy, safety, and for deepening our understanding of complex biological processes.[2][]
This guide provides an in-depth comparison of modern Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for resolving lysine enantiomers. We will move beyond simple protocols to explore the underlying principles, compare the strategic advantages of different approaches, and provide the technical data necessary to make informed decisions in your own laboratory.
The Foundational Choice: Direct vs. Indirect Chiral Separation
The core challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. To resolve them chromatographically, we must introduce a chiral element into the system. This can be achieved in two primary ways: directly, by using a Chiral Stationary Phase (CSP), or indirectly, by derivatizing the enantiomers with a Chiral Derivatizing Agent (CDA) prior to analysis on a standard achiral column.
The choice between these two pathways is the most critical decision in method development, as it dictates sample preparation complexity, cost, and overall workflow.
Caption: Comparative workflow for direct and indirect chiral separation methods.
The Direct Approach: Leveraging Chiral Stationary Phases (CSPs)
The direct method is elegant in its simplicity: the sample is injected directly onto a column packed with a chiral stationary phase. Separation occurs through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP, leading to different retention times.
Mechanism of Separation with Crown Ether CSPs
For primary amino acids like lysine, crown ether-based CSPs are exceptionally effective.[1][4] The chiral selector, typically a crown ether molecule, forms inclusion complexes with the protonated primary amino group (R-NH3+) of the amino acid.
Caption: Enantioselective interaction between lysine enantiomers and a crown ether CSP.
The stability of these complexes is influenced by steric hindrance, leading to differential retention. D-amino acids typically form more stable complexes and are retained longer than L-amino acids on CSPs derived from L-amino acids.[1]
Key CSPs for Lysine Separation
| CSP Type | Selector Example | Principle of Interaction | Suitability for Lysine |
| Crown Ether | (18-Crown-6)-tetracarboxylic acid | Host-guest complexation with the primary amine | Excellent for underivatized primary amino acids.[1][4] |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Hydrogen bonding, ionic interactions, steric hindrance | Very Good. Broadly applicable to underivatized amino acids.[2][4] |
| Ligand Exchange | L-proline or L-hydroxyproline complexed with Cu(II) | Ternary complex formation | Good, but mobile phase can be complex and less MS-friendly.[2] |
Experimental Protocol: Direct Separation using a Crown Ether CSP
This protocol is a representative method for the direct enantiomeric separation of lysine.
-
LC System: Standard HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Chiral Column: ChiroSil® SCA(-) or Crownpak CR-I(+) (150 x 3.0 mm, 5 µm).[1][4]
-
Mobile Phase:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5 µL.
-
MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Lysine: Q1: 147.1 m/z → Q3: 84.1 m/z (loss of carboxyl and amino groups).
-
Trustworthiness Check: The self-validating nature of this protocol relies on achieving baseline resolution of a racemic D/L-lysine standard. The elution order should be consistent, and peak shape should be symmetrical. Any deviation may indicate column degradation or an inappropriate mobile phase.
The Indirect Approach: Diastereomer Formation via Chiral Derivatization
The indirect method involves a chemical reaction that converts the pair of enantiomers into a pair of diastereomers. These diastereomers have different physical properties and can be readily separated on a standard, robust, and cost-effective achiral column, such as a C18.
Mechanism of Separation via Derivatization
A chiral derivatizing agent (CDA), which is itself enantiomerically pure (e.g., the L-form), reacts with both the D- and L-enantiomers of lysine. This reaction creates two new molecules: [L-CDA]-[L-Lysine] and [L-CDA]-[D-Lysine]. These are now diastereomers and will interact differently with the C18 stationary phase.
Caption: Workflow for indirect chiral separation via diastereomer formation.
Common Chiral Derivatizing Agents (CDAs)
The most widely used CDAs for amino acids are Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide (L-FDAA or Marfey's Reagent) and its analogs, which react with the primary amino groups of lysine.[5][6][7]
| CDA Example | Reactive Group | Key Advantages |
| L-FDAA (Marfey's Reagent) | 2,4-dinitrophenyl | Well-established, commercially available, produces strong chromophores.[5] |
| L-FDLA | Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide | Often provides higher sensitivity and better separation than L-FDAA.[5] |
| (R)-1-Boc-2-piperidine carbonyl chloride | Carbonyl chloride | Effective for pre-column derivatization.[8] |
Experimental Protocol: Indirect Separation using L-FDLA Derivatization
This protocol provides a step-by-step guide for derivatization and subsequent analysis.
-
Sample Preparation:
-
To 20 µL of sample (or standard), add 20 µL of 1 M sodium bicarbonate buffer (to maintain alkaline pH for the reaction).
-
-
Derivatization Reaction:
-
Add 40 µL of 1% L-FDLA in acetone.
-
Vortex and incubate at 40 °C for 1 hour.[5]
-
-
Quenching:
-
Add 20 µL of 2 M HCl to stop the reaction.
-
Evaporate the sample to dryness under nitrogen and reconstitute in 100 µL of 50% acetonitrile for injection.
-
-
LC System: Standard HPLC or UHPLC with a C18 column (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm).[8]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
Use a gradient elution, for example, starting at 20% B and increasing to 80% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
MS Detection:
-
Ionization Mode: Positive ESI.
-
Analysis Mode: MRM. The specific m/z will depend on the L-FDLA derivative of lysine.
-
Trustworthiness Check: The validity of this method hinges on the completeness of the derivatization reaction and the absence of racemization. Run a blank (no lysine) to check for reagent-derived interferences. The derivatized L-lysine standard should yield a single peak, confirming no racemization occurred during the procedure.
Performance Comparison: A Head-to-Head Analysis
The choice of method depends on the specific analytical goal, available resources, and required throughput.
| Parameter | Direct Method (CSP) | Indirect Method (Derivatization) | Rationale & Causality |
| Sample Preparation | Minimal ("Dilute and Shoot") | Multi-step, time-consuming | Derivatization adds complexity, increasing potential for error and sample loss. |
| Method Development | More complex (column/mobile phase specific) | Simpler (uses standard C18 methods) | CSPs require specific mobile phase conditions for chiral recognition to occur. |
| Column Cost | High | Low | Chiral stationary phases are specialized and more expensive to manufacture. |
| Robustness | Can be lower; columns are more sensitive | High; C18 columns are very robust | The chemical bonds in some CSPs can be less stable than standard C18 silica. |
| Risk of Artifacts | Low | Moderate | Risk of racemization or incomplete reaction during derivatization can compromise accuracy. |
| Throughput | Potentially higher | Lower due to sample prep | The time saved by avoiding derivatization can be significant in large sample sets. |
Supporting Experimental Data
The following table summarizes typical performance data from validated methods to guide expectations.
| Method Type | Column | Analyte | Retention Time (min) | Resolution (Rs) | Selectivity (α) | Reference |
| Direct | ChiroSil® SCA(-) | D/L-Serine | D: ~5.5, L: ~7.5 | >2.0 | 1.99 | [1] |
| Indirect | Zorbax Eclipse XDB-C18 | Derivatized D/L-Serine | D: ~6.0, L: ~7.2 | 1.5 | 1.21 | [8] |
*Data for Serine is presented as a representative example for amino acid enantiomers, as specific comparative data for Lysine under identical conditions is not available in a single source. The principles and expected performance are directly transferable.
Method Validation: The Cornerstone of Trustworthy Data
A robust and reliable method requires rigorous validation. For chiral separations in regulated environments, this is non-negotiable.
-
Specificity & Selectivity: The method must be able to resolve the D- and L-lysine enantiomers from each other and from any other matrix components.[9] For indirect methods, this includes separating the diastereomers from excess derivatizing reagent.
-
Linearity & Range: The detector response must be linear over a defined concentration range.
-
Accuracy & Precision: The method must be accurate (close to the true value) and precise (reproducible). This should be tested at multiple concentrations (e.g., LQC, MQC, HQC).[8]
-
Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[8]
-
Matrix Effect: In biological samples (plasma, tissue), co-eluting endogenous components can suppress or enhance the MS signal. This must be evaluated, often by comparing the response in matrix vs. a neat solution.[9]
-
Stability: The stability of lysine in the biological matrix and the stability of the derivatized products must be confirmed under various storage and processing conditions.[9][10]
Expert Insight: For ultimate accuracy in biological matrices, the use of stable isotope-labeled internal standards is critical. Ideally, one would use both D-Lysine-[¹³C, ¹⁵N] and L-Lysine-[¹³C, ¹⁵N] to account for any matrix effects or procedural losses specific to each enantiomer.[9]
Conclusion and Recommendations
The separation of D- and L-lysine enantiomers by LC-MS is a mature but nuanced field. There is no single "best" method; the optimal choice is dictated by the application.
-
Choose the Direct Method (CSP) when you require higher throughput , have simpler sample matrices , and want to minimize sample preparation artifacts . It is the preferred method for rapid screening and quality control of pure substances.
-
Choose the Indirect Method (Derivatization) when you need to leverage existing, highly robust C18 columns , require the highest sensitivity , or when a suitable CSP is not available. This approach is often favored in bioanalysis where extensive sample cleanup is already required.
Ultimately, a successful application requires a deep understanding of the chemistry behind the separation. By carefully considering the principles of chiral recognition, validating the chosen method rigorously, and understanding the trade-offs between the direct and indirect approaches, researchers can generate accurate, reliable, and defensible data on lysine enantiomers.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 5. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03604E [pubs.rsc.org]
- 8. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
Guarding the Guardians: A Comparative Guide to the Efficacy of D-Lysine Containing Peptides Against Proteolytic Degradation
In the landscape of modern therapeutics, peptides stand out for their high specificity and potent biological activity. However, their journey from bench to bedside is often fraught with the peril of proteolytic degradation, a primary obstacle to their clinical translation. The inherent susceptibility of natural L-amino acid-based peptides to enzymatic cleavage results in short in vivo half-lives, diminishing their therapeutic efficacy. This guide provides an in-depth, objective comparison of the enzymatic stability of peptides containing D-lysine against their native L-lysine counterparts, supported by experimental data and detailed methodologies, to empower researchers in the design of more robust peptide-based drugs.
The Achilles' Heel of Peptide Therapeutics: Proteolytic Degradation
Peptide drugs, upon entering the bloodstream, are immediately exposed to a multitude of proteases that can rapidly cleave them into inactive fragments.[1] This enzymatic vulnerability is a major hurdle in the development of effective peptide therapeutics, often leading to poor stability and low bioavailability.[1] Strategies to overcome this limitation are paramount for unlocking the full potential of these promising molecules. One of the most effective and widely adopted strategies is the substitution of naturally occurring L-amino acids with their non-natural D-enantiomers.[2]
The Stereochemical Shield: How D-Lysine Confers Protease Resistance
The remarkable efficacy of D-amino acid substitution lies in the fundamental principles of enzyme stereospecificity. Proteases, through millions of years of evolution, have developed active sites exquisitely tailored to recognize and bind substrates composed of L-amino acids, the ubiquitous building blocks of proteins in nature.[3] The introduction of a D-amino acid, such as D-lysine, creates a stereochemical barrier. The altered three-dimensional orientation of the D-lysine side chain prevents the peptide from fitting correctly into the protease's active site.[4] This steric hindrance dramatically reduces the binding affinity between the enzyme and the peptide, consequently leading to a significant reduction in the rate of proteolysis.[4] This simple yet profound modification can dramatically enhance a peptide's stability and prolong its circulation time in the body.[5]
Caption: Mechanism of D-Lysine mediated protease resistance.
Quantifying Stability: A Comparative Analysis
The substitution of L-lysine with D-lysine has been consistently shown to enhance peptide stability against a broad spectrum of proteases and in biological fluids such as plasma and serum. The following table summarizes key findings from various studies, offering a quantitative comparison.
| Peptide Description | Assay Condition | L-Lysine Peptide Half-Life | D-Lysine Peptide Half-Life | Fold Increase in Stability | Reference |
| Antimicrobial Peptide (HPA3NT3-A2) | 50% Human Serum | Not detected after 120 min | Stable after 120 min | > 1 | [6] |
| Antimicrobial Peptide (CM15) | Trypsin Digestion | ~50% degraded in 30 min | Minimally degraded after 60 min | Significant | [4] |
| Somatostatin Analog | In vivo (rats) | A few minutes | 1.5 hours | > 30 | [7] |
| Generic Peptide Model | Plasma | 36 minutes | > 24 hours | > 40 | [8] |
Experimental Validation: A Step-by-Step Guide to Assessing Peptide Stability
To empirically validate the enhanced stability of D-lysine containing peptides, a robust and reproducible experimental protocol is essential. The following section provides a detailed methodology for conducting a protease stability assay using trypsin as a model enzyme, followed by analysis using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Experimental Protocol: Trypsin Stability Assay
1. Materials and Reagents:
-
L-lysine containing peptide (lyophilized powder, >95% purity)
-
D-lysine containing peptide analog (lyophilized powder, >95% purity)
-
Trypsin (proteomics grade, TPCK-treated)
-
Ammonium Bicarbonate (NH4HCO3) buffer (50 mM, pH 8.0)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC grade
-
Low-bind microcentrifuge tubes
2. Peptide and Enzyme Preparation:
-
Prepare stock solutions of both L- and D-lysine peptides at a concentration of 1 mg/mL in water.
-
Prepare a stock solution of trypsin at a concentration of 1 mg/mL in 50 mM acetic acid. Immediately before use, dilute the trypsin stock solution to 100 ng/µL in the NH4HCO3 buffer.
3. Digestion Reaction:
-
In separate low-bind microcentrifuge tubes, add the L-lysine and D-lysine peptides to the NH4HCO3 buffer to a final concentration of 100 µM.
-
To initiate the digestion, add the diluted trypsin solution to each peptide solution at an enzyme-to-substrate ratio of 1:50 (w/w).
-
Incubate the reaction mixtures at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction tube.
4. Reaction Quenching:
-
Immediately stop the enzymatic reaction in the collected aliquots by adding an equal volume of 1% TFA in water. This will lower the pH and inactivate the trypsin.
5. Sample Analysis by RP-HPLC:
-
Analyze the quenched samples by RP-HPLC to quantify the amount of intact peptide remaining. A C18 reversed-phase column is typically suitable for peptide analysis.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes is a good starting point for method development.
-
Detection: Monitor the elution profile at 214 nm or 280 nm.
-
The amount of intact peptide is determined by measuring the area of the corresponding peak in the chromatogram.
6. Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point (which is set to 100%).
-
Plot the percentage of intact peptide versus time to visualize the degradation kinetics.
-
Calculate the half-life (t1/2) for each peptide by fitting the data to a one-phase decay model.
Caption: Workflow for the protease stability assay.
Conclusion: A Strategic Imperative for Peptide Drug Development
The incorporation of D-lysine into peptide sequences represents a powerful and straightforward strategy to overcome the formidable challenge of proteolytic degradation. As demonstrated by a wealth of experimental evidence, this simple stereochemical modification can lead to a dramatic increase in peptide stability, thereby enhancing their therapeutic potential. The detailed experimental protocol provided in this guide offers a robust framework for researchers to validate the efficacy of this approach in their own peptide candidates. By embracing such rational design strategies, the scientific community can accelerate the development of the next generation of highly effective and stable peptide-based therapeutics.
References
- 1. waters.com [waters.com]
- 2. PEPlife: A Repository of the Half-life of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Introduction: The Emerging Significance of D-Amino Acids in Biology
An In-Depth Technical Guide to the Comparative Effects of D-Lysine and Other D-Amino Acids
For decades, the central dogma of biochemistry held that life was built almost exclusively from L-amino acids, the levorotatory enantiomers that constitute the building blocks of proteins.[1] Their chiral counterparts, D-amino acids (dextrorotatory), were largely considered biological rarities, primarily found in the cell walls of bacteria.[2][3] However, advancements in sensitive analytical techniques have revolutionized this understanding, revealing the presence and critical physiological functions of free D-amino acids in mammals, including humans.[4][5]
These molecules are no longer viewed as metabolic byproducts but as active signaling molecules and modulators in the nervous, endocrine, and immune systems.[6][7][8] This guide provides a comparative analysis of D-Lysine and other prominent D-amino acids—namely D-Serine, D-Aspartate, and D-Alanine. We will explore their distinct mechanisms of action, physiological effects, and therapeutic potential, supported by experimental data and protocols for researchers in the field.
D-Lysine: A Tool for Stability, Selectivity, and Delivery
D-Lysine, the D-enantiomer of the essential amino acid Lysine, is distinguished by its positively charged ε-amino group on a butyl side chain.[1][9] Unlike other D-amino acids that have emerged as key endogenous signaling molecules, D-Lysine's primary value in research and drug development lies in its unique physicochemical properties, which can be leveraged to optimize peptide-based therapeutics.[]
The incorporation of D-Lysine into synthetic peptides, particularly antimicrobial peptides (AMPs), is a cornerstone of its application. This substitution serves several critical functions:
-
Enhanced Proteolytic Stability: A primary obstacle in peptide drug development is their rapid degradation by proteases in the body. Because proteases are stereospecific for L-amino acids, substituting L-Lysine with D-Lysine at cleavage sites renders the peptide resistant to enzymatic breakdown, thereby increasing its in-vivo half-life.[11][12][13]
-
Reduced Cytotoxicity: Many potent AMPs exhibit toxicity toward eukaryotic cells, limiting their therapeutic window. Studies on the AMP hybrid CM15 have shown that introducing D-Lysine residues disrupts the peptide's helical secondary structure.[11] This structural change significantly diminishes its ability to permeabilize the membranes of mammalian cells while only moderately affecting its antimicrobial activity against bacteria like Staphylococcus aureus, leading to a marked improvement in therapeutic selectivity.[11]
-
Modulation of Biological Activity: The number and position of D-Lysine substitutions can fine-tune the biological activity and selectivity of a peptide, allowing for rational design to optimize its efficacy against specific pathogens while minimizing host toxicity.[11]
Beyond peptides, poly-D-Lysine (PDL) is widely used as a coating for cell cultureware. Its positive charge promotes the adhesion of negatively charged cells, and its resistance to enzymatic degradation ensures a stable surface for long-term cultures.[12] This property is also exploited in drug delivery, where polylysine-based nanoparticles can form complexes with negatively charged cargo like DNA and can accumulate at injured sites in blood vessels.[12][14]
Comparative Analysis: D-Lysine vs. Endogenous Signaling D-Amino Acids
The functional role of D-Lysine as a synthetic modulator contrasts sharply with the roles of D-Serine, D-Aspartate, and D-Alanine, which act as endogenous signaling molecules.
D-Serine: The Master Neuromodulator
D-Serine is the most extensively studied D-amino acid in the mammalian brain, where it functions as a critical neuromodulator.[15]
-
Mechanism of Action: D-Serine is the primary endogenous co-agonist for the N-methyl-D-aspartate (NMDA) receptor.[16][17][18] Its binding to the "glycine site" on the GluN1 subunit of the NMDA receptor is a prerequisite for the channel to be opened by the neurotransmitter glutamate.[16][19] This action directly gates synaptic plasticity, the cellular basis for learning and memory.[17][18]
-
Physiological Effects: By controlling NMDA receptor activity, D-Serine is integral to processes like long-term potentiation (LTP), memory formation, and neuronal development.[15][17] Dysregulation of D-Serine metabolism has been implicated in neurological and psychiatric disorders, including schizophrenia.[15][20]
-
Comparison with D-Lysine: The distinction is clear: D-Serine is a specific, high-affinity signaling molecule with a well-defined receptor target in the central nervous system. D-Lysine does not share this endogenous signaling function and is instead used as an external tool to enhance the properties of other molecules.
D-Aspartate: A Regulator of Neurogenesis and Hormones
D-Aspartate is another key player in the nervous and endocrine systems, with roles distinct from D-Serine.
-
Mechanism of Action: Like glutamate, D-Aspartate acts as a direct agonist at the NMDA receptor, binding to the glutamate site on the GluN2 subunit.[20][21] It is found in high concentrations during embryonic development, suggesting a role in neuronal differentiation.[22][23] In the endocrine system, it regulates the synthesis and release of hormones.[15][23]
-
Physiological Effects: D-Aspartate is a major regulator of adult neurogenesis, the process of generating new neurons in the brain.[20][22] It also plays a significant role in the endocrine system, stimulating the release of hormones such as testosterone from the testes and growth hormone from the pituitary gland.[15][23]
-
Comparison with D-Lysine: D-Aspartate is an endogenous agonist that directly initiates signaling cascades. Its functions are tied to cellular development and hormonal regulation. D-Lysine lacks this intrinsic signaling capability; its utility comes from conferring stability and selectivity to engineered peptides and drug carriers.
NMDA Receptor Signaling Pathway
The following diagram illustrates the distinct roles of D-Serine and D-Aspartate in activating the NMDA receptor, a pathway where D-Lysine has no known direct involvement.
Figure 1: NMDA Receptor activation by D-Serine and D-Aspartate.
D-Alanine: A Link Between Microbiome and Host
D-Alanine is most famously known as a crucial component of the peptidoglycan layer in bacterial cell walls.[2][3] However, recent research has highlighted its role as a signaling molecule originating from the gut.
-
Mechanism of Action: In bacteria, D-Alanine is essential for cross-linking peptidoglycan, providing structural integrity to the cell wall.[2] Gut microbiota are a significant source of D-Alanine, which can be absorbed by the host.[24][25][26] Emerging evidence suggests it may act as a neuromodulator and possess anti-inflammatory properties, potentially by suppressing the production of pro-inflammatory cytokines like IL-12 and IL-23.[27]
-
Physiological Effects: D-Alanine's presence is fundamental for bacterial survival.[2] As a product of the gut microbiome, it contributes to the complex chemical dialogue along the microbiome-gut-brain axis.[25] It has also been shown to inhibit the formation of bacterial biofilms.[2]
-
Comparison with D-Lysine: While both D-Alanine and D-Lysine have applications in microbiology, their roles are oppositional. D-Alanine is a structural target within bacteria, while D-Lysine is used in peptides designed to attack bacteria. Both have been shown to work synergistically with certain antibiotics.[4] D-Alanine's function as a host-modulating signal from gut bacteria is a key differentiator.
Quantitative Data Summary
| D-Amino Acid | Primary Source/Location | Key Function(s) | Mechanism of Action | Primary Therapeutic Application |
| D-Lysine | Synthetic Peptides | Enhance stability, reduce cytotoxicity | Resists proteolytic degradation; alters peptide secondary structure | Improving pharmacokinetics and safety of peptide-based drugs (e.g., antimicrobials)[][11] |
| D-Serine | Mammalian Brain (Neurons/Glia) | Neuromodulation, synaptic plasticity | Co-agonist at the NMDA receptor glycine site | Treatment of neurological disorders (e.g., schizophrenia)[15][16][17] |
| D-Aspartate | Mammalian Brain, Endocrine Glands | Neurogenesis, hormone regulation | Agonist at the NMDA receptor glutamate site; stimulates hormone synthesis | Potential in treating neurodevelopmental and endocrine disorders[15][20][22] |
| D-Alanine | Bacterial Cell Walls, Gut Microbiota | Bacterial structure, host signaling | Peptidoglycan cross-linking; microbiome-gut-brain axis signaling; anti-inflammatory | Synergistic agent with antibiotics; potential anti-inflammatory therapies[2][27] |
Experimental Protocols and Workflows
A core requirement for studying D-amino acids is the ability to accurately quantify their presence in complex biological matrices. The following protocols provide validated, step-by-step methodologies for researchers.
Protocol 1: Chiral Analysis of D-Amino Acids by HPLC
This protocol describes a widely used method for separating and quantifying D- and L-amino acid enantiomers in biological samples, such as serum or tissue homogenates.[6][] The causality behind this workflow is the need to first liberate amino acids from proteins, then derivatize them with a fluorescent tag to enable sensitive detection, and finally separate the chiral forms using a specialized chromatography column.
Methodology Steps:
-
Sample Preparation (Protein Hydrolysis):
-
To 100 µL of serum or tissue homogenate, add 100 µL of 12 M HCl.
-
Heat the mixture at 110°C for 24 hours in a sealed, vacuum-purged vial to hydrolyze proteins and release amino acids.
-
Evaporate the HCl under a stream of nitrogen gas and reconstitute the dried hydrolysate in 100 µL of 0.1 M HCl. This ensures all amino acids are in a soluble, protonated state.
-
-
Fluorescent Derivatization:
-
To a 20 µL aliquot of the sample, add 20 µL of a borate buffer (pH 9.5).
-
Add 10 µL of o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC) reagent. This reagent reacts with the primary amine of the amino acids to form a highly fluorescent isoindole derivative, which is essential for detection. The chiral NAC imparts the stereoselectivity needed for separation.
-
Incubate for 2 minutes at room temperature. The reaction is rapid and should be timed consistently for reproducibility.
-
-
HPLC Separation and Detection:
-
Inject 10 µL of the derivatized sample onto a reverse-phase C18 column.
-
Use a gradient elution system. Mobile Phase A: Sodium acetate buffer (pH 5.5). Mobile Phase B: Acetonitrile/Methanol.
-
A typical gradient: Start at 10% B, ramp to 50% B over 30 minutes. This gradient separates the derivatized amino acids based on their hydrophobicity.
-
Detect the eluting diastereomers using a fluorescence detector (Excitation: 340 nm, Emission: 450 nm).
-
Quantify concentrations by comparing peak areas to those of known D- and L-amino acid standards.
-
References
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]
- 4. scispace.com [scispace.com]
- 5. D-amino Acids: Prospects for New Therapeutic Agents - Volume 3, No. 3, September, 2014 - Journal of Medical and Bioengineering (JOMB) [jomb.org]
- 6. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Promising Application of D-Amino Acids toward Clinical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D-Amino Acids in the Nervous and Endocrine Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 11. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polylysine - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. d-Serine, the Shape-Shifting NMDA Receptor Co-agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Glia-derived D-serine controls NMDA receptor activity and synaptic memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jneurosci.org [jneurosci.org]
- 20. Aspartate racemase, generating neuronal D-aspartate, regulates adult neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | The Emerging Role of Altered d-Aspartate Metabolism in Schizophrenia: New Insights From Preclinical Models and Human Studies [frontiersin.org]
- 22. New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications [mdpi.com]
- 23. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Profiling of d-alanine production by the microbial isolates of rat gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Biodistribution and racemization of gut-absorbed L/D-alanine in germ-free mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
A Researcher's Guide to Antibody Cross-Reactivity with D-Lysine Modified Proteins
This guide provides an in-depth comparison of antibody performance in detecting D-Lysine modified proteins, offering experimental insights and protocols for researchers in immunology, drug development, and proteomics. We will explore the nuances of antibody specificity and the challenges associated with generating and validating antibodies against these unique post-translational modifications.
The Significance of D-Lysine Modifications: A New Frontier in Biology
In the central dogma of molecular biology, proteins are constructed from a set of 22 proteinogenic L-amino acids.[1] However, the biological landscape is more complex. D-amino acids, the non-superimposable mirror images (enantiomers) of their L-counterparts, are increasingly recognized for their roles in various physiological and pathological processes.[2][3] D-lysine modifications can arise from non-enzymatic racemization associated with aging or disease, or through enzymatic post-translational modifications.[3] The presence of D-amino acids in proteins can dramatically alter their structure, function, and susceptibility to degradation.[4][5] This has profound implications, particularly in the context of immunology and drug development, where the stability and immunogenicity of protein-based therapeutics are paramount.[6][7]
The Immunological Conundrum of D-Amino Acids
A key characteristic of peptides and proteins containing D-amino acids is their reduced immunogenicity.[4] This is largely attributed to their enhanced resistance to proteolytic degradation by host enzymes, which are stereospecific for L-amino acids.[4] This resistance prevents efficient processing by antigen-presenting cells (APCs) and subsequent presentation to T and B cells, thereby attenuating the antibody response.[4] While this property is advantageous for developing long-acting and less immunogenic peptide drugs, it presents a significant challenge for researchers aiming to generate specific antibodies to detect and quantify D-Lysine modified proteins.
Comparing Antibody Performance: A Head-to-Head Analysis
The successful detection of D-Lysine modified proteins hinges on the specificity and sensitivity of the antibodies employed. While both polyclonal and monoclonal antibodies can be generated, their performance characteristics differ significantly.
| Feature | Polyclonal Antibodies | Monoclonal Antibodies |
| Specificity | Variable; may recognize multiple epitopes on the D-Lysine modified protein and potentially cross-react with the L-Lysine counterpart or other modifications. | Highly specific to a single epitope containing the D-Lysine modification, offering lower cross-reactivity. |
| Sensitivity | Generally high due to the recognition of multiple epitopes, leading to signal amplification. | Can be highly sensitive, but dependent on the affinity of the single antibody clone. |
| Consistency | Batch-to-batch variability is a significant concern, impacting reproducibility. | High batch-to-batch consistency ensures reproducible results. |
| Production | Relatively quick and inexpensive to produce by immunizing an animal and harvesting the serum.[8] | More time-consuming and expensive to produce, requiring hybridoma technology or phage display.[8] |
| Ideal Use Case | Initial screening assays where high sensitivity is prioritized over absolute specificity. | Quantitative assays (e.g., ELISA, Mass Spectrometry) and specific detection in complex mixtures (e.g., Western Blotting, Immunohistochemistry) where specificity is critical. |
Experimental Workflow for Assessing Antibody Cross-Reactivity
A rigorous and systematic approach is essential to validate the specificity of an antibody for a D-Lysine modified protein. The following workflow outlines a comprehensive strategy.
Caption: A streamlined workflow for evaluating antibody specificity against D-Lysine modified proteins.
Detailed Protocol: Direct ELISA for D-Lysine Antibody Specificity
This protocol provides a step-by-step method for assessing the cross-reactivity of an antibody using a direct Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
96-well high-binding ELISA plates
-
Synthetic peptides:
-
Target peptide with D-Lysine modification
-
Control peptide with L-Lysine at the same position
-
Unmodified control peptide
-
-
Coating Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBST)
-
Wash Buffer (e.g., PBST: PBS with 0.05% Tween-20)
-
Primary antibody to be tested
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Antigen Coating:
-
Dilute the D-Lysine, L-Lysine, and unmodified peptides to a final concentration of 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of each peptide solution to separate wells of the 96-well plate. Include buffer-only wells as a negative control.
-
Incubate overnight at 4°C.
-
Rationale: This step immobilizes the antigens to the surface of the well, allowing for subsequent antibody binding.[9] Poly-L-lysine can also be used as a pre-coat to enhance the binding of negatively charged antigens.[10]
-
-
Blocking:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Rationale: Blocking prevents non-specific binding of the primary and secondary antibodies to the plate surface, reducing background noise.
-
-
Primary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the primary antibody in Blocking Buffer.
-
Add 100 µL of each dilution to the wells containing the different peptides.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Rationale: This allows the primary antibody to bind specifically to its target antigen. The titration helps determine the optimal antibody concentration.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Rationale: The secondary antibody recognizes the primary antibody and carries an enzyme (HRP) that will catalyze a colorimetric reaction.[11]
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until a blue color develops.
-
Rationale: The HRP enzyme on the secondary antibody converts the TMB substrate into a colored product.
-
-
Readout:
-
Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a plate reader.
-
Rationale: The intensity of the color is proportional to the amount of bound antibody.
-
Data Interpretation:
A highly specific antibody will show a strong signal in the wells coated with the D-Lysine peptide and minimal to no signal in the wells with the L-Lysine and unmodified peptides. Significant signal in the L-Lysine wells indicates cross-reactivity.
Visualizing Antibody-Antigen Recognition
The structural difference between L-Lysine and D-Lysine is subtle yet critical for antibody recognition.
References
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. d-amino Acids in Health and Disease: A Focus on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. seracare.com [seracare.com]
- 10. The Use of Poly-L-Lysine as a Capture Agent to Enhance the Detection of Antinuclear Antibodies by ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western blot - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Validation of D-Lysine Incorporation into Synthetic Peptides
Introduction: The Rising Significance of D-Amino Acids in Peptide Therapeutics and the Imperative of Stereochemical Fidelity
In the landscape of modern drug development, synthetic peptides have emerged as a promising class of therapeutics, offering high specificity and potency with lower toxicity compared to small molecules. The incorporation of non-proteinogenic amino acids, particularly D-isomers, has become a key strategy to enhance the therapeutic properties of peptides. D-amino acids, the non-natural mirror images of their L-counterparts, confer remarkable advantages, most notably increased resistance to enzymatic degradation, leading to improved in vivo stability and prolonged half-life.[1][2] Furthermore, the introduction of a D-amino acid can induce specific conformational changes in the peptide backbone, which can be critical for optimizing binding affinity to a biological target.[3]
Lysine, with its versatile side-chain amine, is a frequent target for modification in peptide design, including the incorporation of its D-enantiomer, D-lysine.[4] This substitution can significantly impact a peptide's biological activity and pharmacokinetic profile. However, the intentional incorporation of D-lysine necessitates rigorous analytical validation to confirm its presence at the correct position and to quantify the stereochemical purity of the final peptide product. Inadvertent racemization during solid-phase peptide synthesis (SPPS) can also lead to the presence of unwanted D-isomers, potentially compromising the efficacy and safety of the therapeutic.[5]
This guide provides a comprehensive comparison of the primary analytical techniques for validating the incorporation of D-lysine into synthetic peptides. As a senior application scientist, my aim is to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to select and implement the most appropriate validation strategy for their specific needs. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system, grounded in scientific integrity.
Navigating the Analytical Landscape: A Comparative Overview of Key Validation Techniques
The accurate determination of D-lysine incorporation is a multifaceted challenge that requires a suite of analytical tools. The primary methods can be broadly categorized into chromatographic, mass spectrometric, enzymatic, and spectroscopic techniques. The choice of method depends on several factors, including the stage of drug development, the required sensitivity and specificity, sample complexity, and available instrumentation.
I. High-Performance Liquid Chromatography (HPLC)-Based Methods: The Workhorse of Chiral Separations
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of chiral molecules.[6] For the validation of D-lysine incorporation, HPLC methods can be classified into two main approaches: direct and indirect separation.
The most straightforward HPLC approach involves the use of a chiral stationary phase (CSP). These columns contain a chiral selector that transiently interacts with the enantiomers of the amino acid, leading to differential retention times and, consequently, their separation.
Principle of Operation: CSPs create a chiral environment where the L- and D-enantiomers of an amino acid form transient diastereomeric complexes with the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in different elution times. Macrocyclic glycopeptides, such as teicoplanin and vancomycin, are commonly used chiral selectors for amino acid analysis.[1]
Experimental Protocol: Chiral HPLC Analysis of Peptide Hydrolysate
-
Peptide Hydrolysis:
-
Accurately weigh 1-2 mg of the synthetic peptide into a hydrolysis tube.
-
Add 500 µL of 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, open the tube and evaporate the HCl under a stream of nitrogen.
-
Reconstitute the dried hydrolysate in a known volume of mobile phase.
-
-
HPLC Conditions:
-
Column: Astec CHIROBIOTIC® T (teicoplanin-based CSP) or similar.[1]
-
Mobile Phase: A typical mobile phase is a mixture of water, methanol, and a small amount of acid (e.g., 0.1% formic acid) or base to control ionization. The exact composition will need to be optimized for the specific peptide.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at 210 nm or a suitable wavelength for the amino acids.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Run standards of L-lysine and D-lysine to determine their respective retention times.
-
Integrate the peak areas for L-lysine and D-lysine in the chromatogram of the peptide hydrolysate.
-
Calculate the percentage of D-lysine incorporation or the enantiomeric excess (%ee).
-
Diagram: Workflow for Chiral HPLC Analysis
Caption: Workflow for D-Lysine validation by Chiral HPLC.
An alternative to CSPs is the use of a chiral derivatizing agent (CDA). In this approach, the amino acid enantiomers are reacted with a CDA to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column, such as a C18 column.[6]
Principle of Operation: A chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), reacts with the primary amine of the amino acids in the hydrolysate.[3][6] This reaction creates diastereomeric derivatives that can be readily separated by reversed-phase HPLC.
Experimental Protocol: Indirect Chiral HPLC using Marfey's Reagent
-
Peptide Hydrolysis: Follow the same procedure as described for direct chiral HPLC.
-
Derivatization:
-
To the dried hydrolysate (containing approximately 10-50 nmol of total amino acids), add 100 µL of 1 M sodium bicarbonate.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubate the mixture at 40°C for 1 hour in the dark.
-
Cool to room temperature and add 20 µL of 2 M HCl to stop the reaction.
-
Evaporate the acetone and dilute the sample with the mobile phase.
-
-
HPLC Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[6]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[6]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[6]
-
Gradient: A linear gradient from 10% to 60% B over 30 minutes is a good starting point.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 340 nm (due to the dinitrophenyl group of Marfey's reagent).[6]
-
-
Data Analysis:
-
Derivatize and run standards of L-lysine and D-lysine to determine the retention times of their respective diastereomeric derivatives.
-
Analyze the derivatized peptide hydrolysate and quantify the peak areas.
-
Diagram: Decision Logic for HPLC Method Selection
Caption: Decision tree for selecting an HPLC-based method.
II. Mass Spectrometry (MS)-Based Methods: Unraveling Stereochemistry through Fragmentation
While mass spectrometry is not inherently a chiral technique, as enantiomers have the same mass-to-charge ratio (m/z), it can be a powerful tool for identifying the presence and location of D-amino acids in intact peptides.[3][7] This is achieved by analyzing the fragmentation patterns of diastereomeric peptides.
Principle of Operation: Diastereomeric peptides (peptides differing only in the stereochemistry of one or more amino acids) can exhibit different fragmentation patterns in tandem mass spectrometry (MS/MS).[5][8] The underlying principle is that the different three-dimensional structures of the diastereomers can influence the stability of certain fragment ions. By comparing the MS/MS spectra of the synthetic peptide with that of an all-L-lysine reference peptide, differences in the relative intensities of specific fragment ions can indicate the presence of D-lysine.
Experimental Protocol: Comparative MS/MS Analysis
-
Sample Preparation:
-
Prepare solutions of the synthetic peptide containing the putative D-lysine and an all-L-lysine reference peptide at the same concentration (e.g., 10 µM in 50% acetonitrile/0.1% formic acid).
-
-
MS/MS Analysis:
-
Infuse the samples into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with a fragmentation cell (e.g., collision-induced dissociation - CID, or higher-energy collisional dissociation - HCD).
-
Acquire MS/MS spectra for the precursor ion of both the test peptide and the reference peptide under identical conditions (e.g., collision energy).
-
It is crucial to acquire multiple replicate spectra for each sample to ensure the observed differences are statistically significant.[5]
-
-
Data Analysis:
-
Compare the MS/MS spectra of the two peptides, paying close attention to the relative intensities of the b- and y-type fragment ions.
-
Significant and reproducible differences in the fragmentation patterns can confirm the presence of the D-amino acid.[5]
-
Diagram: MS/MS Fragmentation Comparison Workflow
Caption: Workflow for D-Lysine validation by comparative MS/MS.
III. Enzymatic Assays: Leveraging Biological Specificity
Enzymatic assays offer a highly specific and often sensitive method for the detection and quantification of D-amino acids. The most commonly used enzyme for this purpose is D-amino acid oxidase (DAAO).[9][10]
Principle of Operation: D-amino acid oxidase is a flavoenzyme that stereospecifically catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, with the concomitant production of ammonia and hydrogen peroxide.[9][11] The amount of D-amino acid can then be quantified by measuring the consumption of oxygen or the production of hydrogen peroxide or the α-keto acid.
Experimental Protocol: D-Amino Acid Oxidase Assay
-
Peptide Hydrolysis: Hydrolyze the peptide to release the individual amino acids as described previously.
-
Enzymatic Reaction:
-
In a microplate well, combine the peptide hydrolysate with a reaction buffer containing D-amino acid oxidase.
-
Include a detection reagent that reacts with one of the reaction products. A common method is to use horseradish peroxidase (HRP) and a chromogenic substrate (e.g., Amplex Red) to detect the hydrogen peroxide produced.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
-
Detection:
-
Measure the absorbance or fluorescence of the product using a microplate reader.
-
-
Quantification:
-
Generate a standard curve using known concentrations of D-lysine.
-
Determine the concentration of D-lysine in the peptide hydrolysate from the standard curve.
-
Diagram: Principle of the D-Amino Acid Oxidase Assay
Caption: Enzymatic detection of D-Lysine using DAAO.
IV. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Glimpse into 3D Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution.[12][13] While not a primary method for quantifying D-amino acid incorporation, it can provide valuable qualitative information about the conformational impact of a D-lysine substitution.
Principle of Operation: The chemical shifts and coupling constants of protons in a peptide are highly sensitive to their local chemical environment and the conformation of the peptide backbone. The incorporation of a D-amino acid can lead to significant changes in the NMR spectrum, particularly in the nuclear Overhauser effect (NOE) patterns, which provide information about through-space proton-proton distances.[14]
Experimental Approach: Comparative NMR Analysis
-
Sample Preparation:
-
Prepare highly pure (>95%) samples of the synthetic peptide and an all-L-lysine reference peptide dissolved in a suitable NMR solvent (e.g., H2O/D2O or a buffered solution).[14]
-
-
NMR Data Acquisition:
-
Acquire a suite of 2D NMR spectra for both peptides, including TOCSY (Total Correlation Spectroscopy) for spin system identification and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) for distance restraints.[13]
-
-
Data Analysis:
-
Assign the proton resonances for both peptides.
-
Compare the chemical shifts and, more importantly, the NOE connectivity patterns between the two peptides.
-
Significant differences in the NOE patterns, particularly around the site of the D-lysine incorporation, can provide strong evidence for the presence of the D-enantiomer and its impact on the peptide's conformation.
-
Comparative Analysis of Validation Methods
| Method | Principle | Advantages | Limitations | Typical Application |
| Direct Chiral HPLC | Differential interaction with a chiral stationary phase.[1][2] | - Direct analysis of enantiomers- High accuracy and precision- Well-established methods | - Requires a specialized chiral column- Can be expensive- Method development can be time-consuming | Routine quality control, purity assessment. |
| Indirect Chiral HPLC | Separation of diastereomers on an achiral column after derivatization.[6] | - High sensitivity with fluorescent derivatizing agents- Uses standard HPLC columns- Versatile | - Requires a derivatization step which adds complexity and potential for side reactions- Derivatizing agent must be pure | Trace analysis, when a chiral column is unavailable. |
| Mass Spectrometry (MS/MS) | Different fragmentation patterns of diastereomers.[5][7] | - Can identify the location of the D-amino acid in the intact peptide- High sensitivity- Can be coupled with LC for complex mixtures | - Indirect method, relies on reproducible differences in fragmentation- Requires a high-resolution mass spectrometer- Data analysis can be complex | Confirmation of D-amino acid position, analysis of complex mixtures. |
| Enzymatic Assays (DAAO) | Stereospecific enzymatic reaction.[9][10] | - High specificity for D-amino acids- High sensitivity- Relatively low cost and high throughput | - Requires peptide hydrolysis- Enzyme activity can be influenced by sample matrix- DAAO has substrate preferences | High-throughput screening, quantification of total D-amino acid content. |
| NMR Spectroscopy | Changes in chemical shifts and NOE patterns due to conformational differences.[12][15] | - Provides information on the 3D structure and conformational impact of the D-amino acid- Non-destructive | - Low sensitivity, requires larger sample amounts- Complex data analysis- Not suitable for routine quantification | Structural biology studies, confirming conformational changes. |
Conclusion: A Multi-pronged Approach to Ensuring Stereochemical Integrity
The validation of D-lysine incorporation into synthetic peptides is a critical aspect of drug development that demands a rigorous and multifaceted analytical strategy. No single technique is universally superior; instead, the optimal approach often involves the judicious combination of complementary methods. For routine quality control and quantification, HPLC-based methods, particularly direct analysis on chiral stationary phases, remain the gold standard. When the precise location of the D-amino acid within the peptide sequence is , mass spectrometry provides invaluable information. Enzymatic assays offer a high-throughput and cost-effective means for screening, while NMR spectroscopy provides unparalleled insight into the structural consequences of D-amino acid incorporation.
By understanding the principles, advantages, and limitations of each technique, researchers can design a robust validation workflow that ensures the stereochemical integrity of their synthetic peptide therapeutics, ultimately contributing to the development of safer and more effective medicines.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. D-amino acid detection in peptides by MALDI-TOF-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enzymatic detection of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzymatic Detection of d-Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 14. chem.uzh.ch [chem.uzh.ch]
- 15. Peptide Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of D-Lysine Hydrochloride: Personal Protective Equipment and Disposal Protocols
As a cornerstone of biochemical research and drug development, the safe handling of laboratory chemicals is paramount. This guide provides a detailed protocol for the use of personal protective equipment (PPE) when working with D-Lysine hydrochloride. While not classified as a hazardous substance by OSHA, adherence to best practices is essential to minimize exposure and ensure a safe laboratory environment.[1] This document will delve into the rationale behind specific PPE choices, offering procedural guidance and emergency plans for researchers, scientists, and drug development professionals.
Understanding the Risks: Why PPE is Crucial
D-Lysine hydrochloride is a white, crystalline powder that is soluble in water.[2] Although it has a low toxicity profile, the primary risks associated with its handling are mechanical irritation from the dust form.[3][4] Inhalation of dust can lead to respiratory tract irritation, and contact with the eyes may also cause irritation.[3][4] While skin irritation is not a primary concern, good laboratory practice dictates minimizing all chemical contact with the skin.[3] Therefore, the selection and proper use of PPE are based on preventing the inhalation of airborne particles and avoiding direct contact with the eyes and skin.
Core Personal Protective Equipment (PPE)
A comprehensive PPE strategy for handling D-Lysine hydrochloride includes protection for the eyes, hands, and respiratory system, especially when dealing with the powdered form.
Eye and Face Protection: The First Line of Defense
To prevent eye irritation from airborne dust particles, safety glasses with side shields are the minimum requirement.[3][5] For procedures with a higher risk of dust generation, such as weighing or transferring large quantities, chemical safety goggles are recommended for a more complete seal.[6]
Hand Protection: Choosing the Right Gloves
While D-Lysine hydrochloride is not known to be a significant skin irritant, wearing gloves is a fundamental aspect of safe laboratory practice to prevent any potential contamination.[3] Nitrile gloves are a suitable choice, offering adequate protection for handling the solid material.[7] It is crucial to inspect gloves for any signs of damage before use and to practice proper glove removal techniques to avoid contaminating the skin.
| Glove Type | Material Thickness | Breakthrough Time | Recommendations |
| Nitrile Rubber (NBR) | >0.11 mm | >480 minutes (permeation: level 6) | Recommended for routine handling.[7] |
Respiratory Protection: Mitigating Inhalation Risks
In situations where dust generation is likely and cannot be controlled by engineering solutions like a fume hood, respiratory protection is necessary.[3][6] A NIOSH-approved N95 dust mask or a respirator with a particulate filter is effective in preventing the inhalation of D-Lysine hydrochloride dust.[4]
Experimental Workflow: Safe Handling Procedures
The following step-by-step guide outlines the safe handling of D-Lysine hydrochloride in a laboratory setting.
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. Identify the location of the nearest eyewash station and safety shower.[6]
-
Donning PPE : Put on all required PPE, including a lab coat, safety glasses or goggles, and nitrile gloves. If a significant amount of dust is anticipated, a dust mask or respirator should also be worn.
-
Handling the Chemical :
-
When weighing the powder, do so in a well-ventilated area or a fume hood to minimize dust dispersion.[6]
-
Handle the container carefully to avoid generating dust.
-
If transferring the powder, use a spatula or other appropriate tool to minimize airborne particles.
-
-
Post-Handling :
Caption: Decision workflow for selecting appropriate PPE when handling D-Lysine hydrochloride.
Emergency Procedures: A Plan for Unexpected Events
In the event of accidental exposure, it is crucial to act quickly and follow these first-aid measures.
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] If irritation persists, seek medical attention.
-
Skin Contact : Wash the affected area with soap and water.[8] Remove any contaminated clothing.[6]
-
Inhalation : Move the individual to fresh air.[6] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek medical attention if symptoms occur.[2]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and drink plenty of water.[1] Seek medical attention if you feel unwell.[7]
-
Spills : For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[3][6] For larger spills, alert personnel in the area and follow your institution's emergency spill response procedures.[3]
Disposal Plan: Responsible Waste Management
Proper disposal of D-Lysine hydrochloride and any contaminated materials is essential for environmental safety and regulatory compliance.
-
Unused Product : Dispose of surplus and non-recyclable solutions to a licensed disposal company.[8] Do not dispose of down the drain.[8]
-
Contaminated Materials : Used gloves, paper towels, and other contaminated materials should be placed in a sealed bag and disposed of as chemical waste.
-
Empty Containers : Decontaminate empty containers before disposal.[3]
-
Consult EHS : Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines, as regulations can vary.[4]
By adhering to these guidelines, researchers can confidently and safely handle D-Lysine hydrochloride, ensuring both personal safety and the integrity of their work.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. carlroth.com [carlroth.com]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
